N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Description
BenchChem offers high-quality N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-4-7-9-6(5-8-2)10-11-7/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUHWZEIFONDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650909 | |
| Record name | N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-63-3 | |
| Record name | N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of a robust synthetic pathway for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, a molecule of interest in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, justifications for procedural choices, and provides actionable experimental protocols.
I. Strategic Overview of the Synthesis
The synthesis of the target molecule is strategically designed in a three-step sequence, commencing from readily available starting materials. This pathway ensures efficiency and scalability, key considerations in pharmaceutical development. The core of this strategy involves the initial construction of the 5-propyl-1,2,4-oxadiazole scaffold, followed by the functionalization at the 3-position to introduce the N-methylmethanamine side chain.
The proposed synthetic route is as follows:
-
Formation of N'-hydroxybutyrimidamide: The synthesis begins with the conversion of butyronitrile to its corresponding amidoxime, N'-hydroxybutyrimidamide. This transformation is a well-established and efficient method for preparing the key precursor for the oxadiazole ring system.
-
Construction of the 1,2,4-Oxadiazole Ring: The synthesized amidoxime is then reacted with chloroacetyl chloride. This step proceeds via an initial O-acylation of the amidoxime, followed by a base-mediated intramolecular cyclization to yield the stable 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole intermediate.
-
Introduction of the N-Methylmethanamine Moiety: The final step involves the nucleophilic substitution of the chlorine atom in the chloromethyl intermediate with methylamine. This reaction directly furnishes the desired target molecule, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
Caption: Overall synthetic strategy for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
II. In-Depth Mechanistic Discussion and Experimental Protocols
Step 1: Synthesis of N'-hydroxybutyrimidamide
The initial and crucial step in this synthesis is the formation of N'-hydroxybutyrimidamide from butyronitrile. Amidoximes are versatile building blocks in heterocyclic chemistry, and their synthesis from nitriles is a well-established and efficient process[1][2].
Mechanism: The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the nitrile carbon, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the formation of the stable amidoxime product.
Caption: Mechanism of N'-hydroxybutyrimidamide formation.
Experimental Protocol:
-
To a solution of hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or methanol, add a base like sodium carbonate or triethylamine (2-6 equivalents) to generate free hydroxylamine in situ.
-
Add butyronitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 1 to 48 hours depending on the scale and specific conditions.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxybutyrimidamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amidoxime.
| Parameter | Value | Reference |
| Reactants | Butyronitrile, Hydroxylamine Hydrochloride, Base | [1] |
| Solvent | Ethanol or Methanol | [1] |
| Temperature | 60-80 °C | [1] |
| Reaction Time | 1-48 hours | [1] |
| Typical Yield | High (up to 98%) | [1] |
Step 2: Synthesis of 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole
The construction of the 1,2,4-oxadiazole ring is achieved through the acylation of the amidoxime with chloroacetyl chloride, followed by a cyclodehydration reaction[3][4]. This is a common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles[4].
Mechanism: The reaction is believed to proceed through an initial O-acylation of the amidoxime with chloroacetyl chloride to form an O-acylamidoxime intermediate. This intermediate then undergoes a base-promoted intramolecular cyclization. The base abstracts a proton from the amino group, and the resulting anion attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable aromatic 1,2,4-oxadiazole ring.
Caption: Mechanism for the formation of the 1,2,4-oxadiazole ring.
Experimental Protocol:
-
Dissolve N'-hydroxybutyrimidamide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the formation of the O-acylamidoxime intermediate by TLC.
-
For the cyclization step, a dehydrating agent or heating is typically employed. In some cases, the cyclization can occur spontaneously upon prolonged stirring at room temperature or with gentle heating[4]. Alternatively, a reagent like phosphorus oxychloride or thionyl chloride can be used to facilitate the cyclodehydration[5]. Molecular sieves can also serve as a dehydrating agent[6].
-
After the cyclization is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole.
| Parameter | Value | Reference |
| Reactants | N'-hydroxybutyrimidamide, Chloroacetyl Chloride, Base | [3][4] |
| Solvent | Dichloromethane, Tetrahydrofuran | [7] |
| Temperature | 0 °C to room temperature | [7] |
| Cyclization | Spontaneous, heat, or dehydrating agent | [4][5][6] |
Step 3: Synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
The final step in the synthesis is the conversion of the chloromethyl group to the desired N-methylmethanamine side chain. This is achieved through a straightforward nucleophilic substitution reaction with methylamine[5].
Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where the nitrogen is forming a bond and the chlorine is breaking its bond. The reaction results in the displacement of the chloride leaving group and the formation of the carbon-nitrogen bond, yielding the final product.
Caption: SN2 mechanism for the formation of the final product.
Experimental Protocol:
-
Dissolve 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add an excess of methylamine (as a solution in a solvent like THF or ethanol, or as a gas bubbled through the solution) to the reaction mixture. Typically, 2 to 5 equivalents of methylamine are used to drive the reaction to completion and to act as a base to neutralize the HCl formed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, remove the excess methylamine and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any methylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to obtain the pure N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
| Parameter | Value | Reference |
| Reactants | 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole, Methylamine | [5] |
| Solvent | Acetonitrile, Dimethylformamide | |
| Temperature | Room temperature to 60 °C | |
| Reaction Time | Several hours |
III. Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. By leveraging well-established synthetic transformations, this pathway is amenable to scale-up and can be adapted for the synthesis of related analogs for structure-activity relationship studies in drug discovery programs. The provided mechanistic insights and detailed protocols offer a solid foundation for researchers to successfully synthesize this and other valuable 1,2,4-oxadiazole derivatives.
IV. References
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of Butyramidine Hydrochloride. [Link]
-
Al-Suhaimi, E. A., et al. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules2022 , 27(21), 7543. [Link]
-
Agirbag, H. The Reaction of Amidoximes with Chloroacetyl Chloride. Synthetic Communications1991 , 21(10-11), 1815-1820. [Link]
-
Kavitha, S., et al. Molecular sieves assisted synthesis of novel 3-chloromethyl-5-substituted pyridine-[3][8][9] oxadiazoles. Indian Journal of Heterocyclic Chemistry2008 , 18(2), 189-190. [Link]
-
Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research2017 , 10(3), 365-372. [Link]
-
PrepChem. Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole. [Link]
-
Kumar, R., et al. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research2011 , 2(8), 1935-1945.
-
Phakhodee, W., et al. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances2018 , 8(67), 38281-38288. [Link]
-
Kodama, T., et al. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega2019 , 4(7), 12247-12254. [Link]
-
Matheau-Raven, D., & Dixon, D. J. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry2022 , 87(18), 12498-12505. [Link]
-
Presnukhina, S. I., et al. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules2022 , 27(21), 7543. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Fokin, A. A., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules2021 , 26(11), 3374. [Link]
-
Fokin, A. A., et al. Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal2005 , 39, 528-537. [Link]
-
Reddy, M. S., et al. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) and its characterization. Journal of Chemical and Pharmaceutical Research2015 , 7(4), 1083-1087. [Link]
Sources
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Reaction of Amidoximes with Chloroacetyl Chloride (1992) | Hikmet Agirbag | 19 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. guidechem.com [guidechem.com]
- 9. nbinno.com [nbinno.com]
The Characterization of Novel 1,2,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its bioisosteric resemblance to esters and amides and its presence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the critical stages in the characterization of novel 1,2,4-oxadiazole derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of methods, this document elucidates the rationale behind experimental choices, from synthesis to comprehensive biological evaluation. It is designed to be a self-validating resource, grounding key protocols and mechanistic claims in authoritative references, thereby empowering research teams to navigate the complexities of bringing these promising molecules from the bench to preclinical evaluation.
Strategic Synthesis of the 1,2,4-Oxadiazole Core: A Deliberate Choice
The journey of a novel 1,2,4-oxadiazole derivative begins with its synthesis. The choice of synthetic route is not arbitrary; it is a strategic decision dictated by the desired substitution pattern, availability of starting materials, and scalability.
Classical and Modern Synthetic Approaches
The foundational synthesis of 1,2,4-oxadiazoles, first reported by Tiemann and Krüger in 1884, involves the reaction of amidoximes with acyl chlorides.[2][3] While historically significant, this method can lead to the formation of byproducts.[3] Modern advancements have introduced more efficient one-pot procedures and the use of catalysts like tetrabutylammonium fluoride (TBAF) or pyridine to improve efficacy.[3][4]
Another prominent method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3][4] This approach offers a different avenue for varying substituents at the C3 and C5 positions of the oxadiazole ring.[4] Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and improved yields.[3]
The selection of a specific synthetic strategy is a critical first step. For instance, if a diverse library of derivatives is the goal, a robust and high-yielding one-pot synthesis might be favored. Conversely, for the synthesis of a specific, complex target molecule, a multi-step approach with well-defined intermediates may be necessary to ensure purity and stereochemical control.
Unveiling the Molecular Architecture: Spectroscopic and Structural Characterization
Once synthesized, the precise molecular structure of a novel 1,2,4-oxadiazole derivative must be unequivocally confirmed. A combination of spectroscopic and crystallographic techniques provides a comprehensive picture of the molecule's identity, purity, and three-dimensional arrangement.
Spectroscopic Fingerprinting
A suite of spectroscopic methods is employed to confirm the successful synthesis and purity of 1,2,4-oxadiazole derivatives.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for elucidating the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.[7][8] Specific chemical shifts can confirm the formation of the 1,2,4-oxadiazole ring and the nature of its substituents.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[6] Characteristic absorption bands for C=N, C-O, and other bonds within the oxadiazole ring and its substituents provide crucial evidence of the molecule's structure.[6]
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.[5][7] High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.[9]
Definitive Structural Elucidation: Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the gold standard.[2][9] Obtaining suitable crystals can be a challenging yet crucial step, as the resulting crystal structure provides invaluable insights into the molecule's conformation and potential intermolecular interactions, which can be critical for understanding its binding to a biological target.[10]
Exploring the Therapeutic Potential: A Spectrum of Biological Activities
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2][11] A systematic evaluation of these activities is essential to identify the therapeutic potential of novel analogues.
Anticancer Activity
1,2,4-oxadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[12][13][14] These include the inhibition of key enzymes like histone deacetylases (HDACs) and tubulin polymerization, as well as the induction of apoptosis.[2][10]
-
Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the 1,2,4-oxadiazole ring are critical for anticancer potency. For instance, the introduction of electron-withdrawing groups on an aryl substituent at the 5-position has been shown to increase antitumor activity.[2]
Anti-inflammatory Properties
Several 1,2,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects.[3][15] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways, such as the NF-κB pathway.[3]
Antimicrobial and Antiviral Applications
The 1,2,4-oxadiazole nucleus is also a key component of many antimicrobial and antiviral agents.[8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various viruses.[4][8]
Central Nervous System (CNS) Activity
Emerging research has highlighted the potential of 1,2,4-oxadiazole derivatives in the treatment of CNS disorders, including neurodegenerative diseases like Alzheimer's and ischemic stroke.[16][17] These compounds can exert neuroprotective effects through various mechanisms, such as activating antioxidant defense systems.[16]
Rigorous Evaluation: Standardized Experimental Protocols
To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assessment
A primary step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel 1,2,4-oxadiazole derivative for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[16][17][18][19]
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test 1,2,4-oxadiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the rats. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16]
Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][13]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the 1,2,4-oxadiazole derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]
Predicting In Vivo Behavior: ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug candidates and guide lead optimization.[1][2][12][15]
Data Presentation: Key ADMET Parameters
| Parameter | Assay | Purpose |
| Solubility | Thermodynamic or Kinetic Solubility Assays | Determines the extent to which a compound dissolves in a solvent, impacting absorption. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across biological membranes, such as the gastrointestinal tract and blood-brain barrier.[4] |
| Metabolic Stability | Liver Microsomal Stability Assay | Evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[20][21][22][23][24] |
| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability. |
| Cytotoxicity | In vitro cell-based assays (e.g., HepG2 cells) | Assesses the potential for a compound to cause toxicity to liver cells. |
Experimental Workflow: ADMET Screening Cascade
Caption: A typical workflow for ADMET screening of novel compounds.
The Path Forward: From In Vitro to In Vivo
Promising candidates identified through in vitro screening warrant further investigation in in vivo models to assess their efficacy and safety in a more complex biological system.
In Vivo Anticancer Efficacy: Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[3][7][14] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly used as they may better recapitulate the heterogeneity and microenvironment of human cancers.[3][11][25]
Conclusion
The characterization of novel 1,2,4-oxadiazole derivatives is a multifaceted process that demands a strategic and integrated approach. This guide has outlined the key stages, from deliberate synthesis and rigorous characterization to comprehensive biological and ADMET profiling. By understanding the rationale behind each experimental choice and adhering to validated protocols, researchers can effectively navigate the path of drug discovery and unlock the full therapeutic potential of this versatile heterocyclic scaffold. The insights and methodologies presented herein are intended to serve as a valuable resource for the scientific community, fostering the development of the next generation of 1,2,4-oxadiazole-based therapeutics.
References
-
Biernat, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]
-
Sharma, R., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 3536-3547. Available from: [Link]
-
Baviskar, A. T., et al. (2013). Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. Bioorganic & Medicinal Chemistry Letters, 23(15), 4348-4351. Available from: [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Available from: [Link]
-
de Araújo, R. F., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2419-2431. Available from: [Link]
-
Spangler, J. E., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4854-4857. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. Available from: [Link]
-
Biernat, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. Available from: [Link]
-
Arif, R., & Sahu, N. (2024). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. International Journal of Photochemistry and Photochemical Research, 1(1), 28-33. Available from: [Link]
-
Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6333-6342. Available from: [Link]
-
Almalki, A. S., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. Available from: [Link]
-
JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]
-
Singh, P., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. Available from: [Link]
-
Li, J., et al. (2014). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 19(12), 20556-20567. Available from: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
Alam, M. J., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-21. Available from: [Link]
-
Martin, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 1-10. Available from: [Link]
-
Sidneva, E., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6296. Available from: [Link]
-
Singh, B., et al. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][3][4] OXADIAZOLES AS S1P1 AGONISTS. Trade Science Inc.. Available from: [Link]
-
Wang, X., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210881. Available from: [Link]
-
Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 293, 117289. Available from: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. Available from: [Link]
-
El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 12(10), 1735-1748. Available from: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Available from: [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Available from: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available from: [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Available from: [Link]
-
PubMed. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Available from: [Link]
-
PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available from: [Link]
-
PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Available from: [Link]
Sources
- 1. criver.com [criver.com]
- 2. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. karger.com [karger.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro ADME Assays [conceptlifesciences.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmidex.com [pharmidex.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. crownbio.com [crownbio.com]
- 15. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. mercell.com [mercell.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. mttlab.eu [mttlab.eu]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. bioivt.com [bioivt.com]
- 25. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
Foreword
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a bioisostere for esters and amides and its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. While this particular molecule is not extensively documented in peer-reviewed literature, its chemical properties, synthesis, and potential biological significance can be thoroughly understood through an analysis of its constituent parts and the well-established chemistry of the 1,2,4-oxadiazole class. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and reasoned scientific extrapolation.
Molecular Overview and Physicochemical Properties
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a small molecule featuring a 3,5-disubstituted 1,2,4-oxadiazole core. The substitution at the 3-position is a methylaminomethyl group, and at the 5-position, a propyl group. This structure imparts a balance of hydrophilic and lipophilic character, which is a key consideration in drug design.
Chemical Structure
Caption: Chemical structure of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
Physicochemical Data
The following table summarizes the key physicochemical properties of the target molecule. It is important to note that most of these are computationally predicted values, as extensive experimental data for this specific compound are not publicly available.
| Property | Value | Source |
| CAS Number | 915922-63-3 | Commercial Supplier Data |
| Molecular Formula | C₇H₁₃N₃O | Commercial Supplier Data |
| Molecular Weight | 155.20 g/mol | Commercial Supplier Data |
| XLogP3 | 0.7 | Commercial Supplier Data |
| Topological Polar Surface Area | 51 Ų | Commercial Supplier Data |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 4 | Computed |
Synthesis and Methodologies
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with two primary retrosynthetic pathways being most viable for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
Retrosynthetic Analysis
Caption: Retrosynthetic pathways for the target molecule.
Detailed Synthetic Protocols
This is a convergent synthesis that builds the oxadiazole ring from two key fragments. The general principle involves the condensation of an amidoxime with a carboxylic acid, followed by cyclodehydration.[3][4][5]
Step 1: Synthesis of Butyramidoxime
The synthesis of amidoximes from the corresponding nitriles is a standard and high-yielding reaction.[6]
-
Reaction: Butyronitrile is reacted with hydroxylamine in the presence of a base.
-
Protocol:
-
To a solution of butyronitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2 equivalents).
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Activation of N-Methylglycine and Cyclization
The carboxylic acid of N-methylglycine needs to be activated to facilitate coupling with the amidoxime. Common coupling agents include carbodiimides like DCC or EDC, often with additives like HOBt to suppress racemization.[7]
-
Reaction: The amino group of N-methylglycine is first protected (e.g., as a Boc derivative). The carboxylic acid is then activated and reacted with butyramidoxime to form an O-acyl amidoxime intermediate, which is subsequently cyclized.
-
Protocol:
-
Protect the amino group of N-methylglycine with a suitable protecting group (e.g., Boc anhydride).
-
Dissolve the protected N-methylglycine (1 equivalent) and butyramidoxime (1 equivalent) in a suitable solvent like DMF.
-
Add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the formation of the O-acyl amidoxime intermediate, induce cyclodehydration by heating the reaction mixture (e.g., at 80-100°C) or by adding a dehydrating agent.
-
After cyclization, remove the protecting group under appropriate conditions (e.g., TFA for Boc).
-
Purify the final product by column chromatography.
-
This is a linear synthesis where the oxadiazole core is constructed first, followed by the introduction of the N-methylaminomethyl side chain.
Step 1: Synthesis of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole
This intermediate can be synthesized from chloroacetamide oxime and a propyl-containing building block. A known CAS number for this compound (25977-17-7) suggests its accessibility.[8]
-
Reaction: A plausible route involves the reaction of chloroacetamide oxime with an activated form of butyric acid, such as butyryl chloride or butyric anhydride, followed by cyclization.
-
Protocol:
-
React chloroacetamide oxime with butyryl chloride in the presence of a base like pyridine.
-
The resulting O-acyl amidoxime can be cyclized by heating to yield 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole.
-
Purify the intermediate by distillation or chromatography.
-
Step 2: Reaction with Methylamine
The final step involves a nucleophilic substitution where methylamine displaces the chloride.
-
Reaction: 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole is reacted with an excess of methylamine.
-
Protocol:
-
Dissolve 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (1 equivalent) in a suitable solvent like THF or ethanol.
-
Add a solution of methylamine (e.g., 40% in water or as a gas bubbled through the solution) in excess (2-3 equivalents).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent and excess methylamine under reduced pressure.
-
The crude product can be purified by column chromatography to yield the final product.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine are not available, a detailed prediction can be made based on the analysis of its structure and data from closely related analogs.[9][10][11][12][13][14][15][16]
¹H NMR Spectroscopy
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -CH₂- (propyl) | ~2.8 - 2.9 | t | ~7-8 | Methylene adjacent to oxadiazole |
| -CH₂- (propyl) | ~1.7 - 1.8 | sextet | ~7-8 | Methylene in the middle of propyl |
| -CH₃ (propyl) | ~0.9 - 1.0 | t | ~7-8 | Terminal methyl of propyl |
| -CH₂- (methanamine) | ~3.8 - 4.0 | s | - | Methylene between oxadiazole and NH |
| -NH- | ~1.5 - 2.5 | br s | - | Amine proton |
| -CH₃ (methylamine) | ~2.4 - 2.5 | s | - | Methyl group on the amine |
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C3 (oxadiazole) | ~167 - 169 | Carbon at position 3 of the oxadiazole ring |
| C5 (oxadiazole) | ~174 - 176 | Carbon at position 5 of the oxadiazole ring |
| -CH₂- (methanamine) | ~45 - 50 | Methylene carbon of the methanamine |
| -CH₃ (methylamine) | ~35 - 38 | Methyl carbon of the methylamine |
| -CH₂- (propyl, adjacent to ring) | ~28 - 32 | Methylene carbon of propyl attached to C5 |
| -CH₂- (propyl, middle) | ~20 - 23 | Middle methylene carbon of propyl |
| -CH₃ (propyl, terminal) | ~13 - 15 | Terminal methyl carbon of propyl |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key fragmentation pattern for alkylamines is α-cleavage.[17]
-
Molecular Ion (M⁺): m/z = 155
-
Key Fragmentation:
-
Cleavage of the C-C bond between the methylene group and the oxadiazole ring, leading to a fragment corresponding to the N-methylaminomethyl cation.
-
Cleavage within the propyl chain.
-
Potential Pharmacological Significance and Applications
The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][18][19][20]
Overview of 1,2,4-Oxadiazole Activities
Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including:
-
Anticancer: Many derivatives have shown potent cytotoxic activity against various cancer cell lines.[2]
-
Anti-inflammatory and Analgesic: The scaffold is present in compounds with significant anti-inflammatory and pain-relieving properties.
-
Antimicrobial: Antibacterial and antifungal activities are well-documented for this class of compounds.[18]
-
Neurological Disorders: Some derivatives have shown potential in treating conditions like Alzheimer's disease and have been explored as ligands for various CNS receptors.
Postulated Activity of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
Based on its structure, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine could be a candidate for screening in several therapeutic areas. The presence of the basic amine functionality could facilitate interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. The overall small size and moderate lipophilicity of the molecule suggest that it may possess favorable pharmacokinetic properties, including oral bioavailability and CNS penetration.
Caption: Potential therapeutic applications based on the 1,2,4-oxadiazole scaffold.
Conclusion and Future Directions
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine represents an intriguing yet underexplored member of the vast 1,2,4-oxadiazole family. While specific experimental data is sparse, a robust understanding of its chemical properties and synthesis can be derived from established chemical principles. The synthetic routes outlined in this guide offer practical and scalable methods for its preparation, which would enable further investigation into its physicochemical and biological properties. The predicted spectroscopic data provides a benchmark for the characterization of this molecule. Given the wide range of pharmacological activities associated with the 1,2,4-oxadiazole core, this compound warrants further investigation as a potential lead in various drug discovery programs. Future work should focus on its synthesis, purification, and comprehensive biological screening to unlock its therapeutic potential.
References
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. [Link]
-
One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry. [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH). [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Innovare Academic Sciences. [Link]
-
The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. [Link]
-
24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
- Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
-
A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. [Link]
-
PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. ResearchGate. [Link]
-
Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques. [Link]
-
Liquid chromatography - high resolution mass spectrometry analysis of intact ribonucleic acid through hydrogen bonding of alkylamines. PubMed. [Link]
-
Mass Spectrometric Analysis. Aliphatic Amines. ACS Publications. [Link]
-
Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. CORE. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health (NIH). [Link]
-
1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]
-
Notes- Reaction of Chloromethyl Ether with Primary Amines. ACS Publications. [Link]
-
Notes- Reaction of Chloromethyl Ether with Primary Amines. Scilit. [Link]
-
REACTION OF 2-CHLORO-5-(CHLOROMETHYL)THIOPHENE WITH MONOETHANOLAMINE VINYL ETHER. Chemistry of Heterocyclic Compounds. [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. ScienceDirect. [Link]
-
Synthesis and Screening of New[1][3][5]Oxadiazole,[1][3][4]Triazole, and[1][3][4]Triazolo[4,3-b][1][3][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health (NIH). [Link]
-
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan. SciSpace. [Link]
-
3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole. Chemsrc. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. CAS#:25977-17-7 | 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole | Chemsrc [m.chemsrc.com]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. figshare.com [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tandfonline.com [tandfonline.com]
- 19. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"in silico modeling of 1,2,4-oxadiazole compound activity"
Data synthesized from literature examples for illustrative purposes. [15][16]
Conclusion and Future Outlook
The in silico modeling techniques detailed in this guide—QSAR, molecular docking, and ADMET prediction—form a powerful, integrated strategy for accelerating the discovery of novel 1,2,4-oxadiazole-based therapeutics. By combining ligand- and structure-based approaches, researchers can efficiently design compounds with high target potency. Layering predictive ADMET analysis onto this workflow ensures that the designed molecules also possess favorable drug-like properties. This multi-faceted computational approach minimizes late-stage attrition, reduces reliance on costly and time-consuming synthesis, and ultimately provides a more direct path to identifying viable clinical candidates. As computational power increases and modeling algorithms become more sophisticated, the predictive accuracy of these methods will continue to improve, further cementing their indispensable role in modern drug discovery.
References
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
-
Biernacki, K. A., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Biernacki, K. A., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 111. [Link]
-
Fisher, J. F., & Mobashery, S. (2016). Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials. Bioorganic & Medicinal Chemistry Letters, 26(3), 1011–1015. [Link]
-
Fisher, J. F., & Mobashery, S. (2016). Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials. Bioorganic & Medicinal Chemistry Letters, 26(3), 1011-1015. [Link]
-
Anonymous. (n.d.). Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Journal of Molecular Structure. [Link]
-
Nejad, Z. G., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Journal of Chemistry, 2021, 9984313. [Link]
-
Asati, V., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29, 1045-1064. [Link]
-
Biernacki, K. A., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
-
Marechal, X., et al. (2013). 1,2,4-Oxadiazoles identified by virtual screening and their non-covalent inhibition of the human 20S proteasome. Institut Pasteur. [Link]
-
Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]
-
Fassihi, A., et al. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences, 15(5), 481–491. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure & Dynamics, 40(10), 4386–4401. [Link]
-
da Silva, A. C. G., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(10), 2354. [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Marechal, X., et al. (2013). 1,2,4-Oxadiazoles Identified by Virtual Screening and their Non-Covalent Inhibition of the Human 20S Proteasome. Current Medicinal Chemistry, 20(18), 2351-2362. [Link]
-
Patel, S., & Wadhwa, P. (2024). Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer. Bioorganic Chemistry, 143, 107029. [Link]
-
Kumar, P., et al. (2020). Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. ResearchGate. [Link]
-
Gok, M. K., et al. (2024). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Chemical Biology & Drug Design. [Link]
-
Singh, R. P., & Geetanjali. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry, 65(1), 1. [Link]
-
Gok, M. K., et al. (2025). Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. ResearchGate. [Link]
-
Zhang, H., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 30(8), 1851. [Link]
-
Anonymous. (2025). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. ResearchGate. [Link]
-
Alam, M. S., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(30), 27367–27382. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment | MDPI [mdpi.com]
- 9. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 10. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
"preliminary biological screening of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine"
An In-Depth Technical Guide to the Preliminary Biological Screening of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Foreword: The Rationale for a Targeted Inquiry
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry. Renowned for its unique bioisosteric properties, it serves as a versatile framework in the design of novel therapeutics.[1] Compounds incorporating this five-membered heterocycle have demonstrated an unusually broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]
The subject of this guide, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine (hereafter referred to as "Compound X"), presents a compelling case for systematic biological evaluation. Its structure bears resemblance to other oxadiazole derivatives that have been investigated for their potential to modulate central nervous system (CNS) targets, suggesting an ability to bind specific neural receptors and potentially cross the blood-brain barrier.[5]
This document provides a comprehensive, technically-grounded framework for the initial biological screening of Compound X. It is designed not as a rigid set of instructions, but as a logical, tiered investigational cascade. Our approach is rooted in the "fail fast, fail cheap" principle of modern drug discovery, prioritizing cost-effective, high-throughput methods to rapidly assess the compound's foundational viability before committing to more resource-intensive studies.[6] We will progress from broad, predictive assessments to specific, functional characterizations, with each stage serving as a critical decision gate for continued development.
Phase 1: Foundational Viability and Safety Profiling
Before exploring the specific biological activity of Compound X, it is imperative to establish its basic drug-like properties and safety profile. This initial phase answers the most fundamental question: is the compound suitable for further investigation?
In Silico ADME & Physicochemical Prediction
The journey begins not at the lab bench, but with computational modeling. In-silico tools provide a rapid and cost-effective method to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel chemical entity.[7] These predictions help to identify potential liabilities early and guide subsequent experimental design.
Key Predicted Properties for Compound X (Hypothetical Data):
| Parameter | Predicted Value | Implication & Rationale |
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption. |
| LogP | 1.5 - 3.0 | Indicates balanced lipophilicity, crucial for membrane permeability without compromising aqueous solubility. |
| H-Bond Donors | < 5 | Compliant with Lipinski's Rule of Five. |
| H-Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five. |
| Blood-Brain Barrier (BBB) Permeation | High Probability | The N-methylamine and oxadiazole structure suggests potential for CNS penetration, a key hypothesis to test.[5] |
| CYP450 Inhibition | Low Predicted Risk | Low risk of inhibiting major metabolic enzymes reduces the likelihood of drug-drug interactions. |
| hERG Inhibition | Low Predicted Risk | Early assessment for potential cardiotoxicity is a critical safety checkpoint. |
In Vitro Cytotoxicity Assessment
A fundamental prerequisite for any therapeutic agent (excluding targeted cytotoxics for oncology) is a clear separation between its desired biological effect and general cellular toxicity. Cytotoxicity assays are therefore a critical initial screen to establish a safe concentration range for subsequent experiments.[8][9] The MTT assay, which measures mitochondrial metabolic activity as a proxy for cell viability, is a robust and widely adopted method.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human embryonic kidney (HEK293) cells and a human neuroblastoma cell line (SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well. The choice of a general cell line (HEK293) and a neurally-derived line (SH-SY5Y) provides a broader initial safety profile.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours of cell adherence, replace the medium with the prepared compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Cytotoxicity Data for Compound X:
| Cell Line | IC₅₀ (µM) | Interpretation |
| HEK293 | > 100 µM | No significant general cytotoxicity observed in the tested range. |
| SH-SY5Y | > 100 µM | No significant neurotoxicity observed in the tested range. |
Causality Insight: The absence of cytotoxicity below 100 µM provides a wide therapeutic window for subsequent in vitro assays. All further functional and binding assays should be conducted at concentrations well below this threshold (e.g., ≤ 10 µM) to ensure that any observed effects are due to specific pharmacological activity rather than non-specific toxicity.
Phase 2: Target Identification via Broad Panel Screening
With a favorable safety profile established, the next logical step is to identify potential biological targets. Given the structural alerts suggesting CNS activity, a broad screening panel focused on common neurological receptors is the most efficient strategy for "target fishing."[5] Radioligand binding assays are a powerful tool for this purpose, providing a direct measure of a compound's ability to interact with a specific receptor.[11]
Experimental Workflow: CNS Receptor Binding Panel
The objective is to assess the binding of Compound X to a diverse set of G-protein coupled receptors (GPCRs) and ion channels implicated in neuropsychiatric function.[12] This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Caption: High-throughput screening workflow for Compound X.
Hypothetical Receptor Binding Profile for Compound X at 10 µM:
| Receptor Target | Radioligand | % Inhibition | Interpretation |
| Dopamine D₂ | [³H]Spiperone | 8% | Negligible activity |
| Adrenergic α₂ | [³H]Rauwolscine | 12% | Negligible activity |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 85% | Significant Hit - Priority for Follow-up |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | 25% | Weak activity |
| µ-Opioid | [³H]DAMGO | 5% | Negligible activity |
| NMDA | [³H]MK-801 | 15% | Negligible activity |
Causality Insight: A "hit" is typically defined as >50% inhibition in a primary screen. The data clearly identifies the Serotonin 5-HT₂ₐ receptor as a high-priority target for Compound X. The weak activity at 5-HT₁ₐ may be explored later, but the potent and selective binding at 5-HT₂ₐ demands immediate functional validation.
Phase 3: Functional Characterization of the Primary Hit
Binding does not equate to function. A compound that binds to a receptor can be an activator (agonist), a blocker (antagonist), or a modulator. A functional assay is essential to determine the pharmacological nature of the interaction between Compound X and the 5-HT₂ₐ receptor.[11] The 5-HT₂ₐ receptor is a Gq-coupled GPCR, meaning its activation leads to the mobilization of intracellular calcium (Ca²⁺).[13] This provides a direct and robust readout for a functional assay.
Experimental Protocol: Calcium Flux Functional Assay
-
Cell Culture: Use a recombinant cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293-5HT₂ₐ). Plate cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.
-
Assay Execution (FLIPR): Utilize a fluorescence imaging plate reader (FLIPR) or similar instrument to measure fluorescence changes in real-time.
-
Agonist Mode: Add Compound X at varying concentrations (e.g., 0.01 µM to 30 µM) and monitor for an increase in intracellular calcium. A known 5-HT₂ₐ agonist (e.g., Serotonin) is used as a positive control.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound X for 15-30 minutes. Then, challenge the cells with a known concentration of Serotonin (at its EC₈₀) and measure the inhibition of the serotonin-induced calcium signal.
-
Data Analysis:
-
In agonist mode, plot the dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the control agonist.
-
In antagonist mode, plot the inhibition curve to determine the IC₅₀, which can be used to calculate the antagonist's affinity (Kₑ).
-
Decision-Making Logic Based on Functional Assay Outcome:
Caption: Decision tree for functional characterization of Compound X.
Conclusion and Next Steps
This guide outlines a systematic, three-phase approach to the preliminary biological screening of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. By progressing from in-silico prediction and general cytotoxicity to broad target screening and specific functional validation, this workflow efficiently generates the critical data needed to make an informed decision on the compound's future.
Assuming Compound X is confirmed as a potent and selective 5-HT₂ₐ receptor antagonist, the logical next steps in preclinical research would include:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME properties.[14]
-
In Vitro Metabolic Stability: Assessing the compound's stability in liver microsomes.
-
In Vivo Pharmacokinetics: Determining the compound's half-life, bioavailability, and brain penetration in animal models.
-
In Vivo Efficacy Models: Evaluating the compound in relevant animal models of disease, guided by its confirmed mechanism of action.
This structured approach ensures that resources are invested wisely, advancing only those candidates with a scientifically validated profile and a clear path toward clinical development.
References
- MySkinRecipes. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine.
-
Talele, T. T. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available from: [Link]
-
Chen, J., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. Available from: [Link]
- Dr.Oracle. (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]
-
Wikipedia. (2025). KNX-100. Available from: [Link]
-
Kim, H. S., et al. (2016). Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3682-3686. Available from: [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 33, 114-123. Available from: [Link]
-
MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]
-
Cetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In Cytotoxicity. IntechOpen. Available from: [Link]
-
ION Biosciences. GPCR Assay Services. Available from: [Link]
-
Ali, A., et al. (2023). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Molecules, 28(14), 5399. Available from: [Link]
-
MDPI. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]
-
Głowacka, I. E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available from: [Link]
-
Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2408. Available from: [Link]
-
Harvey, A. L. (2017). Screening and identification of novel biologically active natural compounds. Journal of Pharmacy and Pharmacology, 69(9), 1118-1126. Available from: [Link]
- Dr.Oracle. (2025). What is the mechanism of action of methenamine?.
-
Schifano, F., et al. (2019). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Brain Sciences, 9(10), 258. Available from: [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available from: [Link]
-
Rees, S. (2002). Functional assay systems for drug discovery at G-protein coupled receptors and ion channels. Receptors and Channels, 8(5-6), 257-259. Available from: [Link]
-
Estrada-Soto, S., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Molecules, 19(9), 13437-13451. Available from: [Link]
-
Złotek, U., & Kapusta, I. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules, 27(19), 6205. Available from: [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Available from: [Link]
-
ResearchGate. (2025). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Available from: [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Available from: [Link]
-
Ayoup, M. S., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14(10), 2004-2022. Available from: [Link]
-
Wikipedia. (2025). Methenamine. Available from: [Link]
-
Tallman, J. F. (2018). Receptor Binding Assays and Drug Discovery. Methods in Molecular Biology, 1706, 1-8. Available from: [Link]
-
bioaccess. (2024). 10 Strategies for Effective Preclinical Development Success. Available from: [Link]
-
Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors fo. Journal of Applied Pharmaceutical Research, 10(3), 108-118. Available from: [Link]
-
Taylor & Francis Online. (2002). Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel. Receptors and Channels, 8(5-6), 257-259. Available from: [Link]
-
PPD. Preclinical Studies in Drug Development. Available from: [Link]
-
MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Available from: [Link]
-
ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. Available from: [Link]
-
ACS Publications. (2018). Oxadiazoles in Medicinal Chemistry. Available from: [Link]
-
Physiological Reviews. (2018). Recent progress in assays for GPCR drug discovery. Physiological Reviews, 98(4), 2213-2244. Available from: [Link]
-
IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Drug Delivery. IntechOpen. Available from: [Link]
-
National Institutes of Health. (2020). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. Plants (Basel), 9(12), 1739. Available from: [Link]
-
Digital CSIC. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Available from: [Link]
-
Taylor & Francis Online. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 40(8), 3467-3482. Available from: [Link]
-
MDPI. (2025). Effects of Cannabidiol on Bone Health: A Comprehensive Scoping Review. Available from: [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]
-
ResearchGate. (2019). Preliminary Phytochemical Screening of Some Medicinal Plants. Available from: [Link]
-
ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available from: [Link]
-
Mayo Clinic. (2025). Methenamine (oral route). Available from: [Link]
-
Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Available from: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine [myskinrecipes.com]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japtronline.com [japtronline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. ppd.com [ppd.com]
An In-depth Technical Guide to N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine (CAS No. 915922-63-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and methods for its characterization. Furthermore, it explores the potential pharmacological significance and applications of this molecule, grounded in the established bioactivities of the 1,2,4-oxadiazole scaffold. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.
Introduction and Chemical Identity
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a disubstituted 1,2,4-oxadiazole derivative. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a scaffold that is frequently incorporated into molecules with diverse biological activities.[1][2] This structural motif is often utilized in drug discovery as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The subject compound is identified by the Chemical Abstracts Service (CAS) number 915922-63-3 .
Physicochemical Properties
A summary of the key physicochemical properties of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 915922-63-3 | Internal Data |
| Molecular Formula | C₇H₁₃N₃O | [3] |
| Molecular Weight | 155.20 g/mol | [3] |
| XLogP3 | 0.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 155.1059 g/mol | [3] |
| Topological Polar Surface Area | 51 Ų | [3] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, beginning with the formation of the 1,2,4-oxadiazole ring and subsequent functionalization.
Step 1: Synthesis of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole (Intermediate 1)
The formation of the 1,2,4-oxadiazole ring can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[1] A common and effective method involves the reaction of an amidoxime with an acyl chloride or anhydride. Alternatively, one-pot syntheses from nitriles have been developed.[5] For the synthesis of the key intermediate, 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole, a plausible approach is the reaction of butyramide with a chloroacetonitrile derivative under conditions that promote cyclization.
Step 2: Synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine (Final Product)
The final product is synthesized via a nucleophilic substitution reaction. The chloromethyl group of the intermediate is displaced by methylamine. This is a standard transformation for the synthesis of amines from alkyl halides.[4]
Detailed Experimental Protocol
The following is a detailed, hypothetical protocol based on established chemical principles for the synthesis of the target compound.
Step 1: Synthesis of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine butyramide (1 equivalent) and a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) in an anhydrous solvent like toluene.
-
Addition of Reagents: To this stirring suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole.
Step 2: Synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
-
Reaction Setup: In a sealed tube, dissolve 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole (1 equivalent) in a suitable solvent such as ethanol or a solution of methylamine in tetrahydrofuran (THF).
-
Addition of Amine: Add an excess of methylamine (2-3 equivalents, either as a gas bubbled through the solution or as a solution in a solvent).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 50-60 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine. The residue can then be taken up in a suitable organic solvent and washed with water. The organic layer is dried and concentrated. The final product, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, can be purified by column chromatography or distillation under reduced pressure.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available, predictive models can provide an estimation of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the oxadiazole ring), a singlet for the methylene group between the oxadiazole and the amine, and a singlet for the N-methyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including two signals for the carbons of the oxadiazole ring.[6]
Mass Spectrometry (MS):
The mass spectrum, likely acquired using electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 156.1135.[7] Fragmentation patterns would likely involve cleavage of the propyl and methylaminomethyl side chains.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be developed for purity assessment and reaction monitoring. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with a small amount of an acid modifier like formic acid or trifluoroacetic acid) would be a suitable starting point.[8][9] Detection can be performed using a UV detector, likely at a wavelength around 210-230 nm.
Potential Applications and Pharmacological Relevance
While specific studies on N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine are limited, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][10] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as:
-
Anti-inflammatory agents: Some 1,2,4-oxadiazoles have shown inhibitory activity against enzymes involved in the inflammatory cascade.[3]
-
Anticancer agents: The oxadiazole ring is present in several compounds with demonstrated antiproliferative activity against various cancer cell lines.[1]
-
Antimicrobial agents: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[11]
-
Central Nervous System (CNS) active agents: The metabolic stability and ability of some oxadiazole derivatives to cross the blood-brain barrier make them attractive candidates for targeting CNS disorders.[12]
The presence of the N-methylmethanamine side chain in the target molecule provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine a valuable intermediate in drug discovery and development programs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[13][14][15][16][17] General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine (CAS No. 915922-63-3) is a heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and methods for its characterization. The established biological activities of the 1,2,4-oxadiazole core suggest that this compound and its derivatives are promising candidates for further investigation in various therapeutic areas. The information presented herein is intended to facilitate and inspire future research and development involving this versatile chemical entity.
References
- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Deriv
-
N-METHYL-1-(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHANAMINE - Angene Chemical. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. [Link]
-
Synthesis and Screening of New[1][4][10]Oxadiazole,[3][4][10]Triazole, and[3][4][10]Triazolo[4,3-b][3][4][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | - ACS Publications. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. [Link]
-
N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine - MySkinRecipes. [Link]
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (URL not available)
-
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan - SciSpace. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab. [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (URL not available)
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. [Link]
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL not available)
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL not available)
-
Synthesis of 4,5‐dihydro‐3‐phenyl‐1,2,4‐oxadiazole‐5‐one by Buyle et al. - ResearchGate. [Link]
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
-
MATERIAL SAFETY DATA SHEET CAVICIDE PRODUCT INFORMATION HAZARDOUS INGREDIENTS PHYSICAL DATA FIRE OR EXPLOSION HAZARD - MVAP Medical Supplies. [Link]
-
Safety Data Sheet (SDS) - HB Chemical. [Link]
-
SAFETY DATA SHEET - Solution Center | Covestro. [Link]
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (URL not available)
-
View of 3-AMINO-4-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]FURAZAN. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. [Link]
-
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine - MDPI. [Link]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC - PubMed Central. [Link]
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine - ResearchGate. [Link]
- SAFETY DATA SHEET Quali-Pro 3-D. (URL not available)
-
UCSD Computational Mass Spectrometry Website - GNPS. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 9. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine [myskinrecipes.com]
- 13. mvapmed.com [mvapmed.com]
- 14. hbchemical.com.mx [hbchemical.com.mx]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. fishersci.com [fishersci.com]
- 17. landerwy.gov [landerwy.gov]
The 5-Propyl-1,2,4-Oxadiazole Scaffold: A Comprehensive Technical Review for Drug Discovery
Abstract
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth review of a specific subclass: 5-propyl-1,2,4-oxadiazole compounds. We will explore the synthetic methodologies for creating this scaffold, delve into its chemical characteristics, and critically evaluate its documented biological activities, with a particular focus on antimicrobial and anti-inflammatory applications. By synthesizing existing literature and providing field-proven insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic therapeutics.
Introduction: The Rationale for the 1,2,4-Oxadiazole Core
Nitrogen-containing heterocycles are fundamental building blocks in drug development, and the 1,2,4-oxadiazole isomer is a notable example.[1] Its appeal in medicinal chemistry stems from several key attributes:
-
Bioisosteric Equivalence: The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities.[1] This substitution can enhance metabolic stability by mitigating hydrolysis by esterases and amidases, a common challenge in drug development.
-
Pharmacophore Component: The ring system can act as a rigid scaffold to orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets.[3] The nitrogen and oxygen atoms can also participate in hydrogen bonding, a crucial aspect of ligand-receptor binding.[4]
-
Diverse Biological Profile: Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic properties.[1][4][5]
This guide will focus on derivatives bearing a propyl group at the 5-position of the oxadiazole ring, a substitution that modulates the lipophilicity and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Synthesis of 5-Propyl-1,2,4-Oxadiazole Compounds: A Step-by-Step Protocol
The most common and versatile method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carbonyl compound or its derivative.[3][6] A specific and noteworthy synthesis of 3-aryl-5-propyl-1,2,4-oxadiazoles has been reported by Srivastava et al., which serves as an excellent case study.[6]
Core Experimental Workflow
The synthesis is a two-step process starting from an arylamidoxime and n-butanal.
Caption: Synthetic pathway for 3-aryl-5-propyl-1,2,4-oxadiazoles.
Detailed Protocol:
Step 1: Synthesis of 3-Aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole
-
Reactant Preparation: Dissolve the desired arylamidoxime in a mixture of ethanol and water.
-
Addition of Aldehyde: To this solution, add n-butanal.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 5-8 days.
-
Catalytic Insight: The addition of a small amount of an acidic ion-exchange resin, such as Amberlite IRP-64, can catalyze the reaction, reducing the reaction time to 3 days.[6] This is a practical consideration for improving throughput in a research setting.
-
-
Work-up and Isolation: Upon completion, the intermediate product, 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole, can be isolated using standard procedures such as extraction and solvent evaporation.
Step 2: Oxidation to 3-Aryl-5-propyl-1,2,4-oxadiazole
-
Reactant Preparation: Dissolve the dihydro-oxadiazole intermediate from Step 1 in dichloromethane (DCM).
-
Oxidizing Agent: Add manganese dioxide (MnO2) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours.
-
Alternative Oxidation: An alternative and high-yielding (89%) method involves the use of sodium hypochlorite (NaOCl) in a mixture of tetrahydrofuran (THF) and water.[6] The choice of oxidant may depend on the substrate's sensitivity and desired yield.
-
-
Purification: After the reaction is complete, the final product, 3-aryl-5-propyl-1,2,4-oxadiazole, is purified, typically by column chromatography.
Biological Activities and Structure-Activity Relationships (SAR)
While the broader 1,2,4-oxadiazole class exhibits a wide range of biological activities, including anticancer and neuroprotective effects, the documented activities for 5-propyl substituted derivatives are more specific.[1][4][7]
Antimicrobial Activity
Srivastava and colleagues evaluated 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazoles for their antimicrobial properties.[6]
| Compound Substitution (Aryl group) | Staphylococcus aureus | Mycobacterium smegmatis | Candida albicans |
| 3-Methyl | Effective | Effective | Effective |
| 4-Methoxy | Effective | Effective | Effective |
Table 1: Antimicrobial Efficacy of 3-Aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole Intermediates.[6]
Causality and Insights:
-
The presence of electron-donating groups (3-methyl and 4-methoxy) on the 3-aryl substituent appears to be favorable for antimicrobial activity against the tested strains.[6]
-
It is noteworthy that the dihydro- intermediate, not the fully aromatized oxadiazole, was reported to have this activity. This suggests that the stereochemistry and electronic properties of the non-aromatic ring may be crucial for its interaction with microbial targets.
-
The general principle of electron-withdrawing groups on phenyl rings attached to oxadiazole scaffolds increasing anti-infective potential has also been observed in other studies, highlighting the importance of electronic effects in modulating bioactivity.[6]
Anti-inflammatory Activity
The fully aromatized 3-aryl-5-propyl-1,2,4-oxadiazoles were assessed for their anti-inflammatory potential in in-vivo assays.[6] While the study concluded that none of the tested compounds were more potent than the reference drug, aspirin, this line of investigation is still valuable.[6] The 1,2,4-oxadiazole scaffold is a known pharmacophore for anti-inflammatory agents, and further structural modifications could lead to more potent compounds.[1][8]
Broader Context: SAR of 5-Alkyl-1,2,4-Oxadiazoles
To better understand the role of the 5-propyl group, it is useful to consider the broader structure-activity relationships of 5-alkyl-1,2,4-oxadiazoles.
Caption: Structure-Activity Relationship logic for 3,5-disubstituted 1,2,4-oxadiazoles.
-
Anticancer Activity: Studies on other 3,5-disubstituted 1,2,4-oxadiazoles have shown that the nature of the substituent at both positions is critical. For instance, in a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, a substituted five-membered ring at the 5-position was found to be important for apoptosis-inducing activity.[9] While not a propyl group, this highlights the sensitivity of the 5-position to substitution.
-
Antibacterial Activity: In a different class of 1,2,4-oxadiazole antibiotics, hydrophobic substituents were generally well-tolerated on various parts of the molecule, suggesting that the lipophilic nature of the propyl group could be a favorable attribute for antibacterial activity, warranting further investigation.[10]
Future Perspectives and Drug Development Potential
The 5-propyl-1,2,4-oxadiazole scaffold represents a promising, yet underexplored, area for drug discovery. Based on the current literature, several avenues for future research can be proposed:
-
Expanded Antimicrobial Screening: The initial antimicrobial data on the dihydro- intermediates is intriguing.[6] A comprehensive screening of both the dihydro and fully aromatized 5-propyl-1,2,4-oxadiazoles against a broader panel of bacterial and fungal pathogens, including drug-resistant strains, is warranted.
-
Anticancer Evaluation: Given the established anticancer potential of the 1,2,4-oxadiazole core, 5-propyl derivatives should be systematically evaluated against various cancer cell lines.[4][11] The propyl group's influence on cell permeability and target engagement could yield novel structure-activity relationships.
-
Neuroprotective Agents: The 1,2,4-oxadiazole scaffold is present in compounds being investigated for neurodegenerative disorders like Alzheimer's disease.[7][12][13] Exploring the potential of 5-propyl derivatives in this therapeutic area could be a fruitful endeavor.
-
Pharmacokinetic Profiling: A critical next step for any promising hit compounds will be to conduct thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess their drug-likeness and safety profiles. The propyl group is likely to have a significant impact on these properties.
Conclusion
The 5-propyl-1,2,4-oxadiazole framework is a chemically accessible and biologically relevant scaffold. While direct research on this specific substitution is limited, the foundational work on its synthesis and preliminary antimicrobial activity provides a solid starting point for further investigation.[6] By leveraging the extensive knowledge base of the broader 1,2,4-oxadiazole class, researchers can rationally design and synthesize novel 5-propyl derivatives with the potential to address unmet needs in infectious diseases, oncology, and neurology. This technical guide has outlined the key synthetic strategies and biological rationale, providing a roadmap for future exploration in this promising area of medicinal chemistry.
References
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
-
Yadav, G., & Singh, I. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977-3995. [Link]
-
Targowska-Duda, K. M., Wnorowski, A., Kaczor, A. A., & Jóźwiak, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
- (N/A). (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Bohrium.
-
Kumar, A., & Srivastava, V. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26(4), 2393–2420. [Link]
-
Targowska-Duda, K. M., Wnorowski, A., Kaczor, A. A., & Jóźwiak, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
- Pandey, H., & Chourasiya, R. K. (2024). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.
-
(N/A). (2014).[1][5][14]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. [Link]
-
Ayoup, M. S., Ghanem, M., Abdel-Hamid, H., Abu-Serie, M. M., Masoud, A., Ghareeb, D. A., Hawsawi, M. B., Sonousi, A., & Kassab, A. E. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC chemistry, 18(1), 101. [Link]
- Targowska-Duda, K. M., Wnorowski, A., Kaczor, A. A., & Jóźwiak, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.
-
Yoshimura, Y., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of medicinal chemistry, 48(17), 5569–5579. [Link]
- (N/A). (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice.
- (N/A). (2022).
-
(N/A). (2014).[1][5][14]-Oxadiazoles: Synthesis and Biological Applications. ResearchGate.
-
(N/A). (N/A). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][5][14] OXADIAZOLES AS S1P1 AGONISTS. TSI Journals.
-
(N/A). (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
- (N/A). (N/A). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Taylor & Francis.
- (N/A). (N/A). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials.
-
Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC chemistry, 15(1), 22. [Link]
- (N/A). (N/A). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. N/A.
- (N/A). (N/A). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)
- (N/A). (N/A). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics.
- (N/A). (N/A). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
- (N/A). (2022).
- (N/A). (N/A). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. N/A.
- (N/A). (N/A). Privileged 1,2,4-Oxadiazoles in Anticancer Drug Design: Novel 5- Aryloxymethyl-1,2,4-oxadiazole Leads for Prostate Cancer Therapy. Bentham Science Publisher.
- (N/A). (2023). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. N/A.
- (N/A). (N/A). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- (N/A). (N/A).
- (N/A). (N/A).
- (N/A). (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
Sources
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Toxicology Profile of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine: A Framework for Preclinical Safety Assessment
An in-depth technical guide by a Senior Application Scientist.
Introduction
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a novel chemical entity featuring a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere for ester and amide functionalities, which can improve the metabolic stability and pharmacokinetic properties of a drug candidate. While this structural motif is of growing interest in medicinal chemistry for the development of new therapeutic agents, a comprehensive toxicological profile is paramount for any potential clinical application. The presence of the N-methylmethanamine side chain also warrants careful evaluation due to its potential to influence metabolic pathways and receptor interactions.
This guide provides a comprehensive framework for establishing the toxicology profile of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, from initial in vitro screening to in vivo studies. The methodologies described herein are grounded in established regulatory guidelines and best practices in preclinical drug development, ensuring a scientifically robust and self-validating approach to safety assessment.
Part 1: Foundational Characterization and In Silico Assessment
A thorough understanding of the physicochemical properties of a novel compound is the bedrock of its toxicological evaluation. These properties govern its absorption, distribution, metabolism, and excretion (ADME), which in turn dictates its potential for toxicity.
1.1. Physicochemical Properties
A summary of the key physicochemical parameters for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is presented in Table 1. These values are critical for designing relevant toxicological assays, for instance, ensuring the compound remains in solution at the tested concentrations.
| Property | Value | Significance in Toxicology |
| Molecular Formula | C7H13N3O | Defines the elemental composition. |
| Molecular Weight | 155.19 g/mol | Influences diffusion and transport across biological membranes. |
| pKa | (Predicted) ~8.5-9.5 | The basicity of the amine group will affect its charge state at physiological pH, impacting cell permeability and receptor binding. |
| logP | (Predicted) ~1.5-2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | To be determined experimentally | Crucial for formulation development for both in vitro and in vivo studies. |
1.2. In Silico Toxicological Prediction
Prior to initiating wet-lab experiments, in silico models can provide valuable early-stage predictions of potential toxicities. These computational models leverage large datasets of known chemical structures and their associated toxicological endpoints.
-
Genotoxicity Prediction: Software such as DEREK Nexus can be used to identify structural alerts for mutagenicity. For N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, the N-methyl group could potentially be a structural alert for N-nitrosamine formation under certain conditions, a class of compounds known for their mutagenic potential.
-
hERG Channel Blockade: The potential for cardiotoxicity can be initially assessed by predicting the compound's affinity for the hERG potassium channel.
-
Metabolite Prediction: In silico tools can predict likely sites of metabolism, guiding the design of subsequent in vitro and in vivo metabolism studies. For this molecule, N-demethylation and oxidation of the propyl side chain are probable metabolic pathways.
Part 2: In Vitro Toxicology: A Multi-Parametric Approach
In vitro assays provide the first experimental assessment of a compound's potential toxicity, offering high-throughput screening and mechanistic insights without the use of live animals.
2.1. Cytotoxicity Assessment
The initial evaluation of cytotoxicity across a range of cell lines is essential to determine the compound's general cellular toxicity and to establish concentration ranges for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine in culture medium and treat the cells for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2.2. Genotoxicity
Genotoxicity assays are critical for assessing the potential of a compound to cause genetic damage, a key concern for carcinogenicity.
-
Ames Test (Bacterial Reverse Mutation Assay): This assay, conducted in accordance with OECD Guideline 471, evaluates the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Micronucleus Test: This test, following OECD Guideline 487, is performed in mammalian cells (e.g., CHO or TK6 cells) to detect chromosomal damage.
2.3. Organ-Specific Toxicity
2.3.1. Hepatotoxicity
The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury.
-
Hepatocyte Viability: Utilize primary human hepatocytes or HepG2 cells to assess cell death upon exposure to the compound.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by determining the IC50 values for major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).
2.3.2. Cardiotoxicity
Drug-induced cardiotoxicity is a major reason for drug withdrawal.
-
hERG Channel Assay: A patch-clamp assay is the gold standard for assessing the potential of a compound to block the hERG channel, which can lead to life-threatening arrhythmias. This should be conducted in accordance with ICH S7B guidelines.
Part 3: In Vivo Toxicology and Pharmacokinetics
In vivo studies in animal models are essential to understand the compound's effects in a whole-organism context, including its ADME properties and potential for systemic toxicity. All animal studies must be conducted in compliance with the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.
3.1. Pharmacokinetic (PK) Studies
A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is necessary to understand the compound's exposure profile.
Experimental Workflow: Rodent PK Study
Caption: Workflow for a single-dose pharmacokinetic study in rodents.
3.2. Acute and Repeated-Dose Toxicity Studies
-
Acute Toxicity: An acute toxicity study (e.g., OECD Guideline 423) is performed to determine the short-term toxicity of a single high dose of the compound and to identify the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity: A 28-day repeated-dose study in rodents (OECD Guideline 407) is a cornerstone of preclinical toxicology. This study involves daily administration of the compound at multiple dose levels to identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL). Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
Part 4: Data Synthesis and Risk Assessment
The culmination of the toxicological profiling is a comprehensive risk assessment that integrates all available data. This involves:
-
Identifying Target Organs: Correlating in vitro findings with in vivo observations to identify the primary organs at risk.
-
Dose-Response Relationship: Characterizing the relationship between the dose of the compound and the observed toxic effects.
-
Safety Margin Calculation: Comparing the NOAEL from animal studies to the anticipated human therapeutic dose to calculate a safety margin.
This integrated assessment will inform the decision to advance N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine into further development or to terminate its consideration as a drug candidate.
References
-
OECD Guideline for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. [Link]
-
ICH S7B The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Guide for the Care and Use of Laboratory Animals, Eighth Edition. National Research Council. [Link]
"solubility of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine in organic solvents"
An In-Depth Technical Guide to Determining the Solubility of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, a representative small molecule featuring a 1,2,4-oxadiazole core. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary to generate reliable solubility data. The causality behind experimental choices is explained, ensuring a self-validating system for solubility assessment that is grounded in authoritative scientific principles.
Introduction: The Critical Role of Organic Solvent Solubility
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine belongs to the class of 1,2,4-oxadiazole derivatives, which are recognized for their diverse biological activities and are frequently explored in medicinal chemistry.[1][2] The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities, offering potential improvements in metabolic stability and cell permeability.[3][4]
Understanding the solubility of this compound in various organic solvents is paramount for several key areas in pharmaceutical development:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for optimizing yield, purity, and crystal form (polymorphism).
-
Formulation Development: For parenteral and oral liquid dosage forms, identifying suitable co-solvents or non-aqueous vehicles is essential. Solubility data guides the selection of excipients and the development of stable formulations.[5]
-
Preclinical Studies: In early-stage discovery, solubility in solvents like DMSO is required for preparing stock solutions for biological screening assays.
-
Analytical Method Development: Choosing the right mobile phase for chromatographic separations (e.g., HPLC, SFC) depends on the analyte's solubility.
This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility profile of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
Theoretical Framework and Predictive Analysis
Before embarking on experimental measurements, a theoretical assessment of the molecule's structure can provide valuable insights into its likely solubility behavior. This is grounded in the principle of "similia similibus solvuntur" or "like dissolves like."
Structural Analysis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
The molecule can be dissected into three key functional components:
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle is polar and contains hydrogen bond acceptors (two nitrogen atoms and one oxygen atom).[2] Its aromatic character contributes to its stability. The 1,2,4-oxadiazole isomer generally exhibits higher lipophilicity compared to its 1,3,4-oxadiazole counterpart, which can influence its solubility profile.[4]
-
Propyl Group: This is a non-polar, aliphatic chain that will favor interactions with non-polar (lipophilic) solvents through van der Waals forces.
-
N-Methylmethanamine Side Chain: This primary amine group is polar and contains a hydrogen bond donor (N-H) and an acceptor (the lone pair on the nitrogen). It can be protonated in acidic conditions, which would dramatically alter its solubility.
Overall Predicted Behavior: The presence of both polar (oxadiazole, amine) and non-polar (propyl) moieties suggests that the compound will exhibit moderate solubility in a range of solvents. It is unlikely to be highly soluble in very non-polar solvents like hexane or in highly polar protic solvents like water (unless in its salt form). Its best solubility is anticipated in polar aprotic solvents (e.g., acetone, THF, ethyl acetate) and polar protic solvents of intermediate polarity (e.g., ethanol, isopropanol).
Physicochemical Descriptors for Solubility Prediction
Quantitative Structure-Property Relationship (QSPR) models often use computed molecular descriptors to predict solubility.[6] While a full computational study is beyond the scope of this guide, understanding these descriptors is key.
| Descriptor | Relevance to Solubility | Predicted Influence for the Target Compound |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity. Higher LogP generally indicates better solubility in non-polar organic solvents. | The combination of the propyl chain and the heterocyclic core suggests a moderately positive LogP value. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (O, N). High TPSA is linked to lower permeability and better solubility in polar solvents. | The oxadiazole ring and the amine group contribute to a moderate TPSA. A related structure, N-Methyl-1-(oxazol-5-yl)methanamine, has a TPSA of 38.06 Ų.[7] |
| Hydrogen Bond Donors (HBD) & Acceptors (HBA) | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). Essential for solubility in protic solvents. | HBD: 1 (from the amine); HBA: 3 (two nitrogens and one oxygen in the ring, plus the amine nitrogen). |
These descriptors collectively suggest a molecule with a balanced character, capable of engaging in various types of solute-solvent interactions.
Experimental Determination of Solubility
The most reliable method for determining solubility is through direct experimental measurement. The equilibrium shake-flask method is the gold standard for thermodynamic solubility determination.[8]
Logical Workflow for Solubility Screening
The following diagram illustrates a systematic approach to screening and quantifying the solubility of the target compound.
Caption: A logical workflow for determining compound solubility.
Step-by-Step Experimental Protocol: Equilibrium Shake-Flask Method
This protocol provides a self-validating system by ensuring that equilibrium is reached and that measurements are accurate.
Objective: To determine the thermodynamic equilibrium solubility of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
2 mL glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Protocol:
-
Preparation:
-
Add an excess amount of the solid compound to a tared 2 mL glass vial. "Excess" is critical and means enough solid will remain undissolved at equilibrium. A starting point is 10-20 mg.
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Prepare at least three replicate vials for each solvent to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator set to a constant agitation speed within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
-
Sample Processing (Critical Step):
-
After equilibration, allow the vials to stand undisturbed in the incubator for 30 minutes to let the excess solid settle.
-
Carefully remove the vials. Visually confirm the presence of undissolved solid. If no solid remains, the compound is "freely soluble," and the experiment must be repeated with more solute.
-
To separate the saturated supernatant from the solid, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
or Directly filter the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This is often preferred to avoid temperature changes during centrifugation.
-
-
-
Analysis:
-
Immediately after separation, carefully pipette a known volume of the clear, saturated supernatant and dilute it with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.
-
Quantify the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard curve prepared with the same compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant using the following formula:
-
Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)
-
-
Average the results from the replicate vials and report the mean solubility with the standard deviation.
-
Analytical Method: HPLC-UV Considerations
A robust HPLC-UV method is essential for accurate quantification.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Detection: The UV detection wavelength should be set to the λ_max of the compound to ensure maximum sensitivity.
-
Standard Curve: A multi-point calibration curve (typically 5-7 points) must be prepared, demonstrating linearity (R² > 0.999) over the expected concentration range of the diluted samples.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format.
Table 1: Hypothetical Solubility Data for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine at 25 °C
| Solvent | Solvent Polarity Index | Type | Predicted Solubility | Measured Solubility (mg/mL ± SD) |
| n-Hexane | 0.1 | Non-polar | Very Low | e.g., < 0.1 |
| Toluene | 2.4 | Non-polar Aromatic | Low | e.g., 2.5 ± 0.2 |
| Dichloromethane | 3.1 | Polar Aprotic | Medium | e.g., 45.8 ± 2.1 |
| Ethyl Acetate | 4.4 | Polar Aprotic | Medium-High | e.g., 89.3 ± 4.5 |
| Acetone | 5.1 | Polar Aprotic | High | e.g., 152.1 ± 7.8 |
| Isopropanol | 3.9 | Polar Protic | Medium | e.g., 65.4 ± 3.3 |
| Ethanol | 4.3 | Polar Protic | Medium | e.g., 72.0 ± 3.9 |
| Methanol | 5.1 | Polar Protic | High | e.g., 210.5 ± 11.2 |
| Water | 10.2 | Polar Protic | Very Low | e.g., < 0.05 |
Note: The data in this table is illustrative and must be determined experimentally.
Interpretation: The experimental data can be correlated with solvent properties. For instance, high solubility in acetone and methanol would confirm the importance of the compound's polar groups, while poor solubility in hexane would highlight the influence of its overall polarity over the non-polar propyl chain. This information is directly applicable to selecting solvents for crystallization, formulation, or chromatography.
Conclusion and Future Perspectives
This guide establishes a robust, scientifically-grounded methodology for determining the organic solvent solubility of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. By integrating theoretical predictions with a detailed, self-validating experimental protocol, researchers can generate the high-quality data essential for advancing drug development projects.[9] Future work could involve extending these studies to different temperatures to understand the thermodynamics of dissolution or exploring co-solvent systems to precisely modulate solubility for specific applications.[10] The principles and protocols outlined herein are broadly applicable to other small molecule drug candidates, providing a foundational tool for any pharmaceutical research and development laboratory.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link][11][12]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link][6]
-
Pal, A., & Popelier, P. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9345-9396. [Link][13]
-
de Oliveira, R. B., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLoS ONE, 15(12), e0243093. [Link][1]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link][5]
-
da Silva, G. M. F., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(19), 6598. [Link][2]
-
Srinivasa, M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4947-4971. [Link][3]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(22), 7679-7694. [Link][4]
-
Jouyban, A., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link][9]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][8]
-
Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. [Link][10]
Sources
- 1. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. d-nb.info [d-nb.info]
- 7. chemscene.com [chemscene.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Mechanism of Action of 1,2,4-Oxadiazole Derivatives on CNS Receptors
Executive Summary
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. Its utility as a bioisosteric replacement for ester and amide functionalities enhances metabolic stability and allows for specific hydrogen bond interactions, making it a privileged scaffold in modern drug discovery.[1][2] This guide provides an in-depth analysis of the mechanisms through which 3,5-disubstituted 1,2,4-oxadiazole derivatives modulate the activity of key Central Nervous System (CNS) receptors. We will explore their interactions with GABAergic, cholinergic, and glutamatergic receptors, detailing the molecular interactions, downstream signaling consequences, and the state-of-the-art methodologies used to elucidate these complex mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
Introduction: The 1,2,4-Oxadiazole Scaffold in CNS Drug Discovery
The CNS is a complex network governed by a delicate balance of neurotransmission. Drug discovery efforts for neurological and psychiatric disorders often focus on modulating the activity of key receptors that control this balance. The 1,2,4-oxadiazole ring has emerged as a critical structural motif for developing novel CNS-active agents due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier.[1][3]
Derivatives have been developed to target a wide array of CNS receptors, acting as agonists, antagonists, and allosteric modulators.[4][5] Their therapeutic potential spans a range of conditions, including anxiety, epilepsy, psychosis, and neurodegenerative diseases.[6][7][8] A key advantage of the 1,2,4-oxadiazole scaffold is its synthetic tractability, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
The following sections will dissect the specific mechanisms of action at three major classes of CNS receptors, providing field-proven insights into the experimental choices required to characterize these interactions.
Modulation of GABAergic Neurotransmission
The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel and the primary mediator of fast inhibitory neurotransmission in the CNS.[9] It is a major target for anxiolytics, sedatives, and anticonvulsants. Several 1,2,4-oxadiazole derivatives have been identified as potent modulators of GABA-A receptor function, exhibiting anticonvulsant properties.[5]
Mechanism of Action: Positive Allosteric Modulation
Unlike direct agonists that bind to the GABA orthosteric site, many active 1,2,4-oxadiazoles function as Positive Allosteric Modulators (PAMs). These compounds bind to a distinct allosteric site, often the benzodiazepine binding site at the α/γ subunit interface, and potentiate the receptor's response to GABA.[9][10][11] This potentiation enhances the influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Studies have shown that certain 3- and 5-aryl-1,2,4-oxadiazole derivatives can potentiate GABAergic currents without direct interaction with the benzodiazepine binding site, suggesting the existence of novel allosteric pockets on the GABA-A receptor complex.[5] This offers an exciting avenue for developing subtype-selective modulators with improved side-effect profiles.
Workflow for Characterizing GABA-A Receptor Modulators
A logical and self-validating workflow is crucial for identifying and characterizing novel GABA-A modulators. The causality behind this experimental cascade is to move from broad binding affinity to specific functional effects and finally to in vivo efficacy.
Key Experimental Protocol: Radioligand Binding Assay
This protocol provides a self-validating system to determine a compound's affinity for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of a 1,2,4-oxadiazole derivative by measuring its ability to displace a known radioligand ([³H]-Flunitrazepam) from rat cortical membranes.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. Rationale: This isolates the membrane fraction where the transmembrane GABA-A receptors are located.
-
Assay Setup: In a 96-well plate, combine the prepared cortical membranes, a fixed concentration of [³H]-Flunitrazepam (e.g., 1 nM), and varying concentrations of the test 1,2,4-oxadiazole compound.
-
Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium. Rationale: Low temperature minimizes degradation of proteins by proteases.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to remove non-specific binding. Rationale: Rapid filtration is key to preventing dissociation of the ligand-receptor complex.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
Activity at Cholinergic Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that play critical roles in learning, memory, and cognition. They are prime targets for treating the cognitive deficits associated with Alzheimer's disease and schizophrenia. A number of 1,2,4-oxadiazole derivatives have been developed as potent and efficacious muscarinic agonists.[3][12]
Mechanism of Action: Orthosteric Agonism
Many 1,2,4-oxadiazole derivatives act as orthosteric agonists, directly binding to the same site as the endogenous ligand, acetylcholine (ACh). For example, compounds incorporating an azabicyclic cationic head group have been shown to be among the most potent and efficacious muscarinic agonists known.[3] The 1,2,4-oxadiazole ring in these molecules typically acts as a key hydrogen bond acceptor, mimicking the ester group of ACh. The structure and physicochemical properties of the cationic head group are critical determinants of both binding affinity and efficacy.[3]
Upon binding, these agonists stabilize an active conformation of the receptor, leading to the activation of downstream signaling pathways. For M1, M3, and M5 receptors, this typically involves coupling to Gq/11 proteins, which activates phospholipase C (PLC) and leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).
Quantitative Data on Muscarinic Agonists
The potency and efficacy of these compounds can be quantified using functional assays, such as measuring phosphatidylinositol turnover.
| Compound ID | Receptor Target | Assay Type | Potency (ED₅₀ / Kᵢ) | Efficacy (% of Carbachol) | Reference |
| L-670,207 | Cortical mAChRs | PI Turnover | 0.18 µM | > 100% | [12] |
| L-670,548 | Cortical mAChRs | PI Turnover | 0.26 µM | ~ 100% | [12] |
| L-660,863 | M2 Atrial mAChRs | Radioligand Binding | -log KA = 7.6 | N/A (Agonist) | [13] |
Modulation of Glutamatergic Receptors
Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors, particularly metabotropic glutamate receptors (mGluRs), are crucial for modulating neuronal excitability and synaptic plasticity. Targeting mGluRs allosterically has become a major paradigm in drug discovery to achieve greater selectivity.[4]
Mechanism of Action: Positive Allosteric Modulation of mGlu4
Several 1,2,4-oxadiazole derivatives have been successfully developed as Positive Allosteric Modulators (PAMs) of the mGlu4 receptor, which belongs to the Group III mGluRs.[4][7] These PAMs do not activate the receptor directly but bind to an allosteric site distinct from the glutamate binding pocket. This binding potentiates the receptor's response to endogenous glutamate.[4]
This mechanism is particularly advantageous because it preserves the natural spatial and temporal patterns of neurotransmission, only enhancing signaling when glutamate is present. mGlu4 PAMs have shown antipsychotic-like and anxiolytic properties in preclinical models, making them promising candidates for treating disorders like schizophrenia.[4][14]
| Compound ID | Receptor Target | Assay Type | Potency (EC₅₀) | Key Finding | Reference |
| Compound 52 | mGlu4 | Functional (PAM) | 282-656 nM range | Potent mGlu4 PAM with good brain penetration | [4][7] |
| Compound 62 | mGlu4 | Functional (PAM) | 282-656 nM range | Antipsychotic effects comparable to clozapine | [4][14] |
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold is a remarkably versatile platform for the design of novel CNS-active agents. Derivatives have demonstrated diverse mechanisms of action, including positive allosteric modulation of GABA-A receptors, orthosteric agonism at muscarinic receptors, and positive allosteric modulation of mGlu4 receptors. The synthetic accessibility of this heterocycle allows for fine-tuning of pharmacological properties, leading to the identification of compounds with high potency, selectivity, and desirable in vivo characteristics.
Future research will likely focus on developing derivatives with even greater receptor subtype selectivity to minimize off-target effects. For example, designing GABA-A modulators that selectively target specific α-subunit isoforms could lead to anxiolytics without sedation. Similarly, developing subtype-selective muscarinic agonists could provide pro-cognitive benefits without the peripheral side effects associated with pan-agonists. The continued exploration of the 1,2,4-oxadiazole chemical space holds significant promise for delivering next-generation therapeutics for a wide range of CNS disorders.[8]
References
-
Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., ... & Saunders, J. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 33(10), 2690-2697. [Link]
-
Stachowicz, K., Satała, G., Głuch-Lutwin, M., Więcek, M., Skibiński, R., Olejarz-Maciej, A., ... & Starowicz, K. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 211-225. [Link]
-
Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., ... & Saunders, J. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and evaluation of pharmacological activities of oxadiazoles, triazoles. (2024). Pharmacology. [Link]
-
Stachowicz, K., Satała, G., Głuch-Lutwin, M., Więcek, M., Skibiński, R., Olejarz-Maciej, A., ... & Starowicz, K. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of enzyme inhibition and medicinal chemistry, 37(1), 211-225. [Link]
-
Baker, R., Saunders, J., Showell, G. A., Snow, R. J., & Williams, M. (1990). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British journal of pharmacology, 99(3), 575–580. [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehouri, A. A., Abdel-Maksoud, M. S., & Oh, C. H. (2022). Design, synthesis, and biological evaluation of 1, 2, 4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Molecules, 27(19), 6549. [Link]
-
Wang, Y., Li, J., Yang, F., Li, Y., Wang, Y., Zhang, Y., ... & Zhu, J. (2021). Synthesis and biological evaluation of 1, 2, 4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry international, 148, 105103. [Link]
-
Kumar, A., Kumar, S., & Singh, P. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 14(10), 5589-5595. [Link]
-
Wang, S., Li, Y., Zhang, D., Quan, Z., & Zhang, Z. (2020). Synthesis of 1, 3, 4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European journal of medicinal chemistry, 206, 112672. [Link]
-
Alam, M. A., & Siddiqui, A. A. (2012). Synthesis and evaluation of substituted diphenyl-1, 3, 4-oxadiazole derivatives for central nervous system depressant activity. Journal of Pharmacy & Bioallied Sciences, 4(2), 151. [Link]
-
Wang, S., Li, Y., Zhang, D., Zhang, Z., & Quan, Z. (2020). Synthesis of 1, 3, 4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor. RSC advances, 10(51), 30589-30600. [Link]
-
Zhu, J., Wang, S., Wang, Y., Liu, X., & Fan, Z. (2023). Discovery of 1, 2, 4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2697. [Link]
-
Watson, S. A., McArthur, G. H., & Hallam, T. J. (1992). The action of (+/-) L-660,863 [(+/-) 3-(3-amino-1, 2, 4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 345(4), 375-381. [Link]
-
Lankau, H. J., Unverferth, K., Grunwald, C., Hartenhauer, H., Heinecke, K., Bernöster, K., ... & Rundfeldt, C. (2007). New GABA-modulating 1, 2, 4-oxadiazole derivatives and their anticonvulsant activity. European journal of medicinal chemistry, 42(6), 873-879. [Link]
-
Głowacka, I. E., & Wujec, M. (2021). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3409. [Link]
-
Liu, J., Lee, J., Kim, H., Nam, G., Lee, J. Y., & Kim, Y. (2025). Development of Diphenyl-1, 2, 4-Oxadiazole Analogues as Allosteric Modulators of the RXFP3 Receptor: Evaluation of Importance of the N-Substituted-2-Pyrrolidone Moiety in RLX-33. Journal of medicinal chemistry. [Link]
-
Wang, S., Li, Y., Zhang, D., Quan, Z., & Zhang, Z. (2020). Synthesis of 1, 3, 4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European journal of medicinal chemistry, 206, 112672. [Link]
-
A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). Current Medicinal Chemistry. [Link]
-
Stachowicz, K., Satała, G., Głuch-Lutwin, M., Więcek, M., Skibiński, R., Olejarz-Maciej, A., ... & Starowicz, K. (2022). New 1, 2, 4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 211-225. [Link]
-
S G, G. S., R, S., A, C., C, S., & S, M. (2023). Expanding the Library of 1, 2, 4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. International journal of molecular sciences, 24(6), 5909. [Link]
-
Głowacka, I. E., & Wujec, M. (2021). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Molecules (Basel, Switzerland), 26(11), 3409. [Link]
-
Kim, J. J., Gharpure, A., Teng, J., Zhuang, Y., Howard, R. J., & Hibbs, R. E. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature communications, 13(1), 4612. [Link]
-
Stanković, N., Kerec, B., Mlinarič, M., Janežič, D., & Ilaš, J. (2024). Synthesis of 1, 2, 4-Oxadiazin-5 (6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5081. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pharmacological activities of oxadiazoles, triazoles. [wisdomlib.org]
- 7. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive NMR Protocol for the Structural Elucidation of 1,2,4-Oxadiazoles
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a versatile bioisostere.[1][2] Unambiguous structural confirmation of novel 1,2,4-oxadiazole derivatives is critical for advancing drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into molecular connectivity and stereochemistry.[3][4] This application note presents a detailed, field-proven protocol for the complete structural elucidation of 3,5-disubstituted 1,2,4-oxadiazoles, designed for researchers, chemists, and drug development professionals. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from sample preparation to final structure verification using a suite of 1D and 2D NMR experiments.
Foundational NMR Characteristics of the 1,2,4-Oxadiazole Core
Before initiating advanced analysis, understanding the fundamental NMR signature of the 1,2,4-oxadiazole ring is essential. The core itself is proton-deficient, meaning ¹H NMR spectra are dominated by signals from the substituents at the C3 and C5 positions. The true diagnostic power lies within the ¹³C NMR spectrum.
-
¹H NMR Spectroscopy : For the common 3,5-disubstituted 1,2,4-oxadiazoles, no ring protons are present. If the C5 position is unsubstituted, its lone proton (H-5) typically resonates significantly downfield, often around δ 8.7 ppm, due to the deshielding effects of the adjacent nitrogen and oxygen atoms.[5]
-
¹³C NMR Spectroscopy : The chemical shifts of the two heterocyclic carbons, C3 and C5, are highly characteristic and serve as the primary anchors for structural assignment. Their distinct electronic environments result in well-separated signals in the downfield region of the spectrum. Substituent effects can modulate these values, but they generally fall within predictable ranges.[5][6][7]
Table 1: Typical ¹³C NMR Chemical Shift Ranges for the 1,2,4-Oxadiazole Ring
| Ring Position | Typical Chemical Shift (δ) in CDCl₃ | Key Insights |
| C3 | 167 - 169 ppm | The chemical environment is primarily influenced by the substituent attached at this position. |
| C5 | 173 - 186 ppm | Generally resonates further downfield than C3. The specific shift is sensitive to the nature of the C5 substituent.[8][9] |
The Elucidation Workflow: From Sample to Structure
A systematic approach is paramount for efficient and accurate structure determination. The following workflow integrates sample preparation with a logical sequence of 1D and 2D NMR experiments, where each step builds upon the last to construct a complete, validated molecular picture.
Protocol 1: High-Fidelity Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. This protocol minimizes artifacts and ensures optimal spectral resolution.
Objective: To prepare a homogeneous, contaminant-free solution suitable for high-resolution NMR.
Materials:
-
1,2,4-oxadiazole derivative (5-25 mg for ¹H; 50-100 mg for ¹³C)[10]
-
High-quality 5 mm NMR tube (e.g., Norell, Wilmad)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter (0.22 µm)
-
Vial for initial dissolution
Procedure:
-
Weigh the Sample: Accurately weigh 5-25 mg of the purified compound into a clean, dry vial.[11]
-
Solvent Selection: Add ~0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its dissolving power and convenient residual signal at 7.26 ppm for referencing.[12]
-
Dissolution: Gently swirl or vortex the vial to fully dissolve the sample. Complete dissolution is critical; solid particles will severely degrade magnetic field homogeneity, leading to poor spectral quality.[12]
-
Filtration (Mandatory): Tightly pack a small plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as it can leach impurities into the sample. Alternatively, use a syringe with a chemical-resistant filter.
-
Transfer: Filter the solution directly into the NMR tube. This step removes any micro-particulates or dust, which is essential for proper instrument shimming.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean before inserting it into the spectrometer.
Protocol 2: Acquiring Foundational 1D Spectra (¹H & ¹³C)
Objective: To obtain initial survey spectra to identify all proton and carbon environments.
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
¹³C{¹H} NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing the solvent signal (e.g., the central peak of CDCl₃ at 77.16 ppm).
Protocol 3: Connectivity Mapping with 2D NMR
This suite of 2D experiments provides the conclusive evidence needed to piece the molecular puzzle together.[14]
A. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Why it's critical: The HSQC experiment unambiguously correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹J C-H coupling).[15] This is the most reliable way to assign carbons that have attached protons, such as those in CH, CH₂, and CH₃ groups within the substituents.
-
Protocol:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Set the ¹H spectral width to cover all proton signals.
-
Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
The experiment will produce a 2D map where each peak (cross-peak) has the coordinates of a proton (F2 axis) and its directly bonded carbon (F1 axis).
-
B. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Why it's the cornerstone: The HMBC experiment is the most powerful tool for this specific application. It reveals correlations between protons and carbons over two or three bonds (²J C-H and ³J C-H).[14] This allows you to "walk" from the protons of a substituent to the quaternary carbons of the 1,2,4-oxadiazole ring (C3 and C5), thereby confirming which substituent is attached to which ring position.
-
Protocol:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Use similar spectral widths as the HSQC.
-
The resulting 2D spectrum will show cross-peaks connecting protons to carbons that are 2 or 3 bonds away. The absence of one-bond correlations (which are seen in the HSQC) helps to simplify the spectrum.
-
C. ¹H-¹H COSY (Correlation Spectroscopy)
-
Why it's useful: COSY identifies protons that are coupled to each other, typically through three bonds (³J H-H).[16] This experiment is used to trace the connectivity within each substituent, helping to piece together alkyl chains or aromatic spin systems.
-
Protocol:
-
Load a standard COSY pulse sequence (e.g., cosygpppqf on Bruker systems).
-
The ¹H spectrum is plotted on both axes. Off-diagonal cross-peaks connect coupled protons.
-
D. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Why it's used: Unlike the other experiments which show through-bond connectivity, NOESY reveals through-space proximity (typically < 5 Å).[17] It is essential for confirming stereochemistry or identifying which groups are spatially close, which can be critical for distinguishing between complex isomers.[18]
-
Protocol:
-
Load a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Cross-peaks in a NOESY spectrum indicate that two protons are near each other in the molecule's 3D conformation.
-
Data Interpretation: Assembling the Structure
The final step is to synthesize the data from all experiments. The key is to use the characteristic ¹³C signals of the oxadiazole C3 and C5 as anchors and connect the substituent fragments using HMBC correlations.
Interpretation Logic:
-
Identify Substituents: Use the ¹H and ¹³C spectra to identify the chemical nature of the R¹ and R² groups (e.g., aromatic, aliphatic). Use COSY to confirm proton-proton connectivities within each group.
-
Link Protons to Carbons: Use the HSQC spectrum to create definite ¹H-¹³C pairs for all protonated carbons in the substituents.
-
Connect to the Core (The Crucial Step): Look for the key cross-peaks in the HMBC spectrum:
-
A correlation from the α-protons of one substituent (Hα) to the ¹³C signal around 167-169 ppm confirms its attachment to C3 .
-
A correlation from the α-protons of the other substituent (Hα') to the ¹³C signal around 173-186 ppm confirms its attachment to C5 .
-
-
Final Verification: Cross-reference all assignments between the different spectra to ensure there are no contradictions. If stereochemistry is a factor, analyze the NOESY spectrum for through-space correlations to confirm the 3D arrangement.
By following this comprehensive protocol, researchers can confidently and accurately determine the complete structure of novel 1,2,4-oxadiazole derivatives, providing the high-quality, validated data essential for publication, patent applications, and advancing drug discovery projects.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]
-
Uyanik, C. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. Retrieved from [Link]
-
Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Carbone, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 13. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]
-
Battilocchio, C., et al. (2016). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Process Research & Development, 20(4), 804-810. Retrieved from [Link]
-
Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum. YouTube. Retrieved from [Link]
Sources
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. organomation.com [organomation.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
"high-throughput screening assays for novel oxadiazole compounds"
Application Notes & Protocols
Topic: High-Throughput Screening Assays for Novel Oxadiazole Compounds Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of Oxadiazoles through High-Throughput Screening
The oxadiazole scaffold is a cornerstone in modern medicinal chemistry, representing a class of five-membered heterocyclic compounds that have garnered significant attention for their vast therapeutic potential.[1] Derivatives of oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] This versatility makes them a rich source for the discovery of novel drug candidates. However, identifying the most promising compounds from vast chemical libraries requires a systematic, rapid, and robust evaluation methodology.
High-Throughput Screening (HTS) provides this solution. HTS leverages automation, miniaturized assay formats, and sensitive detection methods to test hundreds of thousands to millions of compounds against biological targets in a rapid and cost-effective manner.[5][6] This application note serves as a comprehensive guide for designing, validating, and implementing HTS campaigns tailored for the discovery of bioactive oxadiazole compounds. We will delve into the foundational principles of assay design, provide detailed, field-proven protocols for both cell-based and biochemical assays, and outline a rigorous framework for hit confirmation and triage, ensuring the identification of high-quality, validated lead compounds.
Section 1: The Pillars of a Robust HTS Campaign
A successful HTS campaign is built on a foundation of meticulous assay design, stringent quality control, and intelligent data analysis. The goal is not merely to generate data, but to produce reliable, reproducible, and biologically relevant results that can confidently guide a drug discovery program.
The Choice of Assay: Cell-Based vs. Biochemical
The initial and most critical decision is the selection of the assay format, which is dictated by the biological question being asked.
-
Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) in a cell-free system to measure the direct interaction of a compound with its target.[7] They are invaluable for identifying direct inhibitors or binders and are generally less prone to artifacts related to cell health or membrane permeability. Common formats include enzyme activity assays and binding assays.[7][8]
-
Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context by assessing a compound's effect on a biological pathway or cellular phenotype within an intact system.[9] They can measure outcomes like cell viability, toxicity, gene expression, or signal transduction.[6][9] While powerful, they require careful consideration of factors like compound cytotoxicity and membrane permeability.[10][11]
The Imperative of Quality Control: The Z'-Factor
To ensure the reliability of an HTS assay, statistical validation is paramount. The Z'-factor is the gold-standard metric for quantifying assay quality.[12][13] It provides a measure of the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Table 1: Interpretation of Z'-Factor Values [12][14][15]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; robust and reliable for HTS. |
| 0 to 0.5 | Marginal | The assay may be acceptable, but caution is needed; optimization is recommended. |
| < 0 | Unacceptable | No separation between controls; the assay is not suitable for screening. |
An assay must consistently achieve a Z'-factor > 0.5 during validation and throughout the screening campaign to be considered reliable.[16]
Navigating Assay Interference: The Challenge of False Positives
HTS assays, particularly those relying on optical detection methods (fluorescence, luminescence), are susceptible to interference from the test compounds themselves.[17][18] This can lead to false-positive or false-negative results. Common interference mechanisms include:
-
Compound Autofluorescence: The compound itself fluoresces at the same wavelength as the assay signal.
-
Luciferase Inhibition: Many compounds can directly inhibit reporter enzymes like firefly luciferase, a common tool in cell-based assays.[17]
-
Compound Aggregation: At screening concentrations, some molecules form colloidal aggregates that can non-specifically inhibit enzymes.[19]
-
Redox Activity: Redox-cycling compounds can interfere with assays that rely on redox-sensitive reagents, such as resazurin-based viability assays.[17]
The causality here is critical: a compound may appear active not because it modulates the intended biological target, but because it interferes with the detection technology. Therefore, a well-designed HTS workflow must include counter-screens and orthogonal assays to identify and eliminate these artifactual hits early in the process.[17][20][21]
Caption: General HTS workflow from primary screen to validated hit.
Section 2: Protocol - Cell-Based Cytotoxicity Screen for Anticancer Oxadiazoles
This protocol describes a robust, resazurin-based HTS assay to identify novel oxadiazole compounds with cytotoxic or anti-proliferative activity against cancer cell lines, a common starting point for oncology drug discovery.[10][22][23]
Principle
Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescent signal in the presence of a test compound indicates a reduction in cell viability, either through cytotoxicity or inhibition of proliferation. The assay is homogenous, easily automated, and highly sensitive.
Materials
-
Cell Line: HCT-116 (colorectal carcinoma) or HeLa (cervical adenocarcinoma), as oxadiazoles have shown activity against these lines.[22]
-
Culture Medium: McCoy's 5A (for HCT-116) or DMEM (for HeLa), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black-walled, clear-bottom tissue culture treated plates.
-
Reagents:
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®, Promega).
-
Dimethyl sulfoxide (DMSO), HTS-grade.
-
Positive Control: Doxorubicin or Staurosporine (potent cytotoxic agent).
-
Negative Control: 0.1% DMSO in culture medium.
-
-
Equipment:
-
Automated liquid handler (for cell seeding and reagent addition).
-
Pin tool or acoustic dispenser (for compound transfer).
-
Multi-mode plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm).
-
CO₂ Incubator (37°C, 5% CO₂).
-
Detailed Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute cells in culture medium to a pre-determined optimal density (e.g., 1,000-2,000 cells/well).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound source plates containing the oxadiazole library, typically at 10 mM in DMSO.
-
Using a pin tool or acoustic dispenser, transfer ~40 nL of compound solution from the source plate to the assay plate. This results in a final compound concentration of 10 µM in 0.1% DMSO.
-
Designate specific columns for controls:
-
Negative Control: Add 40 nL of pure DMSO (vehicle).
-
Positive Control: Add 40 nL of a high-concentration Doxorubicin solution to achieve a final concentration that induces >90% cell death (e.g., 50 µM).
-
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Signal Development and Detection:
-
Equilibrate the Resazurin reagent to room temperature.
-
Add 10 µL of the Resazurin reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Read the fluorescence intensity on a plate reader (Ex: 560 nm / Em: 590 nm).
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signalcompound - Signalpositive) / (Signalnegative - Signalpositive))
-
-
Calculate Z'-Factor: Use the data from the positive and negative control wells to calculate the Z'-factor and ensure the plate is valid (Z' > 0.5).
-
Hit Selection: Identify compounds that meet a defined inhibition threshold (e.g., >50% inhibition or a Z-score > 3).
Table 2: Example Data for Cytotoxicity Screen
| Well Type | Raw Fluorescence (RFU) | Calculated % Inhibition |
| Negative Control (DMSO) | 45,000 | 0% |
| Positive Control (Doxorubicin) | 2,500 | 100% |
| Compound A (Hit) | 12,000 | 77.6% |
| Compound B (Inactive) | 43,500 | 3.5% |
Section 3: Protocol - Biochemical Fluorescence Polarization (FP) Assay for Enzyme Inhibitors
This protocol outlines the development and execution of a competitive binding FP assay, a powerful method for identifying oxadiazole compounds that inhibit the interaction between an enzyme and its substrate or binding partner.[24][25][26]
Principle
FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, resulting in depolarized emitted light and a low FP signal.[25] When the tracer binds to a larger protein, its rotation slows dramatically, the emitted light remains polarized, and the FP signal increases.[24] Test compounds that inhibit this interaction will compete with the tracer for binding to the protein, causing the tracer to be displaced, resulting in a decrease in the FP signal.
Sources
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. marinbio.com [marinbio.com]
- 10. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. assay.dev [assay.dev]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. tandfonline.com [tandfonline.com]
- 22. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 26. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vitro Cellular Characterization of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Abstract
This document provides a comprehensive guide for the in vitro cell-based characterization of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, hereafter referred to as "Compound X". The structural backbone of Compound X, featuring a methanamine moiety, suggests a potential interaction with monoaminergic systems, which are critical in neurotransmission and are the targets of numerous therapeutics for central nervous system (CNS) disorders.[1] This guide presents a tiered, logical workflow designed to first establish a viable concentration range for cellular assays, then to identify primary biological targets within the monoamine system—specifically transporters and enzymes—and finally to explore potential downstream signaling effects via G-Protein Coupled Receptors (GPCRs). Each section includes the scientific rationale behind the proposed assays, detailed step-by-step protocols, and guidance on data interpretation, providing researchers with a robust framework to elucidate the pharmacological profile of this novel chemical entity.
Introduction: Rationale for a Monoaminergic-Focused Assay Strategy
The chemical structure of Compound X, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, contains key pharmacophoric elements that guide our initial hypothesis. The terminal N-methylmethanamine group is structurally analogous to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are cleared from the synaptic cleft by monoamine transporters (MATs) and metabolized by monoamine oxidase (MAO) enzymes.[2][3] Consequently, compounds bearing this structural motif are prime candidates for interacting with these protein targets.[4]
The 1,2,4-oxadiazole core is a versatile heterocyclic scaffold frequently employed in medicinal chemistry for its favorable metabolic stability and its role as a bioisostere for ester and amide functionalities.[5] Its presence suggests that the compound has been designed with drug-like properties in mind.
Therefore, our characterization strategy is built upon the hypothesis that Compound X modulates monoaminergic signaling. We will employ a systematic, three-tiered approach to investigate this hypothesis.
Tiered Assay Workflow
The proposed experimental plan follows a logical progression from general cytotoxicity to specific target engagement and functional signaling assays. This ensures that data from each stage informs the next, creating an efficient and cost-effective screening cascade.
Figure 1: Tiered workflow for characterizing Compound X.
Tier 1: Foundational Assays - Determining Cytotoxicity
Causality: Before assessing the specific biological activity of Compound X, it is imperative to determine the concentration range at which it does not induce cell death. A decrease in signal in a functional assay could be misinterpreted as target inhibition, when in fact it is merely a result of cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 2.1: MTT Cytotoxicity Assay
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of Compound X in culture medium, starting from a maximum desired concentration (e.g., 200 µM). Ensure the final DMSO concentration is ≤0.5% in all wells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 10% DMSO or 1 µM staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing absorbance values as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of Compound X and fit a sigmoidal dose-response curve to calculate the CC₅₀ (50% cytotoxic concentration).
Trustworthiness: This protocol is self-validating through the inclusion of vehicle controls (defining 100% viability) and a positive control for cytotoxicity (ensuring the assay system can detect cell death). Subsequent functional assays should only use concentrations well below the calculated CC₅₀ (e.g., < CC₁₀).
Tier 2: Primary Target Screening
Based on our guiding hypothesis, the most probable primary targets for Compound X are the monoamine transporters (MATs) and monoamine oxidase (MAO) enzymes.
Protocol 3.1: Monoamine Transporter (MAT) Uptake Inhibition Assay
Causality: This assay directly measures the ability of Compound X to block the primary function of MATs: the reuptake of neurotransmitters from the extracellular space.[2] We use HEK293 cells stably expressing a single human transporter (hSERT, hDAT, or hNET) to ensure target specificity. The inhibition of uptake of a fluorescent or radiolabeled substrate is a direct measure of the compound's potency at the transporter.[4][6]
Sources
- 1. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine [myskinrecipes.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Assays [cellbiolabs.com]
- 4. leadquest-biotech.com [leadquest-biotech.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of 1,2,4-Oxadiazole Derivatives in Preclinical Animal Models
Introduction: The Therapeutic Promise of 1,2,4-Oxadiazole Scaffolds
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] This structural motif serves as a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[2] As a result, 1,2,4-oxadiazole derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial therapies.[3][4] Preclinical evaluation in relevant animal models is a critical step in the development of these compounds. This guide provides detailed application notes and protocols for testing the in vivo efficacy of 1,2,4-oxadiazole derivatives in key disease areas.
I. Anti-inflammatory Efficacy Testing
A prominent application of 1,2,4-oxadiazole derivatives is in the modulation of inflammatory pathways, often through the inhibition of targets like cyclooxygenase (COX) enzymes.[1][4] The carrageenan-induced paw edema model in mice is a robust and widely used acute inflammatory model to assess the efficacy of novel anti-inflammatory agents.
Causality Behind Experimental Choices
The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. This process is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase involving the production of prostaglandins, which is a key target for many anti-inflammatory drugs. By measuring the reduction in paw volume after treatment with a 1,2,4-oxadiazole derivative, we can quantify its anti-inflammatory effect.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for a subcutaneous xenograft model.
Detailed Protocol: Anticancer Efficacy in a Xenograft Mouse Model
1. Cell Culture and Animal Model:
- Culture a relevant human cancer cell line (e.g., MCF-7, A549) under standard conditions.
- Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
2. Tumor Implantation:
- Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
- Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
- Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer the 1,2,4-oxadiazole derivative via a clinically relevant route (e.g., oral gavage, i.p. injection) at a predetermined dose and schedule. A vehicle control group is essential.
4. Efficacy Assessment:
- Continue to measure tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
- Other endpoints can include tumor regression and survival analysis.
5. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Tumors can be weighed and processed for further analysis, such as histopathology, immunohistochemistry for proliferation markers (e.g., Ki-67), or biomarker analysis.
Table 2: Example of Anticancer Efficacy Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - |
| 1,2,4-Oxadiazole Derivative B | 50 mg/kg, Daily, p.o. | 550 ± 80 | 56% |
| Standard-of-Care | Varies | Varies | Varies |
| p < 0.05 compared to vehicle control. |
III. Neuroprotective Efficacy Testing in a Model of Alzheimer's Disease
Certain 1,2,4-oxadiazole derivatives have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases like Alzheimer's disease (AD). [5][6][7]The 3xTg-AD mouse model is a valuable tool for evaluating the efficacy of such compounds as it develops both amyloid-beta plaques and tau pathology, key hallmarks of AD. [7]
Causality Behind Experimental Choices
The 3xTg-AD mouse model exhibits age-dependent cognitive decline that can be assessed using a variety of behavioral tests. The Morris water maze, for instance, evaluates spatial learning and memory, which are hippocampus-dependent functions known to be impaired in AD. By treating these mice with a 1,2,4-oxadiazole derivative and observing improvements in their performance in these tasks, we can infer a potential therapeutic effect on the cognitive deficits associated with AD-like pathology.
Experimental Workflow: Cognitive Testing in 3xTg-AD Mice
Caption: Workflow for assessing neuroprotective efficacy in 3xTg-AD mice.
Detailed Protocol: Morris Water Maze in 3xTg-AD Mice
1. Animals and Treatment:
- Use male 3xTg-AD mice and age-matched wild-type controls.
- Initiate chronic treatment with the 1,2,4-oxadiazole derivative (e.g., 30 mg/kg, daily via oral gavage) at an appropriate age (e.g., 6 months) before significant cognitive deficits are established. [8] * Include vehicle-treated 3xTg-AD and wild-type groups.
2. Morris Water Maze Apparatus:
- A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C).
- A hidden platform (10 cm in diameter) submerged 1 cm below the water surface.
- Visual cues are placed around the pool for spatial navigation.
3. Acquisition Phase (Learning):
- For 5 consecutive days, each mouse undergoes four trials per day.
- In each trial, the mouse is placed in the pool at one of four starting positions and is allowed 60 seconds to find the hidden platform.
- If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
- The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
4. Probe Trial (Memory):
- On day 6, the platform is removed, and each mouse is allowed to swim freely for 60 seconds.
- The time spent in the target quadrant (where the platform was previously located) is recorded.
5. Data Analysis:
- Escape latency and path length during the acquisition phase are analyzed using a repeated-measures ANOVA.
- Time spent in the target quadrant during the probe trial is analyzed using a one-way ANOVA.
6. Endpoint Brain Tissue Analysis:
- Following behavioral testing, euthanize the mice and collect brain tissue.
- Analyze brain homogenates for levels of amyloid-beta (Aβ) and phosphorylated tau via ELISA or Western blotting.
- Perform immunohistochemistry on brain sections to visualize Aβ plaques and neurofibrillary tangles.
Table 3: Expected Outcomes in Morris Water Maze
| Group | Mean Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (%) |
| Wild-Type + Vehicle | 15 ± 2 | 45 ± 5 |
| 3xTg-AD + Vehicle | 45 ± 5 | 20 ± 3 |
| 3xTg-AD + 1,2,4-Oxadiazole Derivative C | 25 ± 4 | 35 ± 4 |
| *p < 0.05 compared to 3xTg-AD + Vehicle. |
IV. Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of a 1,2,4-oxadiazole derivative is crucial for designing meaningful efficacy studies. Preliminary pharmacokinetic studies in mice or rats can provide essential information on absorption, distribution, metabolism, and excretion (ADME). Some 1,2,4-oxadiazole derivatives have been shown to possess good oral bioavailability. [9]However, it is important to note that the 1,2,4-oxadiazole ring can undergo metabolic opening. [10]
Conclusion
The 1,2,4-oxadiazole scaffold represents a promising platform for the development of novel therapeutics. The animal models and protocols detailed in these application notes provide a robust framework for evaluating the in vivo efficacy of these derivatives in the key therapeutic areas of inflammation, cancer, and neurodegeneration. Careful experimental design, including appropriate controls, dose selection, and relevant endpoints, is paramount for obtaining reliable and translatable preclinical data.
References
- Wang, J.-J., Sun, W., Zhang, P.-C., & Liu, H.-W. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(8), 923-936.
- De Luca, L., Angeli, A., & Supuran, C. T. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(6), 1386.
- Asif, M. (2021). A review on the anti-inflammatory activity of 1,3,4-oxadiazole derivatives.
- Wang, J.-J., Sun, W., Zhang, P.-C., & Liu, H.-W. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(8), 923-936.
- Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(5), 111.
- Ayoup, M. S., Ghanem, M., Abdel-Hamid, H., Abu-Serie, M. M., Masoud, A., Ghareeb, D. A., Hawsawi, M. B., Sonousi, A., & Kassab, A. E. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331005.
- Ayoup, M. S., Ghanem, M., Abdel-Hamid, H., Abu-Serie, M. M., Masoud, A., Ghareeb, D. A., Hawsawi, M. B., Sonousi, A., & Kassab, A. E. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331005.
- Di Micco, S., Terracciano, S., & Bruno, I. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(15), 4995.
- Khan, I., Zaib, S., & Iqbal, J. (2023).
- Alzhrani, A. A., Alam, M. J., & Al-Zoubi, R. M. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 13(42), 29699-29723.
- Wang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) with potent neuroprotective effects in a mouse model of Alzheimer's disease. Drug Design, Development and Therapy, 16, 3285–3296.
- Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(5), 111.
- Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of the Chinese Chemical Society, 63(6), 497-507.
- Wang, Y., et al. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3xTg Mice. Drug Design, Development and Therapy, 16, 3285–3296.
- Kumar, A., & Sharma, S. (2019). Assessment of 1, 3, 4- Oxadiazole Derivatives for Memory Enhancing Activity. Research Journal of Pharmacy and Technology, 12(3), 1163-1167.
- Ayoup, M. S., Ghanem, M., Abdel-Hamid, H., Abu-Serie, M. M., Masoud, A., Ghareeb, D. A., Hawsawi, M. B., Sonousi, A., & Kassab, A. E. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331005.
- Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of the Chinese Chemical Society, 63(6), 497-507.
- de Oliveira, R. B., & da Silva, A. D. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 15(11), 1335.
- Jasińska, J., & Demkowicz, S. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411.
- Ferreira-da-Lima, M. E., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.
- Horisawa, N., et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica, 49(8), 961-969.
Sources
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
"crystallization techniques for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine"
An Application Guide and Protocols for the Crystallization of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Introduction
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is a small molecule featuring a 1,2,4-oxadiazole core, a structure of significant interest in medicinal chemistry and drug development.[1][2] The solid-state properties of an Active Pharmaceutical Ingredient (API), governed by its crystalline form, are critical determinants of its performance, stability, and manufacturability.[3][4] The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can profoundly impact its physicochemical properties, including solubility, dissolution rate, and bioavailability.[5][6] An uncontrolled polymorphic transformation during manufacturing or storage can lead to significant changes in the drug product's efficacy and safety.[5][7]
This application note provides a comprehensive guide for researchers and drug development professionals to systematically approach the crystallization of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. Rather than a single prescriptive method, this document outlines a strategic workflow for screening and optimizing crystallization conditions to identify and produce a stable, high-quality crystalline form suitable for further development.
Compound Profile & Strategic Considerations
A thorough understanding of the molecule's physicochemical properties is the foundation for designing a rational crystallization strategy.
Table 1: Physicochemical Properties of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
| Property | Value | Source | Implication for Crystallization |
| Molecular Formula | C₇H₁₃N₃O | [8] | A small molecule, likely to be soluble in a range of organic solvents. |
| Molecular Weight | 155.20 g/mol | [8] | Low molecular weight facilitates handling and dissolution. |
| XLogP3 | 0.7 | [8] | Indicates moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents. |
| Hydrogen Bond Donors | 1 | [8] | The secondary amine (-NH) can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 | [8] | The two nitrogen atoms and one oxygen atom in the oxadiazole ring are potential H-bond acceptors.[9][10] |
| Topological Polar Surface Area | 51 Ų | [8] | A moderate TPSA suggests good potential for membrane permeability but also influences solvent interactions. |
| Rotatable Bond Count | 3 | [8] | Conformational flexibility can sometimes complicate crystallization but also allows for different packing arrangements. |
The presence of both hydrogen bond donors and acceptors, combined with the oxadiazole ring, suggests that intermolecular interactions will play a significant role in crystal packing.[9][10] The moderate polarity (XLogP3 of 0.7) indicates that a broad range of solvents should be screened, as the molecule is unlikely to be exclusively soluble in either highly polar or highly non-polar systems.
Systematic Crystallization Workflow
Developing a robust crystallization process requires a systematic approach, moving from broad screening to fine-tuning of conditions. The goal is to explore a wide crystallization space to identify not just any crystal, but the most thermodynamically stable polymorph.[3][7]
Phase 1: Solubility and Primary Screening
The first step is to determine the compound's solubility profile in a diverse set of solvents. This data is crucial for selecting appropriate solvents for various crystallization techniques.[11]
Table 2: Recommended Solvent Screen for Initial Studies
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity Index | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | 5.1, 4.3, 3.9 | H-bonding capability, good solvating power. |
| Ketones | Acetone, MEK | 56, 80 | 5.1, 4.7 | Polar aprotic, good for dissolving moderately polar compounds. |
| Esters | Ethyl Acetate | 77 | 4.4 | Good balance of polarity, often used in anti-solvent systems. |
| Ethers | THF, MTBE | 66, 55 | 4.0, 2.5 | Aprotic, can be effective for less polar compounds. |
| Hydrocarbons | Heptane, Toluene | 98, 111 | 0.1, 2.4 | Non-polar, primarily used as anti-solvents. |
| Chlorinated | Dichloromethane (DCM) | 40 | 3.1 | Volatile solvent, useful for slow evaporation. |
| Nitriles | Acetonitrile | 82 | 5.8 | Polar aprotic, often produces different crystal forms. |
| Water | Purified H₂O | 100 | 10.2 | To test for hydrate formation and use as an anti-solvent. |
Protocol 1: Solubility Screening
-
Add approximately 10 mg of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine to a 1 mL glass vial.
-
Add a solvent from Table 2 in 50 µL increments at room temperature.
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect for dissolution.
-
Continue adding solvent up to a total volume of 1 mL.
-
Categorize solubility as: freely soluble (<0.5 mL), soluble (0.5-1 mL), or sparingly soluble/insoluble (>1 mL).
-
For sparingly soluble samples, gently warm the vial (e.g., to 40-50 °C) to assess temperature-dependent solubility, which is key for cooling crystallization.
Detailed Crystallization Protocols
Based on the solubility data, several parallel crystallization techniques should be employed.[12][13]
Protocol 2: Slow Evaporation
This is one of the simplest methods and is effective when a compound is reasonably soluble in a volatile solvent.[12]
-
Prepare a near-saturated solution of the compound in a suitable solvent (e.g., DCM, Acetone, Ethyl Acetate) identified during solubility screening.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes. This restricts the rate of evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 3: Vapor Diffusion (Solvent/Anti-Solvent)
This technique is highly effective for generating high-quality crystals from small amounts of material by slowly introducing an anti-solvent.[11][12]
-
Prepare a concentrated solution of the compound in a "good" solvent (one in which it is freely soluble).
-
Place this solution (e.g., 0.5 mL) in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume (e.g., 5 mL) of an "anti-solvent" (a solvent in which the compound is insoluble, such as heptane or water).
-
Seal the outer container. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Allow the system to equilibrate undisturbed.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. mdpi.com [mdpi.com]
- 5. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. Polymorphism – All About Drugs [allfordrugs.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sptlabtech.com [sptlabtech.com]
Application Notes and Protocols for the Radiolabeling of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Introduction
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is a small molecule of interest in pharmaceutical research, potentially targeting the central nervous system for the development of treatments for conditions such as anxiety, depression, and neurodegenerative diseases.[1] To investigate its in vivo pharmacokinetics, target engagement, and biodistribution using non-invasive imaging techniques like Positron Emission Tomography (PET), a robust and efficient radiolabeling protocol is essential. This document provides a detailed methodology for the radiolabeling of this compound, primarily focusing on the incorporation of Carbon-11 ([11C]), a positron-emitting radionuclide with a short half-life of 20.3 minutes.[2] This short half-life allows for multiple imaging sessions in the same subject on the same day and minimizes the long-term radiation exposure to the subject.
The proposed strategy involves the methylation of a suitable precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), which are common and highly reactive methylating agents in radiochemistry.[3][4] This late-stage radiolabeling approach is advantageous as it introduces the radioisotope in the final step of the synthesis, maximizing the radiochemical yield and minimizing the handling of radioactive materials.
Principle of the Method
The radiolabeling of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine will be achieved via a nucleophilic substitution reaction. The secondary amine of the precursor molecule, 1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, will be deprotonated by a suitable base to form a nucleophilic anion. This anion will then react with the electrophilic [11C]methyl iodide or [11C]methyl triflate to yield the desired [11C]-labeled product.
The overall workflow can be summarized in the following stages:
-
Precursor Synthesis: Synthesis and purification of the non-radiolabeled precursor, 1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
-
Radiolabeling Reaction: The reaction of the precursor with a [11C]methylating agent.
-
Purification: Isolation of the radiolabeled product from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
-
Quality Control: Verification of the identity, purity, and specific activity of the final radiolabeled compound.
Experimental Workflow Diagram
Caption: Overall workflow for the radiosynthesis of [11C]N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
PART 1: Precursor Synthesis
The synthesis of the precursor, 1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, is a critical first step. A plausible synthetic route can be adapted from the synthesis of similar oxadiazole methanamine compounds.[5][6][7]
Materials and Reagents
| Reagent | Supplier | Grade |
| Propionitrile | Sigma-Aldrich | Anhydrous |
| Hydroxylamine hydrochloride | Sigma-Aldrich | ≥99% |
| Sodium bicarbonate | Fisher Scientific | ACS Grade |
| N-Boc-glycine | Sigma-Aldrich | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
Synthetic Scheme
Caption: Proposed synthetic route for the precursor molecule.
Protocol
-
Synthesis of N'-hydroxypropanimidamide: To a solution of hydroxylamine hydrochloride in a mixture of ethanol and water, add sodium bicarbonate. Then, add propionitrile and reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the mixture and concentrate the filtrate to obtain the amidoxime.
-
Synthesis of the Boc-protected intermediate: Dissolve N-Boc-glycine, EDC, HOBt, and DIPEA in anhydrous DMF. Add the N'-hydroxypropanimidamide and stir the reaction mixture at room temperature overnight.
-
Cyclization to form the oxadiazole ring: The crude intermediate from the previous step is dissolved in a high-boiling point solvent such as toluene and refluxed to induce cyclization. The reaction progress should be monitored by TLC or LC-MS.
-
Boc Deprotection: The purified Boc-protected oxadiazole is dissolved in dichloromethane, and trifluoroacetic acid is added dropwise at 0 °C. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure, and the resulting precursor is purified by column chromatography.
-
Characterization: The final precursor should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Radiolabeling Procedure
This section details the automated radiosynthesis of [11C]N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. The procedure should be performed in a shielded hot cell using an automated synthesis module.
Materials and Equipment
| Item | Description |
| Automated Radiosynthesis Module | e.g., GE TRACERlab™, Siemens Explora GN, or similar |
| [11C]CO2 | Produced from a biomedical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction |
| [11C]Methyl Iodide or [11C]Methyl Triflate Synthesis Module | Integrated within the automated synthesizer |
| HPLC System with Radio-detector and UV detector | For purification and quality control |
| Precursor | 1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine (as prepared above) |
| Sodium Hydride (NaH) or other suitable base | 60% dispersion in mineral oil |
| Anhydrous N,N-Dimethylformamide (DMF) | |
| HPLC Solvents | Acetonitrile (ACN) and water (HPLC grade) |
| Sterile Vials and Syringes |
Protocol
-
Preparation of the Reaction Vial: In a clean, dry reaction vial, add approximately 1-2 mg of the precursor, 1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. Add 300-500 µL of anhydrous DMF.
-
Production of [11C]Methyl Iodide: [11C]CO2 produced by the cyclotron is trapped and converted to [11C]CH4, which is then reacted with iodine vapor at high temperature to produce [11C]CH3I. The [11C]CH3I is then trapped in the reaction vial containing the precursor solution.[8]
-
Radiolabeling Reaction: A solution of a strong base, such as sodium hydride in DMF, is added to the reaction vial to deprotonate the amine precursor. The reaction is then heated (e.g., 80-100 °C) for a short period (e.g., 5-10 minutes) to facilitate the methylation reaction.[9]
-
Quenching the Reaction: After the specified reaction time, the reaction is quenched by the addition of the HPLC mobile phase.
-
Purification by HPLC: The entire reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18) to separate the desired radiolabeled product from unreacted precursor, byproducts, and unreacted [11C]CH3I. The mobile phase typically consists of a gradient of acetonitrile and water, with or without a buffer like ammonium formate. The fraction corresponding to the [11C]N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine peak, identified by co-injection with the non-radiolabeled standard, is collected.
-
Formulation: The collected HPLC fraction is diluted with a sterile aqueous solution (e.g., saline or phosphate-buffered saline) and passed through a sterile filter into a sterile vial. The organic solvent from the HPLC is typically removed by evaporation under a stream of sterile nitrogen or by solid-phase extraction.
PART 3: Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical for in vivo studies.[10] All procedures should adhere to Good Manufacturing Practices (GMP) for radiopharmaceuticals.[11][12][13][14][15]
Quality Control Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detection) | Peak corresponding to the product should be the major peak |
| Identity of Product | Co-elution with non-radiolabeled standard on analytical HPLC | Retention time of the radioactive peak should match the retention time of the standard |
| Specific Activity | Calculated from the total radioactivity and the mass of the compound | > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., DMF < 880 ppm, ACN < 410 ppm) |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Sterility | Compendial methods (e.g., direct inoculation or membrane filtration) | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
Detailed Quality Control Protocols
-
Radiochemical and Chemical Purity: An aliquot of the final formulated product is injected onto an analytical HPLC system equipped with both a UV detector and a radioactivity detector. The chromatograms are analyzed to determine the percentage of radioactivity associated with the desired product peak and to identify any chemical impurities.
-
Specific Activity: The total radioactivity of the final product is measured using a dose calibrator. The mass of the compound is determined from the UV chromatogram by comparing the peak area to a standard curve generated from known concentrations of the non-radiolabeled compound. Specific activity is then calculated as the total radioactivity divided by the total mass.
-
Residual Solvents: A sample of the final product is analyzed by gas chromatography to quantify the amount of any residual solvents from the synthesis and purification process.
-
Sterility and Endotoxin Testing: These tests are performed according to standard pharmacopeial methods to ensure the product is free from microbial contamination and pyrogens.
Conclusion
The protocol described herein provides a comprehensive guide for the radiolabeling of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine with Carbon-11. The successful implementation of this protocol will enable researchers and drug development professionals to utilize this novel radiotracer for preclinical and potentially clinical PET imaging studies, thereby facilitating a deeper understanding of its biological behavior and therapeutic potential. Adherence to the principles of scientific integrity, particularly in precursor synthesis, radiolabeling, and rigorous quality control, is paramount for the generation of reliable and reproducible data.
References
-
Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. PubMed Central. Available at: [Link]
-
Radiolabeling and evaluation of 64+67Cu-2,2'-(1,2,4-Oxadiazole-3,5-diyl)di aniline as a theranostic agent for solid tumors. PubMed Central. Available at: [Link]
-
N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. MySkinRecipes. Available at: [Link]
-
Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. ResearchGate. Available at: [Link]
-
Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. PubMed Central. Available at: [Link]
-
11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. PubMed Central. Available at: [Link]
-
The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Jubilant Radiopharma. Available at: [Link]
-
On-line [11C]methylation using [11C]methyl iodide for the automated preparation of 11C-radiopharmaceuticals. PubMed. Available at: [Link]
-
Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. ACS Publications. Available at: [Link]
-
Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PubMed Central. Available at: [Link]
-
Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. ResearchGate. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PubMed Central. Available at: [Link]
-
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PubMed Central. Available at: [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]
-
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. Available at: [Link]
-
INTERNATIONAL ATOMIC AGENCY (IAEA)/WHO GUIDELINES ON GOOD MANUFACTURING PRACTICES FOR RADIOPHARMACEUTICAL PRODUCTS. National Institute of Health Sciences. Available at: [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. Available at: [Link]
-
The Importance of Purification for Radiolabeled Compounds. Moravek. Available at: [Link]
-
WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-sixth report. World Health Organization. Available at: [Link]
-
Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. PubMed Central. Available at: [Link]
-
Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. Available at: [Link]
-
Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals. Jubilant Radiopharma. Available at: [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]
-
Analytical control and purification of radiopharmaceuticals. CERN Indico. Available at: [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. ResearchGate. Available at: [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PubMed Central. Available at: [Link]
-
Rapid 'on-column' preparation of hydrogen [11C]cyanide from [11C]methyl iodide via [11C]formaldehyde. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Available at: [Link]
-
Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]
-
Annex 2. World Health Organization. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
-
3 Methods You Should Know About for Custom Radiolabeling. Moravek. Available at: [Link]
-
EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines. EU Health. Available at: [Link]
Sources
- 1. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine [myskinrecipes.com]
- 2. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. nihs.go.jp [nihs.go.jp]
- 12. cdn.who.int [cdn.who.int]
- 13. openmedscience.com [openmedscience.com]
- 14. cdn.who.int [cdn.who.int]
- 15. EudraLex - Volume 4 - Public Health - European Commission [health.ec.europa.eu]
Application Notes & Protocols: Characterizing and Utilizing N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine as a Novel Chemical Probe
An in-depth analysis of scientific databases and literature reveals that "N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine" is not a well-documented compound with established biological targets or a history of use as a chemical probe. This suggests that the molecule may be a novel chemical entity, potentially in the early stages of investigation.
Therefore, this guide is structured to provide a comprehensive framework for the characterization and application of a novel compound like N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine as a chemical probe. As a Senior Application Scientist, the following notes and protocols are designed to guide a researcher through the necessary steps of validation and utilization, ensuring scientific rigor and reproducibility.
Introduction to Chemical Probes and the Novel Compound
A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. The utility of a chemical probe is defined by its potency, selectivity, and well-understood mechanism of action. N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, henceforth referred to as "Probe-X" for clarity, possesses structural motifs (a substituted oxadiazole and a methylamine group) that suggest potential interactions with various biological targets. However, without prior characterization, its use as a reliable research tool is contingent on a systematic validation process.
This guide will provide the foundational protocols to:
-
Assess the fundamental physicochemical properties of Probe-X.
-
Identify its molecular target(s).
-
Validate its on-target and off-target effects in a cellular context.
-
Utilize it for hypothesis-driven biological research.
Phase 1: Foundational Physicochemical and In Vitro Characterization
Before cellular studies, it is critical to understand the intrinsic properties of Probe-X to ensure that experimental results are interpretable.
2.1. Purity, Identity, and Solubility Assessment
The purity and identity of the probe are paramount. Impurities can lead to misleading results, and a misidentified compound invalidates all subsequent data.
-
Purity: Should be >95%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identity: Confirmation of the chemical structure by High-Resolution Mass Spectrometry (HRMS) and NMR is essential.
-
Solubility: The solubility of Probe-X in aqueous buffers and common solvents like DMSO should be determined to prepare accurate stock solutions and avoid precipitation in assays.
Table 1: Recommended Physicochemical Characterization Assays
| Parameter | Method | Acceptance Criterion | Purpose |
| Purity | HPLC, NMR | >95% | To ensure the observed biological effects are due to the probe itself and not impurities. |
| Identity | HRMS, ¹H & ¹³C NMR | Matches expected structure | To confirm the correct compound is being tested. |
| Solubility | Nephelometry or visual inspection | To be determined | To define the concentration range for experiments and ensure the probe remains in solution. |
| Stability | HPLC-MS over time | >80% remaining after 24h | To assess the probe's stability in assay buffers and cell culture media. |
2.2. Initial Target Hypothesis Generation
The structure of Probe-X can provide clues to its potential targets. Computational methods, such as similarity searching against chemical databases (e.g., ChEMBL, PubChem), can identify known compounds with similar scaffolds and their associated biological activities. This can help in forming an initial, testable hypothesis.
Phase 2: Target Identification and Validation
Identifying the specific molecular target(s) of Probe-X is the most critical step in its validation as a chemical probe.
3.1. Protocol: Affinity-Based Target Identification using Probe-X
This protocol outlines a general workflow for identifying the binding partners of Probe-X from a cell lysate. This often requires synthesizing a tagged version of the probe (e.g., with a biotin or alkyne handle) for pull-down experiments.
Experimental Workflow:
Caption: Workflow for affinity-based target identification of Probe-X.
Step-by-Step Protocol:
-
Synthesize an affinity-tagged version of Probe-X. This typically involves adding a linker and a tag (e.g., biotin) to a position on the molecule that is predicted not to interfere with its binding to the target.
-
Prepare a native cell lysate from a relevant cell line or tissue.
-
Incubate the tagged Probe-X with the lysate to allow for binding to its target(s). A crucial control is to also incubate the lysate with an excess of the untagged Probe-X before adding the tagged version to competitively block specific binding sites.
-
Capture the probe-protein complexes using an affinity matrix (e.g., streptavidin-coated beads for a biotinylated probe).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the proteomics data to identify proteins that are significantly enriched in the tagged Probe-X sample compared to the control samples.
3.2. Target Validation
Once putative targets have been identified, they must be validated. This can be achieved through several methods:
-
Recombinant Protein Binding Assays: Express and purify the candidate target protein and measure its direct binding to Probe-X using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in thermal stability of a protein upon ligand binding.
Phase 3: Cellular and In Vivo Applications
With a validated target, Probe-X can be used to investigate biological pathways and functions.
4.1. Protocol: Assessing Target Engagement and Downstream Signaling in Cells
This protocol describes how to use Probe-X to treat cells and measure its effect on the target and a downstream signaling pathway.
Experimental Workflow:
Caption: Workflow for cellular pathway analysis using Probe-X.
Step-by-Step Protocol:
-
Cell Culture: Plate the cells of interest at an appropriate density and allow them to adhere overnight.
-
Probe-X Treatment: Prepare serial dilutions of Probe-X in cell culture media. Remove the old media from the cells and add the media containing Probe-X or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a time period relevant to the biological process being studied (this may range from minutes to days and should be optimized).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer for Western blotting).
-
Western Blot Analysis:
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against the target protein and a downstream marker (e.g., a phosphorylated form of a signaling protein). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the effects of different concentrations of Probe-X to the vehicle control.
4.2. Considerations for In Vivo Studies
Before using Probe-X in animal models, its pharmacokinetic (PK) and pharmacodynamic (PD) properties must be assessed. This includes evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target effects in tissues.
Table 2: Key Parameters for In Vivo Characterization
| Parameter | Method | Purpose |
| Pharmacokinetics (PK) | LC-MS analysis of plasma/tissue samples over time after dosing | To understand the exposure of the probe in the animal. |
| Pharmacodynamics (PD) | Measurement of target engagement or downstream biomarker in tissues | To correlate the probe's exposure with its biological effect. |
| Toxicity | Observation of animal health and basic toxicology screens | To ensure the probe is well-tolerated at effective doses. |
Data Interpretation and Best Practices
-
Dose-Response Curves: Always generate dose-response curves to determine the potency (e.g., EC₅₀ or IC₅₀) of Probe-X.
-
Controls are Critical:
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO).
-
Negative Control Compound: An inactive analogue of Probe-X, if available, is an excellent tool to demonstrate that the observed effects are due to the specific chemical structure of the probe.
-
Positive Control: A known modulator of the target or pathway, if one exists.
-
-
Orthogonal Assays: Confirm key findings using multiple, independent experimental methods.
By following this structured approach, researchers can rigorously validate N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine (Probe-X) as a chemical probe and use it to generate reliable and reproducible data for advancing our understanding of biological systems.
References
-
Chemical Probes Portal. A resource for evaluating the quality and use of chemical probes. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
-
Bunnage, M. E., Chekler, E. L. P., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
-
Martínez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Application Notes and Protocols for Developing CNS Disorder Therapeutics with 1,2,4-Oxadiazole Scaffolds
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Motif in CNS Drug Discovery
The quest for novel and effective therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. The intricate nature of the blood-brain barrier (BBB) and the complex pathophysiology of neurological diseases necessitate the exploration of innovative chemical scaffolds. Among these, the 1,2,4-oxadiazole ring has emerged as a "privileged" heterocyclic motif, demonstrating significant potential in the design of CNS-active agents.[1][2][3] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, offers a unique combination of physicochemical properties that make it particularly attractive for CNS drug development.
The 1,2,4-oxadiazole core is recognized as a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] Its rigid structure can appropriately orient pharmacophoric groups for optimal target engagement, while its electronic properties can be fine-tuned through substitution at the 3 and 5 positions. This versatility has led to the investigation of 1,2,4-oxadiazole derivatives across a spectrum of CNS disorders, including Alzheimer's disease, Parkinson's disease, anxiety, and depression.[2][4]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of CNS therapeutics based on the 1,2,4-oxadiazole scaffold. The following sections will delve into synthetic strategies, key in vitro and in vivo evaluation protocols, and the underlying mechanistic rationale for their application.
Part 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Generalized Protocol
The 3,5-disubstituted 1,2,4-oxadiazole is a common structural motif in many CNS-active compounds. A widely employed and versatile method for their synthesis involves the condensation of an amidoxime with a carboxylic acid, followed by a cyclodehydration reaction.[5] This approach allows for significant diversity at both the 3- and 5-positions of the oxadiazole ring.
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol outlines a general, two-step, one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Materials:
-
Aryl or alkyl nitrile
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)
-
Ethanol or Methanol
-
Aryl or alkyl carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Amidoxime Formation
-
To a solution of the desired nitrile (1.0 eq) in ethanol or methanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine (2.0 eq) or sodium carbonate (1.5 eq).
-
Stir the reaction mixture at reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude amidoxime can be purified by recrystallization or used directly in the next step.
Step 2: Acylation and Cyclodehydration
-
Dissolve the amidoxime (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the acylation is complete, heat the reaction mixture to 80-120 °C to effect cyclodehydration. The reaction time can vary from 2 to 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Causality Behind Experimental Choices: The choice of base and solvent in the amidoxime formation can influence the reaction rate and yield. The use of a coupling agent in the second step is crucial for efficient amide bond formation prior to the cyclization. The final heating step provides the necessary energy for the intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.
Part 2: In Vitro Evaluation of 1,2,4-Oxadiazole Derivatives for CNS Applications
A critical step in the drug discovery pipeline is the in vitro evaluation of synthesized compounds to assess their biological activity and potential for therapeutic efficacy. For CNS disorders, a multi-targeted approach is often beneficial.[4] The following protocols detail key assays for evaluating compounds targeting Alzheimer's disease and for assessing general neuroprotective and cytotoxic effects.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Rationale: The cholinergic hypothesis of Alzheimer's disease postulates that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown, is a key therapeutic strategy.[6] Ellman's method is a rapid and reliable colorimetric assay to measure AChE activity.[7]
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Test compounds and positive control (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI (15 mM) in deionized water.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer (pH 7.0).
-
Prepare a working solution of AChE (0.1 U/mL) in phosphate buffer (pH 8.0).
-
-
Assay in 96-well plate:
-
Add 25 µL of phosphate buffer (pH 8.0) to all wells.
-
Add 25 µL of the test compound solution at various concentrations (typically in DMSO, final concentration ≤ 1%). For the control well, add 25 µL of the vehicle (buffer with DMSO).
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
Rationale: Oxidative stress is a common pathological feature in many neurodegenerative diseases.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[1][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[1]
-
-
Assay in 96-well plate:
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solution at various concentrations. For the control well, add 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Protocol 4: MTT Assay for Cytotoxicity in SH-SY5Y Neuroblastoma Cells
Rationale: It is crucial to assess the potential neurotoxicity of lead compounds. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10] SH-SY5Y cells are a human-derived neuroblastoma cell line commonly used as an in vitro model for neuronal studies.[9][11]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[4]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100.
-
Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
Rationale: The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy for treating CNS disorders. The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model that predicts passive diffusion across the BBB.[12][13][14][15]
Materials:
-
PAMPA plate (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Brain lipid solution (e.g., porcine brain lipid dissolved in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and standards with known BBB permeability (high and low)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Membrane Coating:
-
Carefully coat the filter of the donor plate with the brain lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare solutions of the test compounds and standards in PBS (pH 7.4) at a known concentration.
-
-
Assay Setup:
-
Fill the acceptor plate wells with PBS (pH 7.4).
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the test compound solutions to the donor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.
-
Compounds are typically classified as high or low permeability based on their Pe values.
-
Part 3: In Vivo Evaluation of 1,2,4-Oxadiazole Derivatives in CNS Disorder Models
Following promising in vitro results, the efficacy of lead compounds must be validated in relevant animal models of CNS disorders. Behavioral tests are crucial for assessing cognitive and motor functions.
Protocol 6: Morris Water Maze (MWM) for Spatial Learning and Memory
Rationale: The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which are often impaired in Alzheimer's disease.[16][17][18][19]
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
A submerged escape platform.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acclimation:
-
Handle the mice for several days before the experiment to reduce stress.
-
-
Training Phase (Acquisition):
-
Conduct 4 trials per day for 5-7 consecutive days.
-
In each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency across training days to assess learning.
-
In the probe trial, a significant preference for the target quadrant indicates intact spatial memory.
-
Protocol 7: Y-Maze Spontaneous Alternation Test for Working Memory
Rationale: The Y-maze is a simple behavioral test used to assess spatial working memory, which is dependent on the hippocampus and prefrontal cortex.[20][21][22][23][24] The test is based on the innate tendency of rodents to explore novel environments.
Apparatus:
-
A Y-shaped maze with three identical arms.
Procedure:
-
Acclimation:
-
Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.
-
-
Test:
-
Place the mouse at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 5-8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation using the formula: % Alternation = [Number of alternations / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
Part 4: Mechanistic Insights and Visualization
Understanding the mechanism of action of 1,2,4-oxadiazole derivatives is crucial for rational drug design and optimization. These compounds often exhibit a multi-target profile, which can be advantageous for complex CNS disorders.
Multi-Targeting Strategy in Alzheimer's Disease
In the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives can be designed to simultaneously inhibit AChE, reduce oxidative stress, and modulate other relevant targets.[4]
Caption: Multi-Target Strategy of 1,2,4-Oxadiazoles in Alzheimer's Disease.
Neuroinflammation and Microglial Activation
Neuroinflammation, mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases.[25][26][27][28] 1,2,4-oxadiazole derivatives have been shown to possess anti-inflammatory properties.
Caption: Inhibition of Microglial Activation by 1,2,4-Oxadiazole Derivatives.
Part 5: Data Presentation and Interpretation
The following table summarizes representative in vitro data for 1,2,4-oxadiazole derivatives targeting acetylcholinesterase, a key enzyme in Alzheimer's disease pathology.
| Compound ID | AChE IC₅₀ (µM) | Reference |
| Derivative 1b | 0.00098 | [6] |
| Derivative 2a | 0.07920 | [6] |
| Derivative 2b | 0.0158 | [4] |
| Derivative 2c | 0.00121 | [6] |
| Donepezil (Control) | 0.123 | [4] |
Interpretation of Data: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC₅₀ values indicate higher potency. As shown in the table, several 1,2,4-oxadiazole derivatives exhibit significantly greater potency than the standard drug, Donepezil, highlighting the potential of this scaffold for developing highly effective AChE inhibitors.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics for a range of CNS disorders. Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of 1,2,4-oxadiazole-based compounds.
Future research in this area should continue to explore the vast chemical space around the 1,2,4-oxadiazole core to identify novel derivatives with enhanced potency, selectivity, and brain permeability. A deeper understanding of the molecular mechanisms underlying the therapeutic effects of these compounds will be crucial for the development of next-generation CNS drugs with improved efficacy and safety profiles. The integration of computational modeling with experimental screening will further accelerate the discovery of promising new candidates for clinical development.
References
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]
-
1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. TMR Publishing Group. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. ACS Publications. [Link]
-
New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Scientific Reports. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. PubMed Central. [Link]
-
Cell viability evaluation of SH-SY5Y using the MTT assay (A)... ResearchGate. [Link]
-
Y-Maze Protocol. protocols.io. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
-
Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. PubMed. [Link]
-
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed Central. [Link]
-
Microglia mediated neuroinflammation in neurodegenerative diseases: A review on the cell signaling pathways involved in microglial activation. PubMed. [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]
-
Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). SciELO. [Link]
-
A novel 1,2,4-oxadiazole derivative (wyc-7-20). Dove Medical Press. [Link]
-
Understanding the Morris Water Maze in Neuroscience. Noldus. [Link]
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. [Link]
-
Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases. Frontiers. [Link]
-
Y Maze test. MMPC.org. [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]
-
Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. MDPI. [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. [Link]
-
Video: Morris Water Maze Experiment. JoVE. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]
-
Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. [Link]
-
Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. Bio-protocol. [Link]
-
(PDF) Y-Maze Protocol v1. ResearchGate. [Link]
-
Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. JoVE. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ijpsr.com. [Link]
-
The Brain's Sentinels: How Microglia Shape Neuroinflammation in Disease. Assay Genie. [Link]
-
Prediction of BBB permeability using PAMPA assay. 14112. [Link]
-
Microglia, Astrocytes, and Oligodendrocytes in Parkinson's Disease: Neuroinflammatory Crosstalk and Emerging Therapeutic Strategies. MDPI. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society. [Link]
-
AChE activity assay by Ellman method. ResearchGate. [Link]
-
Cell viability (MTT assay) of SH-SY5Y cells pretreated with... ResearchGate. [Link]
-
Morris Water Maze Test for Alzheimer's Disease Model In Mice. YouTube. [Link]
-
The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. PubMed. [Link]
-
Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. National Institutes of Health. [Link]
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iomcworld.org [iomcworld.org]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cyagen.com [cyagen.com]
- 18. Video: Morris Water Maze Experiment [jove.com]
- 19. youtube.com [youtube.com]
- 20. Y-Maze Protocol [protocols.io]
- 21. mmpc.org [mmpc.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Microglia mediated neuroinflammation in neurodegenerative diseases: A review on the cell signaling pathways involved in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases [frontiersin.org]
- 27. assaygenie.com [assaygenie.com]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for the Neuropharmacological Evaluation of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
Introduction: The Rationale for Investigating a Novel Oxadiazole Derivative in Neuropharmacology
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting the central nervous system (CNS). Derivatives of this heterocycle have demonstrated significant activity as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1][2] Specifically, the modulation of mGluRs offers a promising strategy for treating conditions such as schizophrenia, anxiety, and cognitive deficits.[1][2]
This document outlines a comprehensive preclinical evaluation strategy for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine (hereafter referred to as "Compound X"), a novel molecule featuring the 1,2,4-oxadiazole core. The protocols described herein are designed to systematically characterize its neuropharmacological profile, from initial target engagement and functional activity to its effects in preclinical behavioral models. The overarching goal is to determine the therapeutic potential of Compound X by elucidating its mechanism of action, efficacy, and safety profile.
Part 1: In Vitro Characterization of Compound X
The initial phase of evaluation focuses on cell-based assays to determine the fundamental pharmacological properties of Compound X. These in vitro experiments are crucial for establishing target engagement, functional activity, and potential neurotoxicity before proceeding to more complex in vivo studies.[3][4]
Receptor Binding Assays: Determining Target Affinity
Rationale: To identify the specific neural receptors with which Compound X interacts, a competitive radioligand binding assay is the gold standard. This technique quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand. A high binding affinity is often a prerequisite for a potent pharmacological effect.
Protocol: Radioligand Binding Assay for a Hypothetical G-Protein Coupled Receptor (GPCR) Target
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the GPCR of interest.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and isolate the cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist), and varying concentrations of Compound X.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Compound X.
-
Determine the IC₅₀ (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Binding Affinity Data for Compound X
| Parameter | Value |
| Radioligand | [³H]-Ligand Y |
| IC₅₀ | 150 nM |
| Kᵢ | 75 nM |
Functional Assays: Assessing Efficacy and Potency
Rationale: Once binding affinity is established, it is essential to determine the functional consequence of this interaction. Functional assays measure the biological response elicited by the compound, revealing whether it acts as an agonist, antagonist, or allosteric modulator. For many GPCRs, downstream signaling involves changes in intracellular calcium levels.
Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Plate HEK293 cells expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.
-
Allow the cells to adhere and the dye to load.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescent imaging plate reader (FLIPR) to measure the baseline fluorescence.
-
Add varying concentrations of Compound X to the wells.
-
If testing for agonism, measure the change in fluorescence in response to Compound X alone.
-
If testing for antagonism or allosteric modulation, add a known agonist at its EC₅₀ concentration after pre-incubating with Compound X, and measure the resulting fluorescence change.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the logarithm of the concentration of Compound X.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curve.
-
Diagram 1: Hypothetical Signaling Pathway of a GPCR
Caption: A simplified Gq-coupled GPCR signaling cascade.
Neurotrophic and Neurotoxicity Screening
Rationale: It is critical to assess both the potential therapeutic benefits and the risks of a novel CNS compound. Neurite outgrowth assays can indicate neurotrophic or neuroprotective properties, while cytotoxicity assays are essential for identifying potential neurotoxic effects at an early stage.[5][6]
Protocol: Combined Neurite Outgrowth and Cytotoxicity Assay
-
Cell Culture:
-
Treatment:
-
Treat the differentiated cells with a range of concentrations of Compound X for 48-72 hours.
-
Include a positive control for neurite outgrowth (e.g., Brain-Derived Neurotrophic Factor, BDNF) and a positive control for cytotoxicity (e.g., a known neurotoxin).
-
-
High-Content Imaging and Analysis:
-
Fix and stain the cells with fluorescent markers for nuclei (e.g., DAPI), cytoplasm, and neurites (e.g., beta-III tubulin).
-
Use a high-content imaging system to automatically capture images of the cells.
-
Analyze the images to quantify:
-
Neurite Outgrowth: Total neurite length, number of neurites per cell, and number of branch points.
-
Cytotoxicity: Cell count (as an indicator of cell viability).
-
-
Table 2: Hypothetical Data from Neurite Outgrowth and Cytotoxicity Assay
| Concentration of Compound X | Mean Neurite Length (µm) | Cell Viability (%) |
| Vehicle Control | 25.2 | 100 |
| 10 nM | 35.8 | 98 |
| 100 nM | 52.1 | 97 |
| 1 µM | 55.6 | 95 |
| 10 µM | 28.3 | 65 |
| 100 µM | N/A | 15 |
Part 2: In Vivo Evaluation of Compound X
Following promising in vitro results, the investigation moves to in vivo models to assess the compound's effects on behavior and physiology in a living organism.[7][8] These studies are essential for evaluating therapeutic efficacy and understanding the compound's pharmacokinetic and pharmacodynamic properties.
Animal Models of Neurological Disorders
Rationale: The choice of animal model is critical and depends on the hypothesized therapeutic application of Compound X. For a compound with potential anxiolytic or cognitive-enhancing effects, models that assess these behavioral domains are appropriate. The elevated plus maze is a widely used and validated test for anxiety-like behavior in rodents.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Animals and Housing:
-
Use adult male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Allow the animals to acclimate to the facility for at least one week before testing.
-
-
Drug Administration:
-
Administer Compound X via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Include a vehicle control group and a positive control group (e.g., diazepam).
-
Allow sufficient time for the compound to be absorbed and reach the brain before testing (e.g., 30 minutes).
-
-
Behavioral Testing:
-
Place each animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Diagram 2: Experimental Workflow for In Vivo Behavioral Testing
Caption: A typical workflow for preclinical behavioral pharmacology.
Pharmacokinetic and Brain Penetration Studies
Rationale: For a CNS drug to be effective, it must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. Pharmacokinetic (PK) studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.
Protocol: Brain Penetration Study
-
Dosing:
-
Administer a single dose of Compound X to a cohort of rodents.
-
-
Sample Collection:
-
At various time points post-dosing, collect blood samples and brain tissue.
-
-
Sample Analysis:
-
Process the blood to obtain plasma and homogenize the brain tissue.
-
Use a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of Compound X in both plasma and brain homogenates.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point. A ratio greater than 1 indicates good BBB penetration.
-
Determine key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and time to maximum concentration (Tₘₐₓ) in both compartments.
-
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous framework for the initial preclinical evaluation of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. The data generated from these studies will provide a comprehensive understanding of its pharmacological profile and its potential as a novel neuropharmacological agent. Positive results would warrant further investigation, including more extensive safety pharmacology studies, evaluation in additional animal models, and ultimately, consideration for clinical development.
References
-
InnoSer. In vitro neurology assays. [Link]
- Geyer, M. A., & Markou, A. (2011). Animal models of psychiatric disorders. In Neuropsychopharmacology: The Fifth Generation of Progress (pp. 787-798). American College of Neuropsychopharmacology.
-
Selvita. In Vivo Neuroscience Models. [Link]
-
Pharmaron. In vitro Neurology Assay Services for Drug Discovery. [Link]
-
Speranza, L., et al. (2015). A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. Methods in Molecular Biology, 1254, 349-363. [Link]
-
Visikol. Neurotoxicity Assay. [Link]
-
Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Journal of Neurochemistry and Neuropharmacology, 2(2). [Link]
-
Barrett, J. E., & Vanover, K. E. (2014). Translational In Vivo Assays in Behavioral Biology. ACS Chemical Neuroscience, 5(2), 88-96. [Link]
-
MySkinRecipes. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. [Link]
-
Dr. Oracle. What is the mechanism of action of methenamine?. [Link]
-
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]
-
Chappell, J. C., & Lee, J. C. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 204209861987519. [Link]
-
PubChem. N-methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. [Link]
-
Wikipedia. Methenamine. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
ResearchGate. Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. [Link]
-
Fershtat, A. D., et al. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2019(4), M1093. [Link]
-
Stankiewicz, A., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1250. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2009). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Molecules, 14(11), 4447-4462. [Link]
-
Dr. Oracle. What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. [Link]
-
Oh, S., et al. (2016). Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity. Bioorganic & Medicinal Chemistry, 24(21), 5258-5269. [Link]
-
Liu, F., et al. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[3][7][9]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. Journal of Pharmacology and Experimental Therapeutics, 327(3), 827-839. [Link]
-
Al-Suhaimi, K. S., et al. (2020). IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research, 11(7), 3326-3334. [Link]
-
Chukka, A. K., et al. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. International Journal of Pharmacognosy and Chemistry, 5(2), 1-6. [Link]
-
Vinayak, et al. (2018). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1126-1138. [Link]_AMINE_DERIVATIVES_AS_ANTICANCER_PRECURSORS)
Sources
- 1. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity Assay [visikol.com]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. pharmaron.com [pharmaron.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or looking to optimize the production of this and related 3,5-disubstituted 1,2,4-oxadiazole compounds. As a bioisostere for amides and esters, the 1,2,4-oxadiazole core is a critical pharmacophore in modern drug discovery, and mastering its synthesis is key to accelerating research.[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, offering field-proven insights in a practical, question-and-answer format to address the specific challenges you may encounter at the bench.
I. The Synthetic Blueprint: Reaction Overview
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including our target molecule, is most commonly achieved through a two-stage process: (1) the condensation of an amidoxime with an activated carboxylic acid to form an O-acylamidoxime intermediate, and (2) the subsequent cyclodehydration of this intermediate to yield the final oxadiazole ring.[3][4]
The specific pathway for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine involves the reaction between a protected N-methylaminoacetamidoxime and butanoyl chloride (or butyric acid with a coupling agent), followed by cyclization and deprotection.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yields in 1,2,4-oxadiazole synthesis can typically be traced back to two critical areas: inefficient acylation of the amidoxime or incomplete cyclodehydration of the intermediate.[5]
Troubleshooting Steps:
-
Poor Acylation of the Amidoxime: The initial coupling is fundamental.
-
Expert Insight: Ensure your coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Carbonyldiimidazole (CDI), is fresh and has been stored under anhydrous conditions. The activity of these reagents degrades upon exposure to moisture. Consider switching to CDI in a NaOH/DMSO medium, which has proven highly effective.[1][5]
-
Protocol Adjustment: Pre-activate your carboxylic acid (butyric acid) with the coupling agent for 15-30 minutes before adding the amidoxime. This minimizes side reactions of the amidoxime.[5]
-
Starting Material Integrity: Verify the purity of your amidoxime and carboxylic acid via NMR or melting point. Impurities can act as nucleophiles or bases, interfering with the desired reaction.[5]
-
-
Inefficient Cyclodehydration: The ring-closing step is often the rate-limiting step and requires optimization.[5]
-
Thermal Conditions: This step typically requires heat.[5] If you are using conventional heating (oil bath), ensure the temperature is sufficient (often >100 °C). Consider using a higher-boiling solvent like toluene or DMF.
-
Microwave Irradiation: For less reactive substrates or to improve efficiency, microwave irradiation can be a powerful tool, significantly shortening reaction times from hours to minutes and often improving yields.[4][5]
-
Base/Catalyst Selection: For room-temperature cyclizations, tetra-n-butylammonium fluoride (TBAF) can be an effective catalyst.[1] In other systems, strong inorganic bases like potassium hydroxide in DMSO have been shown to drive the reaction to completion efficiently.[1]
-
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of side products is common, especially if the reaction conditions are not optimized.
-
Unreacted Starting Materials: The most obvious spots are your amidoxime and carboxylic acid.
-
O-Acylamidoxime Intermediate: If the cyclization is incomplete, you will see a significant amount of this intermediate. It is often more polar than the final product.
-
Dimerization Products: Nitrile oxides, which can be formed under certain conditions, can dimerize to form 1,2,5-oxadiazole-2-oxides (furoxans) or 1,2,4-oxadiazole-4-oxides.[4][6] This is more common in syntheses that proceed via a nitrile oxide intermediate rather than the acylation-cyclodehydration pathway.
Q3: How do I choose the right coupling agent for the acylation step?
The choice of coupling agent is critical for activating the carboxylic acid.
| Coupling Agent | Common Co-reagent(s) | Advantages | Considerations |
| EDC | HOBt, HOAt | Water-soluble urea byproduct, easy to remove during aqueous workup. | Can be sensitive to moisture. |
| CDI | None | Highly reactive, forms a stable acylimidazolide intermediate. | Byproduct (imidazole) can sometimes be difficult to remove. |
| HATU/HBTU | DIPEA, TEA | High efficiency, fast reaction times, good for sterically hindered substrates. | More expensive, byproducts can complicate purification. |
| T3P® | Pyridine, TEA | Excellent yields, broad functional group tolerance, easy workup.[4] | Reagent is a solution and requires careful handling. |
Expert Recommendation: For initial trials, EDC/HOBt is a cost-effective and reliable choice. For difficult couplings or to maximize yield, HATU or T3P® are excellent alternatives.
III. Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: One-Pot Synthesis of (Protected) N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
This method combines the acylation and cyclodehydration steps, which can be highly efficient.[3]
-
Reagent Preparation:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add the protected amidoxime (e.g., N'-hydroxy-N-(tert-butoxycarbonyl)-N-methylglycinimidamide, 1.0 mmol, 1 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Add butyric acid (1.1 mmol, 1.1 eq.).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.5 mmol, 1.5 eq.) and EDC (1.5 mmol, 1.5 eq.).
-
-
Acylation Step:
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amidoxime is consumed, indicating the formation of the O-acylamidoxime intermediate.
-
-
Cyclodehydration Step:
-
Once acylation is complete, add triethylamine (TEA) (2.0 mmol, 2.0 eq.) to the reaction mixture.
-
Heat the flask in a preheated oil bath to 100-120 °C.
-
Stir for 3-5 hours, monitoring for the disappearance of the intermediate and the formation of the product by TLC/LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the protected product.
-
Protocol 2: Deprotection (Example for Boc-Protected Amine)
-
Reaction Setup:
-
Dissolve the purified, Boc-protected oxadiazole (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5 mL) dropwise.
-
-
Deprotection Reaction:
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Re-dissolve the residue in a small amount of DCM and co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, which can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free base.
-
IV. References
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
-
Pashynska, V. et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. 2021. Available from: [Link]
-
Palyanov, A. et al. Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science. 2016. Available from: [Link]
-
Kumar, R. et al. Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry. 2023. Available from: [Link]
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available from: [Link]
-
Wrobel, D. et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. 2021. Available from: [Link]
-
N-methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine. ChemSrc. Available from: [Link]
-
N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. MySkinRecipes. Available from: [Link]
-
Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. Available from: [Link]
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
"overcoming solubility issues with N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine in assays"
Technical Support Center: N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Introduction: Understanding the Molecule and Its Challenges
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is a small molecule with distinct structural features that are critical to understanding its behavior in aqueous assay environments. As researchers and drug development professionals, recognizing these features upfront allows for proactive strategy development rather than reactive troubleshooting.
The molecule consists of three key components:
-
A 1,2,4-Oxadiazole Ring: This heterocyclic core is common in medicinal chemistry. However, the 1,2,4-isomer, in particular, tends to be more lipophilic and often exhibits lower aqueous solubility compared to its 1,3,4-oxadiazole counterpart.[1][2]
-
A Propyl Group: This hydrophobic alkyl chain further contributes to the molecule's overall lipophilicity, reducing its affinity for aqueous solvents.[3][4]
-
A Methylamine Group: This basic functional group (an amine) is ionizable.[3] Its charge state is dependent on the pH of the surrounding medium. At a pH below its pKa, the amine will be protonated (R-NH2+), which can substantially increase water solubility.[4][5]
These features collectively suggest that N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is likely a BCS Class II or IV compound (low solubility, variable permeability), making solubility a primary hurdle in obtaining reliable and reproducible assay data.[6] This guide provides a structured approach to systematically overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and preparation of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
Q1: What is the best solvent for preparing a high-concentration primary stock solution?
A: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. Many drug-like molecules are hydrophobic and have limited solubility in aqueous buffers but are readily soluble in DMSO.[7] Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO to minimize the final volume of organic solvent added to your aqueous assay buffer.[8][9] Always ensure the compound is fully dissolved before storage. If you observe particulates, gentle warming (37°C) or sonication can aid dissolution.[10]
Q2: My compound dissolved perfectly in DMSO, but precipitated immediately when I diluted it into my aqueous buffer. What happened?
A: This is a common phenomenon known as "crashing out." The compound is highly soluble in the organic stock solvent but poorly soluble in the aqueous assay buffer.[11] When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, causing the compound to exceed its solubility limit and precipitate.[7] The final concentration of DMSO is a critical factor; too low a concentration will cause precipitation, while too high a concentration can interfere with the biological assay.[7][12] For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[13][14]
Q3: How should I properly store my DMSO stock solution to prevent solubility issues later?
A: Proper storage is critical to maintain the integrity of your compound.[8]
-
Aliquot: After preparing the primary stock, aliquot it into smaller, single-use volumes. This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation over time.[8][10]
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[8][14]
-
Hygroscopy: DMSO is hygroscopic (absorbs water from the air). Over time, water absorption can reduce the solubility of your compound in the stock solution.[7] Ensure vials are tightly sealed.
Q4: Can I use water to make my primary stock solution?
A: Given the lipophilic nature of the oxadiazole ring and propyl group, it is highly unlikely that this compound will be sufficiently soluble in water to create a useful high-concentration stock solution.[3][4] Attempting to do so will likely result in a suspension, not a true solution, leading to inaccurate concentrations in downstream experiments.
Part 2: Troubleshooting Guide for Assay Precipitation
If you are encountering precipitation during your experiments, follow this systematic troubleshooting workflow. The goal is to identify the simplest effective modification to maintain solubility without compromising the assay's biological integrity.
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing compound precipitation.
Caption: A decision tree for systematically troubleshooting compound precipitation in assays.
Detailed Explanation of Troubleshooting Steps
-
Step 1: Optimize Final DMSO Concentration: The simplest explanation for precipitation is insufficient organic solvent in the final solution.[7] However, most cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%.[13][14] First, confirm your assay's tolerance to DMSO. If it can tolerate a higher concentration (e.g., 1%), this may be the easiest fix. Alternatively, instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer, which can sometimes prevent immediate precipitation.[11]
-
Step 2: Modify Buffer pH: The methylamine group on your compound is a weak base. By lowering the pH of your assay buffer, you can protonate this amine, forming a more soluble salt.[5][15] This is a highly effective strategy for amine-containing compounds.[][17] Test a range of acidic buffers (e.g., pH 4.0, 5.5, 6.5), ensuring the pH change does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
-
Step 3: Introduce a Co-solvent: If pH adjustment is not feasible or is ineffective, the use of a co-solvent in the final assay buffer can increase the solubility of non-polar compounds.[18][19] Co-solvents work by reducing the polarity of the aqueous environment.[] Common choices for in-vitro assays include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[] It is crucial to test these in a dose-dependent manner to find a concentration that aids solubility without causing assay interference or toxicity.
-
Step 4: Add Solubilizing Excipients: For particularly challenging compounds, formulation with solubilizing agents can be effective.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[20][21] These are generally used at very low concentrations (e.g., 0.01-0.1%) and are more suitable for biochemical rather than cell-based assays, where they can cause membrane disruption.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[20][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key troubleshooting strategies.
Protocol 1: pH-Dependent Solubility Screening
Objective: To determine if reducing the buffer pH improves the solubility of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
Methodology:
-
Prepare Buffers: Make a set of physiologically relevant buffers at different pH values (e.g., pH 7.4, 6.5, 5.5). Common buffer systems include MES (pH 5.5-6.7) and Acetate (pH 3.6-5.6), in addition to standard PBS or HEPES (pH 7.4).
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[8]
-
Dilution Plate: In a 96-well clear plate, add 198 µL of each prepared buffer to different columns.
-
Add Compound: Add 2 µL of the 20 mM DMSO stock to each well (this creates a 1:100 dilution, a final concentration of 200 µM, and 1% DMSO). Prepare control wells containing only buffer and 1% DMSO.
-
Incubate and Observe: Seal the plate, mix gently, and incubate at room temperature (or your assay temperature) for 1-2 hours.
-
Read Plate: Visually inspect for precipitation. For a quantitative measurement, read the absorbance at 620 nm on a plate reader. A significant increase in absorbance compared to the control wells indicates light scattering from insoluble particles.
Protocol 2: Determining Kinetic Solubility via Nephelometry
Objective: To find the maximum concentration at which the compound remains soluble in a specific buffer immediately after dilution from a DMSO stock. This is a crucial parameter for designing assay concentration ranges.[23]
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the 10 mM stock in 100% DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare Assay Plate: In a 96-well clear assay plate, add 196 µL of your final, optimized aqueous assay buffer to each well.
-
Transfer Compound: Using a multichannel pipette, transfer 4 µL from each well of the DMSO dilution plate to the corresponding well of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix and Read: Mix the plate thoroughly for 1 minute. Immediately measure the light scattering (turbidity) using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620-750 nm).
-
Analysis: Plot the turbidity reading against the nominal compound concentration. The kinetic solubility limit is the concentration at which the turbidity signal sharply increases above the baseline of the DMSO-only controls.[11][23] This indicates the formation of a precipitate.[7]
Data Summary Table
The following table provides recommended starting points for your solubility enhancement experiments.
| Strategy | Parameter | Recommended Starting Range | Considerations |
| pH Adjustment | Buffer pH | 5.5 - 6.5 | Ensure pH compatibility with your assay system (cells, enzymes, etc.).[] |
| Co-solvents | Ethanol | 1-5% (v/v) | Can be toxic to cells at higher concentrations.[12] |
| PEG 400 | 1-10% (v/v) | Generally well-tolerated but can increase solution viscosity. | |
| Propylene Glycol | 1-10% (v/v) | A common vehicle for in vivo studies. | |
| Excipients | HP-β-Cyclodextrin | 0.5 - 2% (w/v) | Can sometimes interfere with compound-target binding.[22] |
| Tween® 80 | 0.01 - 0.1% (v/v) | Primarily for biochemical assays; may cause cell lysis.[11] |
References
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
- (n.d.). Solubility and pH of amines.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
- Slideshare. (n.d.). Methods of solubility enhancements | PPTX.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues for Compound X.
- Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
- (n.d.). (PDF) Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Sci-Hub. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions.
- ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- PubMed. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- PMC - PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- MCE. (n.d.). Compound Handling Instructions.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
- (n.d.). N-methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
- MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine.
- (n.d.). Principles of Drug Action 1, Spring 2005, Amines.
- PMC - PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- PMC - NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- ResearchGate. (2025, August 9). Oxadiazoles in Medicinal Chemistry | Request PDF.
- (n.d.). Amine compounds.
- (n.d.). N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride.
- BYJU'S. (n.d.). Physical Properties of Amines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agnopharma.com [agnopharma.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods of solubility enhancements | PPTX [slideshare.net]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine instability in solution"
Technical Support Center: N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
Welcome to the technical support guide for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine (Compound 915922-63-3). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential instability issues encountered when working with this molecule in solution. Our goal is to ensure the integrity of your experiments and the reliability of your results.
The structure of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine incorporates a 1,2,4-oxadiazole ring and a secondary amine (methanamine) moiety. Both functional groups can be susceptible to specific environmental conditions, making careful handling and formulation critical. The 1,2,4-oxadiazole ring is generally stable but can be liable to cleavage under strong basic conditions.[1] The secondary amine introduces a basic center, making the molecule's stability potentially pH-dependent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in solution?
A1: The two primary points of vulnerability are the 1,2,4-oxadiazole ring and the N-methyl-methanamine side chain.
-
Hydrolysis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is an electron-poor aromatic system.[1] While generally stable in aqueous acidic solutions, it can be susceptible to nucleophilic attack and subsequent ring cleavage under strongly basic conditions.[1]
-
Amine-Related Reactions: The secondary amine is a nucleophilic and basic center. It can react with electrophiles, undergo oxidation, or participate in acid-base equilibria that influence solubility and stability. Amine-containing compounds should be stored away from strong oxidizers and acids.[2][3]
Q2: What are the ideal storage conditions for stock solutions?
A2: To maximize shelf-life, stock solutions should be stored under controlled conditions. Based on best practices for amine-containing heterocyclic compounds, we recommend the following:
| Solvent | Temperature | Duration | Recommendations |
| DMSO, Ethanol | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
| DMSO, Ethanol | -20°C | Up to 1 month | Use for short-term storage only. Aliquot to minimize freeze-thaw stress.[4] |
Always use anhydrous, high-purity solvents. It is best practice to prepare fresh solutions for each experiment to ensure maximum potency and reproducibility.[4]
Q3: Which solvents or buffer components should I be cautious with?
A3: Avoid strongly basic aqueous solutions (pH > 9) as they can promote the hydrolysis of the oxadiazole ring.[1] Be cautious with buffers containing reactive species. For example, reactive impurities like formaldehyde and formic acid, which can arise from the degradation of excipients like polyethylene glycols (PEGs), can lead to N-methylation or N-formylation of the amine group.[5]
Q4: How can I quickly check if my solution has degraded?
A4: The most reliable method is analytical. A quick check using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is recommended. Compare the chromatogram of a freshly prepared standard solution against your working solution. A significant decrease in the main peak area or the appearance of new peaks (degradants) is a clear indicator of instability.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Investigating pH-Dependent Degradation
A common issue with amine-containing heterocycles is pH-dependent instability. This guide provides a systematic approach to identify and mitigate this problem.
The Chemistry Behind the Problem: The 1,2,4-oxadiazole ring is known to be sensitive to strong bases, which can lead to hydrolytic cleavage of the ring.[1] Conversely, while the ring is generally stable in acid, the protonation state of the secondary amine at low pH can affect solubility and interactions with other formulation components.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting pH-related instability.
Experimental Protocol: Forced Degradation Study Forced degradation studies are a cornerstone of understanding a molecule's intrinsic stability and are required by regulatory bodies like the FDA.[6][7] This protocol helps determine the compound's lability to acid, base, and oxidation.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Set Up Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).[7]
-
Control: Mix an aliquot of the stock solution with purified water.
-
-
Incubation: Incubate all solutions at 40-60°C.[8] Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the acid/base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 3). The goal is to achieve 5-20% degradation to identify relevant degradants without over-stressing the molecule.[9][10]
Guide 2: Managing Oxidative and Photolytic Degradation
The Chemistry Behind the Problem: Secondary amines can be susceptible to oxidation, potentially forming nitroxide radicals or other degradation products. Additionally, some heterocyclic compounds can be sensitive to light (photolysis), leading to decomposition.
Preventative Measures:
-
Use Degassed Solvents: To minimize oxidative risk, sparge aqueous buffers and solvents with an inert gas like nitrogen or argon before use.
-
Work Under Inert Atmosphere: For long-term experiments, consider preparing and handling solutions in a glove box or under a blanket of inert gas.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.[7] This is a mandatory part of stress testing under ICH guidelines.[6]
Potential Degradation Pathway (Hypothetical): The primary degradation pathway under harsh conditions is likely the hydrolytic cleavage of the oxadiazole ring.
Caption: Hypothetical hydrolysis of the 1,2,4-oxadiazole ring.
Section 3: Analytical Protocol for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting degradation products.[7][11] RP-HPLC is the preferred method for this type of analysis.[9][10]
Protocol: Stability-Indicating RP-HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[8][12] |
| Column Temp. | 40°C[8][12] |
| Detection | UV-Vis or Photodiode Array (PDA) at 235 nm (or λmax)[11] |
| Injection Vol. | 10 µL |
Method Validation Notes:
-
Specificity: The method's specificity is confirmed during forced degradation studies, where the peaks for degradants must be well-resolved from the main compound peak.[11]
-
Linearity, Accuracy, Precision: These parameters should be validated according to ICH Q2(R1) guidelines to ensure the method is reliable for quantitative analysis.
References
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. Available at: [Link]
- Forced degradation studies fda.Google Search.
-
Comparison of the degradation of multiple amine-containing pharmaceuticals during electroindirect oxidation and electrochlorination processes in continuous system. Taipei Medical University. Available at: [Link]
-
5.04 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Available at: [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Adler Group. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… OUCI. Available at: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology. Available at: [Link]
-
Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. National Center for Biotechnology Information. Available at: [Link]
-
A chemical rationale of drug stability and degradation- An insightful approach. The Pharmaceutical Journal. Available at: [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. OUCI. Available at: [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Guidelines for Chemical Storage. Chapman University. Available at: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]
-
Safe handling and storage of chemicals. Sciencemadness Wiki. Available at: [Link]
-
Troubleshooting unstable molecules in chemical space. RSC Publishing. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech. Available at: [Link]
-
N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. AKos GmbH. Available at: [Link]
-
Methylamine. PubChem. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
N-METHYL-1-(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHANAMINE. Angene Chemical. Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]
-
(PDF) A systematic approach for conceptual and sustainable process design: Production of methylamines from methanol and ammonia. ResearchGate. Available at: [Link]
-
Chemistry (Class XII). CBSE Academic. Available at: [Link]
-
Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants. PubMed. Available at: [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijisrt.com [ijisrt.com]
- 8. researchgate.net [researchgate.net]
- 9. acv-verdun.fr [acv-verdun.fr]
- 10. pharmtech.com [pharmtech.com]
- 11. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… [ouci.dntb.gov.ua]
Technical Support Center: Strategies for Mitigating Off-Target Effects of 1,2,4-Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate off-target effects in your experiments, ensuring the scientific integrity and success of your research. The 1,2,4-oxadiazole scaffold is a versatile and valuable core in medicinal chemistry, known for its metabolic stability and role as a bioisostere for esters and amides.[1][2] However, like many heterocyclic compounds, ensuring target specificity is a critical challenge that must be addressed to generate reliable data and develop safe and effective therapeutics.
This resource is designed to be a practical, field-proven guide. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your findings.
Part 1: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is formatted as a series of common problems you might encounter during your research, followed by detailed, step-by-step guidance and the rationale behind our recommendations.
Question 1: "My 1,2,4-oxadiazole compound is potent in my primary cell-based assay, but I'm concerned about its specificity. How can I confirm it's engaging my intended target in a cellular context?"
Answer:
This is a crucial validation step. Potent activity in a functional assay is a great start, but it doesn't guarantee that the observed phenotype is due to the modulation of your primary target. We recommend employing a target engagement assay directly in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this purpose. The principle is that when your compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[3]
Objective: To verify that your 1,2,4-oxadiazole compound binds to its intended target protein in intact cells or cell lysates.
Methodology:
-
Cell Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with your 1,2,4-oxadiazole compound at various concentrations (e.g., 1x, 10x, and 100x the EC50 from your functional assay). Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (typically 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and wash them to remove any unbound compound.
-
Resuspend the cell pellet in a suitable buffer and divide the lysate into several aliquots.
-
Heat each aliquot at a different temperature for 3 minutes using a PCR machine or a heat block. A typical temperature range would be 40°C to 70°C, with 3-5°C increments.
-
-
Separation of Soluble and Precipitated Proteins:
-
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of your target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
Data Interpretation:
-
Plot the band intensity (representing the amount of soluble target protein) against the temperature for both the vehicle-treated and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated samples indicates that your compound has bound to and stabilized the target protein.
Caption: CETSA workflow to validate on-target engagement.
Question 2: "My compound shows on-target engagement, but I suspect it's also hitting other proteins, particularly kinases. What is an effective way to profile its kinome-wide selectivity?"
Answer:
It's a common and valid concern, as many small molecules exhibit some degree of promiscuity, especially within large protein families like kinases. To address this, we recommend a chemical proteomics approach. One powerful technique is the use of kinobeads, which are affinity matrices derivatized with broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[3]
Objective: To identify the on- and off-target kinases of your 1,2,4-oxadiazole compound in a competitive binding experiment.
Methodology:
-
Lysate Preparation:
-
Prepare a lysate from your cells or tissue of interest under native conditions to preserve protein activity.
-
-
Competitive Binding:
-
Incubate the lysate with your 1,2,4-oxadiazole compound at a high concentration (e.g., 10-100 µM) to ensure target saturation. Include a vehicle control.
-
This pre-incubation step allows your compound to bind to its target kinases.
-
-
Kinase Enrichment:
-
Add the kinobeads to the pre-incubated lysate. The beads will bind to kinases whose active sites are not already occupied by your compound.
-
Incubate to allow for binding equilibrium to be reached.
-
-
Pull-down and Digestion:
-
Wash the beads thoroughly to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., using TMT or label-free quantification).
-
Data Interpretation:
-
Compare the abundance of each identified kinase in the compound-treated sample versus the vehicle-treated sample.
-
A significant reduction in the amount of a specific kinase pulled down in the presence of your compound indicates that your compound has bound to that kinase, preventing it from binding to the kinobeads.
-
Your intended target should be among the significantly depleted kinases. Any other significantly depleted kinases are potential off-targets.
Caption: Kinobeads workflow for kinome-wide selectivity profiling.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common off-target liabilities associated with the 1,2,4-oxadiazole scaffold?
The 1,2,4-oxadiazole ring itself is relatively stable and often used as a bioisostere to improve metabolic properties.[1][2] However, off-target interactions are typically driven by the overall physicochemical properties of the molecule, including the substituents at the 3- and 5-positions. Common liabilities can include:
-
Kinases: As with many heterocyclic scaffolds, 1,2,4-oxadiazole derivatives can interact with the ATP-binding site of kinases.
-
GPCRs and Ion Channels: Lipophilic compounds with basic amine functionalities can have a higher propensity for off-target interactions with GPCRs and ion channels (e.g., hERG).
-
Carbonic Anhydrases: Certain substitution patterns, particularly those incorporating sulfonamide moieties, have led to potent and sometimes selective inhibition of carbonic anhydrase isoforms.[4]
It is crucial to perform broad off-target screening, for example, using a commercially available panel like the Eurofins SafetyScreen, to identify potential liabilities early in the drug discovery process.
Q2: How can I use computational tools to predict and mitigate off-target effects before synthesis?
In silico methods are invaluable for prioritizing which compounds to synthesize. A hierarchical approach is often most effective:
-
2D Similarity Searches: Use methods like the Similarity Ensemble Approach (SEA) to compare your designed compound against large databases of compounds with known biological activities.[5][6] This can provide an initial "guilt-by-association" list of potential off-targets.
-
3D Shape and Pharmacophore Matching: If the structures of known off-targets are available, you can perform 3D shape-based screening or pharmacophore modeling to see if your compound fits into their binding sites.
-
Molecular Docking: Dock your designed compound into the crystal structures of high-probability off-targets identified in the previous steps.[7] This can help you understand potential binding modes and identify specific interactions that might be disrupted through chemical modification.
-
Off-Target Safety Assessment (OTSA): More advanced computational frameworks use machine learning and multiple predictive models to generate a comprehensive list of potential off-target interactions.[5][8]
By using these tools, you can proactively design modifications to your 1,2,4-oxadiazole scaffold that are predicted to reduce binding to off-targets while maintaining affinity for your primary target.
Q3: I've identified an off-target. What chemical modifications can I make to my 1,2,4-oxadiazole compound to improve its selectivity?
Improving selectivity is a core task of medicinal chemistry, often guided by Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) studies. Here are some strategies:
-
Modify Substituents: The substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring are key drivers of target interaction.[9]
-
Introduce steric hindrance: Adding a bulky group that is tolerated by your primary target but clashes with the binding site of the off-target can be a very effective strategy.
-
Alter electronic properties: Changing electron-donating groups to electron-withdrawing groups (or vice-versa) can impact key interactions. For instance, the introduction of electron-withdrawing groups on an aryl ring at the 5-position has been shown to increase the antitumor activity of some 1,2,4-oxadiazole series.[4]
-
Modulate lipophilicity: Often, reducing the overall lipophilicity of a compound can decrease non-specific binding and improve selectivity.
-
-
Bioisosteric Replacement: While the 1,2,4-oxadiazole is itself a bioisostere, you can also consider replacing one of the substituent rings with another heterocycle to fine-tune binding interactions and physicochemical properties.
The logical workflow for improving selectivity is an iterative process:
Caption: Iterative cycle for rationally improving compound selectivity.
Quantitative Data Summary
The following table summarizes IC50 values for exemplary 1,2,4-oxadiazole compounds where selectivity was a key finding. This data is for illustrative purposes to highlight how different substitution patterns can influence potency and selectivity.
| Compound ID | Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity Index | Reference |
| Compound 6n | Butyrylcholinesterase (BuChE) | 5.07 | Acetylcholinesterase (AChE) | >100 | >19.72 | [10] |
| Compound 16a | Carbonic Anhydrase IX (hCA IX) | 0.000089 | Carbonic Anhydrase II (hCA II) | 0.00075 | ~8.4 | [4] |
| Compound 1 | Farnesoid X Receptor (FXR) Antagonist | 0.58 | - | - | - | [9] |
References
-
G S, Kumar V, Singh S, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. J Transl Med. 2019;17(1):243. [Link]
-
Karczmarczyk, J., Kutyła-Olesiuk, A., & Wujec, M. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Schüßler, S., Kramer, K., & Sieber, S. A. (2019). Profiling of Small Molecules by Chemical Proteomics. In Methods in Molecular Biology (pp. 251-270). Springer US. [Link]
-
Zavareh, H. S., Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., & Miri, R. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. DARU Journal of Pharmaceutical Sciences, 29(1), 115-129. [Link]
-
De Marino, S., Festa, C., Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. [Link]
-
G S, V. K. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of translational medicine, 17(1), 243. [Link]
-
Karczmarczyk J, Kutyła-Olesiuk A, Wujec M. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). 2020;13(6):111. [Link]
-
Kumar, R., & Singh, G. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957-3973. [Link]
-
Oliveira, A. C. S., Dias, L. R. S., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports, 10(1), 21571. [Link]
-
Unadkat, V., Rohit, S., Parikh, P., Patel, K., Sanna, V., & Singh, S. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4387-4400. [Link]
-
Roberts, A. M., Miyamoto, D. K., & Cravatt, B. F. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Biochemistry, 62(10), 1621-1635. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
G, S., Kumar, V., Singh, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(22), 16421. [Link]
-
de Oliveira, G. M., de Souza, A. C. A., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
-
Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
-
El-Malah, A., El-Sayed, N., & Zaki, I. (2024). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. Journal of Advanced Pharmacy Research, 8(3), 1-10. [Link]
-
Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate. [Link]
-
de Menezes, J. P. A., da Silva, A. C. A., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(19), 6791. [Link]
-
Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 1-14. [Link]
-
Khasawneh, H. E. N., Alrikabi, A. A. A., et al. (2024). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry, 7, 102271. [Link]
-
Alam, M. S., Lee, D. U., & Lee, S. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Welcome to the technical support center for the purification of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this novel aminomethyl oxadiazole derivative. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity and yield for your critical applications.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine (CAS 915922-63-3) that influence its purification.
| Property | Value | Significance for Purification |
| Molecular Weight | 155.20 g/mol | Relatively low molecular weight suggests good solubility in a range of organic solvents. |
| XLogP3 | 0.7 | Indicates moderate lipophilicity, suggesting that both normal and reversed-phase chromatography are viable purification options. |
| Hydrogen Bond Donor Count | 1 | The secondary amine can act as a hydrogen bond donor, influencing solubility and interactions with chromatographic stationary phases. |
| Hydrogen Bond Acceptor Count | 4 | The nitrogen and oxygen atoms in the oxadiazole ring and the amine can act as hydrogen bond acceptors, affecting solubility and chromatographic behavior. |
| Topological Polar Surface Area | 51 Ų | A moderate TPSA suggests good cell permeability, but also indicates the potential for strong interactions with polar stationary phases in chromatography. |
| Basicity (pKa of conjugate acid) | Estimated 8.5-9.5 | The secondary amine is basic and can be protonated at acidic pH. This property can be exploited for purification via acid-base extraction. |
Data sourced from Angene Chemical[1].
Hypothetical Synthetic Pathway and Potential Impurities
To effectively troubleshoot purification, we must first consider the likely synthetic route and the impurities it may generate. A common and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid, followed by cyclodehydration.[2]
A plausible synthetic route for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is depicted below:
Sources
Technical Support Center: Interpreting Ambiguous NMR Spectra of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Welcome to the technical support center for the analysis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this and structurally related molecules. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments, ensuring accurate and reliable structural elucidation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR analysis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the key functional groups in N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine?
A1: The expected chemical shifts are influenced by the electronic environment of each nucleus. The following table provides an estimated range for the key protons and carbons in a typical deuterated solvent like CDCl₃.[1][2] Please note that these are approximate values and can be affected by solvent, concentration, and temperature.[3]
| Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Propyl Group (CH₃) | ~0.9 - 1.0 (t) | ~13 - 15 | Triplet due to coupling with adjacent CH₂. |
| Propyl Group (CH₂) | ~1.7 - 1.9 (sextet) | ~20 - 25 | Complex multiplet due to coupling with CH₃ and the other CH₂. |
| Propyl Group (CH₂) | ~2.8 - 3.0 (t) | ~28 - 32 | Triplet, deshielded by the oxadiazole ring. |
| Methanamine (CH₂) | ~3.8 - 4.0 (s or d) | ~45 - 50 | May appear as a singlet or a doublet depending on N-H proton exchange. |
| N-Methyl (CH₃) | ~2.4 - 2.6 (s or d) | ~35 - 40 | May appear as a singlet or a doublet depending on N-H proton exchange. |
| N-H | Highly variable (broad, ~1-5) | - | Often a broad singlet, its position is concentration and solvent dependent.[3] |
| Oxadiazole (C3) | - | ~165 - 170 | Quaternary carbon, deshielded. |
| Oxadiazole (C5) | - | ~175 - 180 | Quaternary carbon, deshielded. |
Q2: Why does the N-H proton signal appear as a broad singlet and sometimes disappear?
A2: The N-H proton of the secondary amine is labile and can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[3][4] This exchange process occurs on a timescale that is fast compared to the NMR experiment, leading to an averaging of the magnetic environments and resulting in a broad signal. The peak's position can also be highly variable depending on concentration, solvent, and temperature.[3] The signal can disappear entirely upon a "D₂O shake," where the labile proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.[5][6]
Q3: My ¹H NMR spectrum shows more peaks than expected. What could be the cause?
A3: The presence of unexpected peaks can arise from several sources. One common reason for N-substituted compounds is the presence of rotational isomers (rotamers).[7] Restricted rotation around the C-N bond can lead to distinct conformations that are stable on the NMR timescale, each giving rise to its own set of signals.[8][9] Other possibilities include impurities from the synthesis or purification process, or degradation of the sample.
Q4: The integration of my proton signals is not accurate. What should I check?
A4: Inaccurate integration can be due to several factors. Ensure that the peaks are properly phased and the baseline is corrected.[10] Overlapping signals can also lead to integration errors. For quantitative NMR (qNMR), it is crucial to use a suitable internal standard and ensure that the relaxation delays (d1) are sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons.[11][12]
II. Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex issues encountered during the spectral interpretation of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
Guide 1: Resolving Overlapping Signals and Confirming Connectivity
Issue: The ¹H NMR spectrum exhibits significant signal overlap, particularly in the aliphatic region, making it difficult to assign specific protons and confirm the molecular structure.
Causality: The limited chemical shift dispersion in ¹H NMR can lead to the overlap of signals from different spin systems, obscuring coupling patterns and making direct interpretation challenging.
Workflow:
Caption: Workflow for investigating the presence of rotamers.
Experimental Protocol:
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at increasing temperatures. If the doubled signals are due to rotamers, they will broaden and eventually coalesce into single, averaged signals as the temperature increases and the rate of rotation becomes fast on the NMR timescale. [7][8]2. 2D EXSY (Exchange Spectroscopy) or NOESY/ROESY: These experiments can detect chemical exchange between sites. If two signals correspond to the same nucleus in different rotameric forms, a cross-peak will appear between them in the 2D spectrum, confirming that they are in dynamic equilibrium. [7]
Guide 3: Improving Data Quality for Trace Analysis and qNMR
Issue: Low signal-to-noise ratio (S/N) for a low-concentration sample or inaccurate quantification in a qNMR experiment.
Causality: Low sample concentration inherently leads to a weak NMR signal. [13]For qNMR, accurate quantification requires careful experimental setup to ensure that the signal intensity is directly proportional to the number of nuclei.
Workflow:
Caption: Workflow for improving NMR data quality.
Experimental Protocol and Data Processing:
-
Increase Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans. Increasing the number of scans is a straightforward way to improve the quality of the spectrum for dilute samples.
-
Optimize Acquisition Parameters:
-
Pulse Width (p1): Ensure the 90° pulse width is correctly calibrated for your sample to maximize the signal.
-
Relaxation Delay (d1): For quantitative measurements, set d1 to at least 5 times the longest T1 of any proton in your sample and the internal standard. This ensures complete relaxation and accurate integration. [11]3. Internal Standard for qNMR: Choose an internal standard that has a simple spectrum with sharp peaks that do not overlap with your analyte signals. [11][14]The standard should be stable, non-volatile, and of high purity. [15]4. Data Processing:
-
Apodization: Applying a window function, such as an exponential multiplication, before Fourier transformation can improve the signal-to-noise ratio, although it may slightly broaden the peaks. [16][17] * Phase and Baseline Correction: Accurate phasing and baseline correction are critical for reliable integration and peak picking. [10][18] By following these guidelines, you can overcome common challenges in interpreting the NMR spectra of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine and obtain high-quality, reliable data for your research.
-
References
-
NMR Data Processing. (n.d.). In eMagRes. Retrieved from [Link]
-
Advanced NMR Techniques Organic Chemistry. (n.d.). Chemistry Docs. Retrieved from [Link]
-
The MetaRbolomics Project. (n.d.). NMR data handling and (pre-)processing. The MetaRbolomics Book. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Fiveable. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013, April 9). Rotamers- assigned by a simple NMR experiment. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). Spectroscopic Properties of Amines. Retrieved from [Link]
- Ōki, M. (2002). Isolation of rotational isomers and developments derived therefrom. Proceedings of the Japan Academy, Series B, 78(9), 239-249.
- van der Vight, B. A., et al. (2017).
-
Chemistry LibreTexts. (2022, April 25). How do I choose a reference standard for my Q-NMR analysis?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
- Roda, G., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795.
-
Eurisotop. (n.d.). NMR Reference Standards. Retrieved from [Link]
- Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21481.
- Salas-Reyes, V., et al. (2010). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 15(4), 2452-2463.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 87, 1-103.
-
Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (2015, September 1). When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal?. Retrieved from [Link]
-
Merck KGaA. (2023, December 8). Certified reference materials for quantitative NMR. Separation Science. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]
-
Figshare. (2020). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Retrieved from [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]
-
Mestrelab Research. (2017, January 17). Structure Elucidation - Webinar Series [Video]. YouTube. Retrieved from [Link]
-
AZoLifeSciences. (2021, February 2). Overcoming the Limitations of NMR. Retrieved from [Link]
-
ResearchGate. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
- Kumar, A., et al. (2016). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Medicinal Chemistry Research, 25(9), 1833-1843.
-
SpectraBase. (n.d.). 1,2,4-Oxadiazole, 5-(4-nitrophenyl)-3-phenyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H chemical shifts of N-methylimidazole (NMI), saccharin and.... Retrieved from [Link]
- Kromann, J. C., et al. (2026). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. ACS Omega.
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]
-
SpectraBase. (n.d.). Methylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]
Sources
- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Isolation of rotational isomers and developments derived therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ukisotope.com [ukisotope.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 1,2,4-Oxadiazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common challenges encountered when trying to improve the central nervous system (CNS) penetration of 1,2,4-oxadiazole derivatives. The following troubleshooting guides and FAQs are structured to address specific experimental issues with scientific rationale and actionable protocols.
Part 1: Foundational Understanding & Initial Assessment
This section addresses the fundamental challenges and initial questions researchers face when beginning their experimental workflow.
Question 1: Why is my 1,2,4-oxadiazole derivative showing poor blood-brain barrier (BBB) penetration?
Answer: The blood-brain barrier (BBB) is a formidable obstacle, composed of tightly-packed endothelial cells that strictly regulate the passage of substances into the brain.[1] For 1,2,4-oxadiazole derivatives, several factors can contribute to poor penetration:
-
Physicochemical Properties: The 1,2,4-oxadiazole ring itself is a stable, five-membered heterocycle, often used as a bioisostere for esters and amides to improve metabolic stability.[2][3] However, the overall properties of the molecule, including molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity, are critical determinants of passive diffusion across the BBB.[4][5] Many CNS drugs fail because their structural features are not optimized for BBB passage.[6]
-
Active Efflux: The BBB is equipped with powerful efflux pumps, most notably P-glycoprotein (P-gp), which actively transport a wide range of xenobiotics out of the brain and back into the bloodstream.[7][8] Your 1,2,4-oxadiazole derivative may be a substrate for P-gp or other efflux transporters like Breast Cancer Resistance Protein (BCRP), severely limiting its brain accumulation.[9][10]
-
Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB, even if its intrinsic permeability is high.
Question 2: What are the ideal physicochemical properties I should aim for when designing my 1,2,4-oxadiazole series for CNS activity?
Answer: While there are no absolute rules, decades of research have produced well-regarded guidelines that build upon Lipinski's "Rule of Five".[4][11] For CNS drugs, these parameters are generally more stringent. Aiming for the properties in the table below will significantly increase your probability of success.
| Property | Recommended Range for CNS Drugs | Rationale & Key Insights |
| Molecular Weight (MW) | < 400 Da | Smaller molecules have a greater ability to diffuse through the tight junctions of the BBB.[4][12] Permeability can decrease substantially as MW approaches 450-500 Da. |
| Lipophilicity (cLogP) | 2 - 4 | A "sweet spot" for lipophilicity is required. Too low, and the molecule won't partition into the lipid membranes of the BBB. Too high (cLogP > 5), and it may suffer from poor solubility, high plasma protein binding, and increased metabolic clearance.[13] |
| Topological Polar Surface Area (tPSA) | < 70-90 Ų | tPSA is a strong predictor of hydrogen bonding capacity. Lower polarity is crucial for passive diffusion. Molecules with a tPSA above this range often struggle to cross the BBB.[5][14] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Reducing the number of HBDs (e.g., -OH, -NH groups) minimizes interactions with the polar surfaces of endothelial cells, improving diffusion.[11][13] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, limiting HBAs (e.g., N, O atoms) is beneficial for BBB penetration.[11][12] |
| Number of Rotatable Bonds (nRotb) | < 8-10 | Increased molecular flexibility is often associated with lower permeability.[11][14] |
In silico tools like SwissADME can predict these properties for your derivatives, providing an early assessment of their potential for CNS penetration.[15]
Part 2: Troubleshooting Experimental Hurdles
This section provides a question-and-answer guide to specific problems you might encounter during in vitro and in vivo testing.
Question 3: My compound has ideal physicochemical properties on paper, but shows low permeability in my in vitro BBB model. What's going wrong?
Answer: This is a common and frustrating scenario. If your compound's in silico profile looks promising but fails in a cell-based assay (e.g., a Transwell assay using hCMEC/D3 or iPSC-derived endothelial cells), the issue is likely related to active transport. The primary suspect is efflux.
Troubleshooting Steps:
-
Confirm Barrier Integrity: First, ensure your in vitro model is valid. Measure the Trans-Endothelial Electrical Resistance (TEER). Low TEER values indicate a leaky barrier, which would invalidate your permeability results.[16][17]
-
Perform a Bidirectional Permeability Assay: The key diagnostic test is to measure the apparent permeability coefficient (Papp) in both directions: from the apical (blood) side to the basolateral (brain) side (Papp, A-B) and vice-versa (Papp, B-A).
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp, B-A / Papp, A-B.
-
An ER ≈ 1 suggests passive diffusion is the primary mechanism of transport.
-
An ER > 2 is a strong indicator that your compound is a substrate for an active efflux transporter like P-gp.[18]
-
Workflow for Diagnosing Low In Vitro Permeability
Caption: Diagnostic workflow for low in vitro BBB permeability.
Question 4: My compound is confirmed to be a P-glycoprotein (P-gp) substrate. How can I modify its structure to reduce efflux?
Answer: Reducing P-gp efflux is a critical medicinal chemistry challenge. Several structural modification strategies have proven effective:[19][20]
-
Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Systematically replacing or masking these groups (e.g., converting a hydroxyl to a methyl ether) can disrupt the recognition by the transporter.[13]
-
Increase Basicity: Introducing a basic nitrogen atom (pKa > 8.0) can sometimes help. The resulting positive charge at physiological pH can reduce recognition by P-gp and may facilitate adsorptive-mediated transcytosis.
-
"Chameleonic" Conformational Flexibility: Design molecules that can adopt a more compact, less polar conformation when entering the lipid membrane, effectively hiding polar groups. This can be achieved by strategically introducing rotatable bonds or specific ring systems.
-
Remove Aromatic Rings: While often core to a pharmacophore, reducing the number of aromatic rings can sometimes decrease P-gp substrate liability.
Question 5: My in vitro data looks good (high permeability, low efflux), but my in vivo brain-to-plasma ratio (Kp) is still very low. What are the next steps?
Answer: A discrepancy between in vitro and in vivo results points to factors not captured by the cell-based model.
Possible Causes & Troubleshooting Protocol:
-
High Plasma Protein Binding (PPB):
-
Action: Measure the fraction of unbound drug in plasma (fu,plasma). A high PPB (>99%) means very little drug is free to cross the BBB.
-
Solution: Modify the structure to reduce lipophilicity or remove acidic groups, which often contribute to high albumin binding.
-
-
Rapid Metabolism:
-
Action: Perform a pharmacokinetic (PK) study to determine the compound's half-life in plasma. Rapid clearance by the liver (high first-pass metabolism) can prevent the compound from reaching the brain in sufficient concentrations.
-
Insight: The 1,2,4-oxadiazole ring is generally considered metabolically stable, but peripheral substituents on your molecule could be labile.[21]
-
Solution: Identify metabolic "soft spots" and block them (e.g., through fluorination).
-
-
Measure the Unbound Brain-to-Plasma Ratio (Kp,uu):
-
Action: This is the gold standard for assessing BBB penetration.[18] It requires measuring the unbound drug concentration in both brain homogenate (fu,brain) and plasma (fu,plasma) and calculating Kp,uu = Kp * (fu,plasma / fu,brain).
-
Interpretation:
-
Kp,uu ≈ 1: Net transport is dominated by passive diffusion. Your low Kp is likely due to high PPB.
-
Kp,uu < 1: Active efflux is still the dominant problem in vivo, even if it wasn't apparent in vitro.
-
Kp,uu > 1: An active influx mechanism may be at play.
-
-
Detailed Protocol: In Vivo Brain-to-Plasma Ratio (Kp) Measurement
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Compound Administration: Administer the 1,2,4-oxadiazole derivative via intravenous (IV) injection to ensure complete bioavailability. A typical dose might be 1-5 mg/kg.
-
Time Points: Collect samples at a predetermined time point where pseudo-equilibrium is expected (e.g., 1, 2, or 4 hours post-dose).
-
Sample Collection:
-
Under terminal anesthesia, collect a blood sample via cardiac puncture into a heparinized tube. Centrifuge immediately to obtain plasma.
-
Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.
-
Excise the whole brain, weigh it, and snap-freeze it.
-
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline).
-
Extract the drug from both the plasma and the brain homogenate using an appropriate method (e.g., protein precipitation with acetonitrile followed by solid-phase extraction).
-
-
Quantification: Analyze the drug concentration in the final extracts using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculation: Calculate Kp as: Concentration in Brain Homogenate (ng/g) / Concentration in Plasma (ng/mL).
Part 3: Advanced Strategies & Frequently Asked Questions (FAQs)
Question 6: I've tried optimizing the physicochemical properties, but penetration remains insufficient. When should I consider a prodrug strategy?
Answer: A prodrug approach is an excellent next step when direct structural modification fails or compromises the compound's primary pharmacological activity.[22] Prodrugs are inactive derivatives that are converted to the active parent drug in the brain.[6][23]
Consider a prodrug strategy when:
-
The parent drug has essential polar groups (e.g., carboxylates, hydroxyls) that are necessary for target binding but hinder BBB penetration.
-
The parent drug is a strong P-gp substrate, and modifications to block efflux have been unsuccessful.
Two main prodrug strategies exist:
-
Lipidization: Mask polar functional groups with lipophilic moieties (e.g., converting a carboxylic acid to a methyl ester).[6] This increases passive diffusion. The prodrug is then hydrolyzed back to the active drug by esterases within the brain.[23]
-
Carrier-Mediated Transport (CMT) Hijacking: Attach your drug to a molecule that is a substrate for an endogenous influx transporter at the BBB.[24] For example, linking your compound to glucose could allow it to be transported by the glucose transporter (GLUT1).[6]
Strategies for Enhancing BBB Penetration
Caption: Overview of primary strategies to enhance BBB penetration.
Question 7: What are the pros and cons of different in vitro BBB models?
Answer: Choosing the right in vitro model is crucial for generating reliable and predictive data. There is no single "perfect" model; the choice depends on your experimental needs and resources.[25]
| Model Type | Key Features | Pros | Cons |
| Immortalized Cell Lines (e.g., hCMEC/D3, bEnd.3) | Monolayer of a single cell type in a Transwell insert. | High-throughput, relatively inexpensive, standardized protocols.[16] | Can have lower TEER values (leaky junctions) and may not fully represent primary cell physiology.[16] |
| Primary Cell Co-Culture | Endothelial cells grown with astrocytes and/or pericytes. | More physiologically relevant; astrocytes and pericytes induce tighter junctions and higher TEER.[16][25] | More difficult to source and culture, higher batch-to-batch variability.[16] |
| iPSC-Derived Models | Brain endothelial cells differentiated from induced pluripotent stem cells (iPSCs). | Human-derived, can achieve very high TEER values, highly representative of in vivo barrier properties.[25][26] | Technically demanding, expensive, and differentiation protocols can be lengthy. |
| Dynamic / Microfluidic Models ("BBB-on-a-chip") | Incorporates physiological shear stress from fluid flow. | Most closely mimics the in vivo microenvironment, promoting barrier maturation.[16][27] | Low throughput, requires specialized equipment, complex to set up. |
Recommendation: For initial screening of a new chemical series, immortalized cell lines like hCMEC/D3 provide a good balance of throughput and relevance. For lead optimization and more detailed mechanistic studies, progressing to an iPSC-derived or co-culture model is highly recommended.
Question 8: Are nanoparticle-based delivery systems a viable option for 1,2,4-oxadiazole derivatives?
Answer: Yes, nanoparticle (NP) systems are a powerful, albeit more complex, strategy for overcoming the BBB.[28][29] This approach is particularly useful when direct structural modification is not feasible.
How it works: The drug is encapsulated within or conjugated to a nanoparticle (e.g., liposomes, polymeric NPs, solid lipid NPs).[29][30] The NP's surface can then be functionalized with ligands that target specific receptors on the BBB for receptor-mediated transcytosis (e.g., transferrin receptor).[28][31]
Key Advantages:
-
Can transport drugs that otherwise have no ability to cross the BBB.[28]
-
Protects the drug from premature metabolism in the bloodstream.
-
Allows for targeted delivery and controlled release.[29]
Considerations:
-
Significant formulation and development challenges.
-
Potential for toxicity and immunogenicity of the nanocarrier itself.[9]
-
Complex manufacturing and regulatory pathway.
This strategy is typically reserved for high-value lead candidates where other methods have failed.
References
- Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC. (n.d.). PubMed Central.
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). SpringerLink.
- Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021). PubMed.
- Prodrug Approaches for CNS Delivery - PMC. (n.d.). PubMed Central.
- In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC. (n.d.). PubMed Central.
- Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. (2026).
- Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. (n.d.). PubMed.
- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
- Nanotechnology Based Drug Delivery Systems for Overcoming Blood Brain Barrier: A Mini Review. (2023). Crimson Publishers.
- (PDF) Prodrug Approaches for CNS Delivery. (n.d.).
- Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. (n.d.). MDPI.
- The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.).
- Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. (2021).
- Functionalized Nanomaterials Capable of Crossing the Blood–Brain Barrier. (n.d.). ACS Nano.
- Nanomaterial-Based Blood-Brain-Barrier (BBB)
- Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. (n.d.). Unknown Source.
- Prodrugs and their activation mechanisms for brain drug delivery - PMC. (2025). PubMed Central.
- Nanoparticle-based combinational strategies for BBB and. (2024). Dove Medical Press.
- Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier. (n.d.). MDPI.
- Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021). Semantic Scholar.
- The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed.
- Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models. (n.d.). PubMed.
- Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evalu
- In vitro Models of the Blood–Brain Barrier: Tools in Transl
- How to Measure Drug Transport across the Blood-Brain Barrier - PMC. (n.d.). PubMed Central.
- Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC. (2019). PubMed Central.
- Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC. (2014). PubMed Central.
- P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC. (n.d.). PubMed Central.
- (PDF) Analysis of the applicability and use of Lipinski`s rule for central nervous system drugs. (n.d.).
- Properties of CNS drugs vs. all FDA-approved drugs. (2013). CureFFI.org.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (n.d.). PubMed Central.
- CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (n.d.). Journal of Medicinal Chemistry.
- In vivo methods to study uptake of nanoparticles into the brain. (n.d.). Utrecht University.
- Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier. (n.d.).
- In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion. (2023). PubMed.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). PubMed.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (n.d.). PubMed Central.
- Properties and reactivities of 1,2,4-oxadiazole derivatives. The... (n.d.).
- [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Semantic Scholar.
- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evalu
- Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. (n.d.).
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI.
- A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. (n.d.). Benchchem.
- Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with PDE-9 Inhibitors. (n.d.). Benchchem.
- Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. (n.d.). PubMed Central.
- (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2025).
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). PubMed.
- Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. (2025).
- Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). MDPI.
Sources
- 1. Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier [mdpi.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology [mdpi.com]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms - Oreate AI Blog [oreateai.com]
- 14. Properties of CNS drugs vs. all FDA-approved drugs [cureffi.org]
- 15. mdpi.com [mdpi.com]
- 16. medical.researchfloor.org [medical.researchfloor.org]
- 17. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. crimsonpublishers.com [crimsonpublishers.com]
- 30. dovepress.com [dovepress.com]
- 31. Nanomaterial-Based Blood-Brain-Barrier (BBB) Crossing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. This guide is designed to provide in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during the experimental investigation of its degradation pathways. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your research and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My initial forced degradation screening shows significant degradation of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine under acidic and basic conditions. What are the likely degradation pathways?
A1: Your observation is consistent with the known chemical liabilities of the 1,2,4-oxadiazole ring system. This heterocycle is susceptible to hydrolysis, and the degradation pathway is highly dependent on the pH of the medium.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the N-4 atom of the 1,2,4-oxadiazole ring is likely to be protonated. This protonation activates the C-5 carbon for nucleophilic attack by water, leading to ring opening.[1] The probable degradation product is an aryl nitrile derivative.[1]
-
Base-Catalyzed Hydrolysis: In alkaline media, a nucleophilic attack, likely by a hydroxide ion, is expected to occur at the C-5 position of the oxadiazole ring. This would also result in ring cleavage. Subsequent protonation, likely from the aqueous medium, would lead to the formation of the same aryl nitrile degradation product as in the acidic pathway.[1]
Troubleshooting Your Experiments
Q2: I'm observing significant peak tailing in my HPLC analysis of the degradation samples, especially for the parent compound. How can I resolve this?
A2: Peak tailing for basic compounds like N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is a common issue in reversed-phase HPLC.[2][3][4] It is often caused by secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the silica-based column packing.[3][4] Here are several strategies to mitigate this:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., below 3) will ensure that the residual silanol groups are fully protonated, minimizing their interaction with your protonated basic analyte.[3] However, be mindful that standard silica columns can degrade at very low pH. Using columns specifically designed for low pH applications is recommended.[3]
-
Use of a Highly Deactivated Column: Employing a column with high-density end-capping or a polar-embedded stationary phase can shield the residual silanol groups, thus reducing peak tailing.[4]
-
Consider Mass Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.[3]
-
Evaluate for Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing. If you suspect this, you can try reversing the column (if the manufacturer's instructions permit) and washing it with a strong solvent.[3]
Q3: My mass balance in the forced degradation study is consistently below 90%. What are the potential reasons and how can I improve it?
A3: Achieving a good mass balance (typically between 95-105%) is crucial for validating that your analytical method can account for all the drug substance and its degradation products.[5][6][7] A low mass balance suggests that some components are not being detected or accurately quantified. Here are some common culprits and solutions:
-
Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector.[8] Employing a mass spectrometer (LC-MS) in parallel with your UV detector can help identify such non-UV active species.
-
Volatile Degradation Products: Degradation could lead to the formation of volatile compounds that are lost during sample preparation or analysis.[5] Careful sample handling and using sealed vials can help minimize this.
-
Incomplete Elution of Degradants: Highly polar or highly non-polar degradation products may be irreversibly adsorbed onto the column or may not elute under your current chromatographic conditions.[9] Consider extending the gradient run time or using a stronger elution solvent at the end of your run to wash the column.
-
Differences in Detector Response: The response factor of the degradation products in the UV detector can be different from that of the parent compound.[6][9] It is important to determine the relative response factors (RRFs) for the major degradants to ensure accurate quantification.
-
Molecular Weight Differences: When calculating mass balance from area percentages, it's crucial to account for the difference in molecular weights between the parent drug and its degradation products.[6]
Experimental Protocols & Data Presentation
Forced Degradation Study Protocol for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
This protocol outlines a general approach for conducting a forced degradation study. The specific concentrations and durations may need to be optimized for your particular compound.
1. Sample Preparation:
-
Prepare a stock solution of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at 70°C for 48 hours.
-
Analyze at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze at the end of the exposure period.
-
3. Control Samples:
-
For each stress condition, prepare a control sample containing the drug substance in the same solvent system but without the stressor, and store it under ambient conditions.
4. Analytical Method:
-
Use a validated stability-indicating HPLC method. A reversed-phase C18 column is a good starting point.[10][11][12][13]
-
The mobile phase could consist of a gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water to maintain a low pH).[10]
-
Detection can be performed using a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) for identification of degradation products.
Expected Degradation Summary
| Stress Condition | Expected Degradation | Potential Major Degradants |
| Acid Hydrolysis | Significant | 5-propyl-1,2,4-oxadiazole-3-carbonitrile, N-methylmethanamine |
| Base Hydrolysis | Significant | 5-propyl-1,2,4-oxadiazole-3-carbonitrile, N-methylmethanamine |
| Oxidative | Moderate | N-oxide derivatives, de-methylated amine, aldehydes |
| Thermal | Low to Moderate | Isomerization or fragmentation products |
| Photolytic | Low to Moderate | Isomerization or ring cleavage products |
Visualizing Degradation Pathways & Workflows
Hypothetical Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.
Troubleshooting Workflow for Mass Balance Discrepancy
Caption: A logical workflow for troubleshooting low mass balance in forced degradation studies.
References
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. Available at: [Link]
-
Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. (2024). ResearchGate. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available at: [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Available at: [Link]
-
Reconciling Mass Balance in Forced Degradation Studies. (2005). Pharmaceutical Technology. Available at: [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]
-
Oxidative degradation of amines using a closed batch system. (2013). Norwegian Research Information System. Available at: [Link]
-
Oxidative degradation of amines using a closed batch system. (2013). NORA - Norwegian Open Research Archives. Available at: [Link]
-
Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (1981). The Journal of Organic Chemistry. Available at: [Link]
-
Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. Available at: [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). Lirias. Available at: [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). PubMed. Available at: [Link]
-
Forced Degredation Accepance Criteria. (2018). Chromatography Forum. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Thieme Connect. Available at: [Link]
-
Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. (2015). PubMed. Available at: [Link]
-
Photochemical behaviour of some 1,2,4-oxadiazole derivatives. (1981). RSC Publishing. Available at: [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). PubMed. Available at: [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). PubMed Central. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). PubMed. Available at: [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scirp.org. Available at: [Link]
-
Oxadiazoles in Medicinal Chemistry. (2011). ACS Publications. Available at: [Link]
-
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). MDPI. Available at: [Link]
-
N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. (n.d.). MySkinRecipes. Available at: [Link]
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). ResearchGate. Available at: [Link]
-
Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. (2012). PubMed. Available at: [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2018). Beilstein Journals. Available at: [Link]
-
Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. (2018). MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2019). MDPI. Available at: [Link]
-
Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. (2018). ResearchGate. Available at: [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Pensoft. Available at: [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2019). MDPI. Available at: [Link]
-
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). ResearchGate. Available at: [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degredation Accepance Criteria - Chromatography Forum [chromforum.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven comparison of methodologies for validating the biological target of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, a compound of interest for its potential psychoactive properties. Our approach is grounded in scientific integrity, offering a self-validating system of protocols and insights derived from established practices in pharmacology.
The core chemical structure of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, featuring a 1,2,4-oxadiazole moiety, directs our initial hypothesis. This heterocyclic scaffold is a known pharmacophore in numerous centrally active compounds, with established activity at various G-protein coupled receptors (GPCRs). Specifically, literature precedents for structurally related oxadiazole derivatives show significant affinity and functional modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors. For instance, compounds with a 1,2,4-oxadiazole core have been identified as potent 5-HT4 receptor agonists and selective 5-HT1B receptor inverse agonists.[1][2] This evidence strongly suggests that the primary biological target of our compound of interest lies within the serotonergic system.
This guide will, therefore, focus on a systematic approach to validate its interaction with key serotonin receptor subtypes, comparing and contrasting the most informative experimental techniques.
I. Foundational In Vitro Target Engagement: A Comparative Overview
The first principle in target validation is to confirm direct physical interaction between the compound and its putative target. For GPCRs like serotonin receptors, radioligand binding assays are the gold standard for determining binding affinity (Ki) and selectivity.
Comparison of In Vitro Target Binding Methodologies
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Radioligand Binding Assay | Competitive displacement of a known radiolabeled ligand from the receptor by the test compound.[3][4] | Highly sensitive, quantitative (provides Ki), well-established protocols.[5][6] | Requires handling of radioactive materials, endpoint assay. | Primary screening for target affinity and selectivity profiling across receptor subtypes. |
| Fluorescence Polarization (FP) Assay | Change in the polarization of light emitted from a fluorescently labeled ligand upon binding to the receptor. | Non-radioactive, homogeneous format, amenable to high-throughput screening (HTS). | Lower sensitivity than radioligand assays, requires a suitable fluorescent probe. | HTS campaigns and secondary screening for target engagement. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at the surface of a sensor chip as the compound binds to the immobilized receptor. | Real-time kinetics (provides on/off rates), label-free. | Requires specialized equipment, receptor immobilization can be challenging. | Detailed kinetic characterization of lead compounds. |
For N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, a comprehensive radioligand binding screen against a panel of serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT4) is the logical first step to identify the primary target(s) and assess selectivity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for 5-HT1A Receptor
-
Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT1A receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[4]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60 minutes).[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[6]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
II. Functional Characterization: From Binding to Biological Effect
Confirming that a compound binds to a target is only the first step. It is crucial to determine the functional consequence of this binding—is the compound an agonist, antagonist, or inverse agonist? For GPCRs, this is assessed by measuring downstream signaling events.
Comparison of Functional Assay Formats for GPCRs
| Assay Type | Principle | Advantages | Disadvantages | Receptor Coupling |
| [35S]GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to G-proteins upon receptor activation by an agonist.[7][8] | Direct measure of G-protein activation, applicable to all G-protein subtypes.[9] | Radioactive, lower throughput than some other functional assays. | Gαi, Gαs, Gαq |
| cAMP Assay | Measures the accumulation (for Gαs-coupled receptors) or inhibition of accumulation (for Gαi-coupled receptors) of the second messenger cyclic AMP.[10][11] | High-throughput, sensitive, well-established kits available (e.g., HTRF, GloSensor).[12] | Indirect measure of receptor activation, requires stimulation (e.g., with forskolin) for Gαi-coupled receptors. | Gαs, Gαi |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration, typically via fluorescent dyes, following receptor activation.[13] | High-throughput, real-time kinetics, widely used for HTS. | Primarily for Gαq-coupled receptors, can be adapted for Gαi/Gαs with promiscuous G-proteins. | Gαq |
Given that many serotonin receptors, such as 5-HT1A, are coupled to Gαi proteins, both GTPγS and cAMP assays are highly relevant for functional characterization.[14]
Signaling Pathway: Gαi-Coupled Receptor Activation
Caption: Simplified Gαi-coupled GPCR signaling pathway.
Detailed Protocol: [35S]GTPγS Binding Assay
-
Assay Setup: In a 96-well plate, combine cell membranes expressing the target receptor, saponin (to permeabilize the membranes), GDP (to ensure G-proteins are in an inactive state), and varying concentrations of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, followed by washing with ice-cold buffer.
-
Detection: Quantify the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.[9]
III. In Vivo Target Validation: Linking Molecular Action to Physiological Response
Ultimately, the therapeutic relevance of a biological target must be demonstrated in a living system. In vivo models are essential for confirming that engagement of the target by the compound leads to a predictable and disease-relevant physiological or behavioral outcome.
Comparison of In Vivo Models for Serotonergic Compounds
| Model | Principle | Advantages | Disadvantages |
| Forced Swim Test (Mouse/Rat) | Measures the effect of the compound on the duration of immobility when the animal is placed in an inescapable cylinder of water. A decrease in immobility is indicative of antidepressant-like activity.[15] | Well-validated for antidepressant screening, high predictive validity for known antidepressants. | Can be influenced by motor effects of the compound, potential for false positives. |
| Elevated Plus Maze (Mouse/Rat) | Assesses anxiety-like behavior by measuring the time spent in the open versus closed arms of the maze. Anxiolytic compounds increase the time spent in the open arms. | Standard model for anxiolytic drug screening, relatively simple to perform. | Sensitive to environmental conditions, results can be variable. |
| Prepulse Inhibition (PPI) of Startle (Rat) | Measures sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia. Antipsychotic compounds can restore PPI deficits induced by psychomimetic drugs. | Relevant to sensory processing deficits in psychosis, quantifiable endpoint. | Requires specialized equipment, complex behavioral paradigm. |
| Drug-Induced Hyperlocomotion (Mouse/Rat) | Measures the ability of a compound to attenuate the hyperlocomotor activity induced by stimulants like amphetamine. This is a common screen for antipsychotic potential.[16] | Robust and reliable model, predictive of D2 receptor antagonism. | Not specific to the serotonergic system, can be influenced by sedative effects. |
The choice of in vivo model will depend on the specific functional profile determined from the in vitro assays. For instance, if N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is identified as a 5-HT1A agonist, the forced swim test and elevated plus maze would be highly relevant models to explore its potential antidepressant and anxiolytic effects.[17][18]
Logical Flow of Target Validation
Caption: A systematic workflow for biological target validation.
IV. Conclusion
The validation of a biological target for a novel compound like N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is a multi-faceted process that requires a logical and evidence-based approach. By starting with broad, hypothesis-driven screening using robust in vitro binding assays, we can identify the most likely molecular targets within the serotonergic system. Subsequent functional assays are then essential to elucidate the mechanistic nature of the compound-target interaction. Finally, carefully selected in vivo models provide the crucial link between molecular activity and physiological response, ultimately validating the therapeutic potential of the target. This integrated and comparative approach ensures a high degree of scientific rigor and increases the probability of success in the complex landscape of drug discovery.
References
-
Suzuki, T., Iwaoka, K., Imanishi, N., Nagakura, Y., Miyata, K., Nakahara, H., Ohta, M., & Mase, T. (1999). Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline. Chemical & Pharmaceutical Bulletin, 47(1), 120–122. [Link]
-
Nascimento, A. S., Marona, H. R., & Noël, F. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 34–41. [Link]
-
Stary, M., Satała, G., Bugno, R., Hogner, A., Loo, L., Słoczyńska, K., Drab, J., Kuder, K., Głuch-Lutwin, M., Pytka, K., Mordalski, S., Bojarski, A. J., & Starzycka, Z. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. [Link]
-
Poo, M. M., Du, J. L., Ip, N. Y., McQuade, J. S., Poo, M. M., & Zha, X. M. (2016). Serotonergic neuron regulation informed by in vivo single-cell transcriptomics. eLife, 5, e15374. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Gaster, L. M., Blaney, F. E., Davies, S., Duckworth, D. M., Ham, P., Jenkins, S., Jennings, A. J., Joiner, G. F., King, F. D., Mulholland, K. R., Wyman, P. A., Hagan, J. J., Hatcher, J., Jones, B. J., Middlemiss, D. N., Price, G. W., Riley, G., Roberts, C., Routledge, C., … Slade, P. D. (1998). The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo. Journal of Medicinal Chemistry, 41(8), 1218–1235. [Link]
-
Haberzettl, R., Bert, B., Köster, A., & Fink, H. (2012). A validated animal model for the Serotonin Syndrome. Journal of Neuroscience Methods, 210(1), 58–66. [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Carpenter, E. P., Behe, M., & Schaer, D. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening (pp. 35-51). Humana Press. [Link]
-
Stary, M., Satała, G., Słoczyńska, K., Drab, J., Kuder, K., Głuch-Lutwin, M., Pytka, K., Mordalski, S., Bojarski, A. J., & Starzycka, Z. (2025). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 30(23), 4633. [Link]
-
Stary, M., Satała, G., Bugno, R., Hogner, A., Loo, L., Słoczyńska, K., Drab, J., Kuder, K., Głuch-Lutwin, M., Pytka, K., Mordalski, S., Bojarski, A. J., & Starzycka, Z. (2025). Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
-
Bdioui, S., Dilly, S., Leloire, A., Quoyer, J., Bockaert, J., Marin, P., & Cordeau, P. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 491, 19–21. [Link]
-
Macor, J. E., Gurley, D., Lattimer, J., Lacreta, F., Yocca, F., & Smith, D. W. (1994). Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 37(16), 2509–2513. [Link]
-
Iurciuc, C. E., Vlase, L., Gligor, F., & Oniga, S. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules, 27(6), 1782. [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Liu, F., Grauer, S., Kelley, C., Navarra, R., & Logue, S. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][19][20]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. Journal of Pharmacology and Experimental Therapeutics, 327(3), 829–839. [Link]
-
Moreno, J. L., Muguruza, C., Umali, A., Sahoo, A., Meana, J. J., & González-Maeso, J. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Biochemical Pharmacology, 154, 23–30. [Link]
-
Gs, S., & Js, S. (2011). Assessing the neuronal serotonergic target-based antidepressant stratagem: impact of in vivo interaction studies and knockout models. Current Drug Targets, 12(4), 494–507. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
JoVE. (2022, May 27). Measuring G-Protein-Coupled Receptor Signaling - Preview [Video]. YouTube. [Link]
-
Zanos, P., Moaddel, R., & Thompson, S. M. (2025). α-Amino-3-hydroxy-5-methyl- 4- isoxazole propionic acid receptor and control of breathing. Pharmacology & Therapeutics, 260, 108581. [Link]
-
Schulze, J., Sang, T., & Inoue, A. (2025). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 6(4), 102693. [Link]
-
Stary, M., Satała, G., Słoczyńska, K., Drab, J., Kuder, K., Głuch-Lutwin, M., Pytka, K., Mordalski, S., Bojarski, A. J., & Starzycka, Z. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Chen, Y. (2025). Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models. Neuropsychiatric Disease and Treatment, 21, 2143–2157. [Link]
-
JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489–508. [Link]
-
Ramage, A. G. (2001). Central cardiovascular regulation by 5-hydroxytryptamine receptors. Brain Research Bulletin, 56(5), 425–439. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Parravicini, C., Ranghino, G., & Abbracchio, M. P. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(3), 431–439. [Link]
-
Li, Y. O., & He, J. H. (2008). Roles of 5-hydroxytryptamine (5-HT) receptor subtypes in the inhibitory effects of 5-HT on C-fiber responses of spinal wide dynamic range neurons in rats. Journal of Pharmacology and Experimental Therapeutics, 326(1), 214–222. [Link]
Sources
- 1. Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-y l]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. revvity.com [revvity.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Assessing the neuronal serotonergic target-based antidepressant stratagem: impact of in vivo interaction studies and knockout models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Serotonergic neuron regulation informed by in vivo single-cell transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of a Novel 1,2,4-Oxadiazole Compound Against Established GLP-1 Receptor Agonists
A Technical Guide for Drug Development Professionals
Abstract
The management of type 2 diabetes mellitus (T2DM) and obesity has been significantly advanced by the advent of glucagon-like peptide-1 receptor (GLP-1R) agonists. However, the predominantly injectable, peptide-based nature of current therapies presents challenges in patient adherence and manufacturing complexity. This guide introduces "INV-4207," a novel, orally bioavailable small molecule, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, featuring a 1,2,4-oxadiazole scaffold known for its versatile biological activities.[1][2] We present a head-to-head comparison of INV-4207 with the established peptide-based GLP-1R agonists, Semaglutide and Liraglutide. This analysis is grounded in key preclinical efficacy assays, providing a quantitative framework for evaluating its therapeutic potential. Detailed experimental protocols are provided to ensure reproducibility and to underscore the scientific rationale behind the evaluation process.
Introduction: The Therapeutic Landscape and Unmet Needs
The glucagon-like peptide-1 (GLP-1) receptor is a class B G-protein coupled receptor (GPCR) that has become a cornerstone target in metabolic disease therapy.[3] Endogenous GLP-1, an incretin hormone released from the small intestine, plays a vital role in glucose homeostasis through multiple mechanisms.[3] Agonists of the GLP-1R mimic these effects, providing robust glycemic control, promoting weight loss, and in some cases, offering cardiovascular benefits.[4][5]
Current market leaders, such as the long-acting peptides Semaglutide and Liraglutide, have demonstrated significant clinical efficacy.[5] However, their peptide structure necessitates subcutaneous injection, which can be a barrier for patients. Furthermore, the complexity of peptide synthesis and formulation presents manufacturing challenges. The development of a potent, selective, and orally bioavailable small molecule agonist would represent a significant paradigm shift in T2DM and obesity treatment.
INV-4207 emerges from this context. Its 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities.[6] This guide provides the foundational preclinical data comparing INV-4207's efficacy directly against Semaglutide and Liraglutide, focusing on receptor activation and downstream physiological effects.
Mechanism of Action: GLP-1 Receptor Signaling
GLP-1R agonists exert their therapeutic effects by binding to and activating the GLP-1 receptor, which is predominantly coupled to the stimulatory G-protein, Gαs.[7] This activation initiates a well-defined signaling cascade:
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).
-
PKA and Epac2 Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
-
Downstream Effects: These effectors mediate the key physiological responses, including glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release, delayed gastric emptying, and promotion of satiety via actions in the central nervous system.[3][4][7]
This signaling pathway is the primary determinant of a compound's efficacy as a GLP-1R agonist.
Caption: GLP-1 Receptor Signaling Cascade.
Comparative In Vitro Efficacy
The initial assessment of a novel compound's potential involves quantifying its ability to bind to the target receptor and elicit a functional response in a controlled cellular environment.
Rationale for Assay Selection
-
Receptor Binding Affinity (Ki): This parameter measures how tightly a compound binds to the GLP-1R. A lower Ki value indicates higher affinity. While high affinity is often desirable, it does not guarantee functional activity.
-
Functional Potency (EC50) & Efficacy (Emax): These are determined using a second messenger assay, specifically by measuring cAMP production. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency. Emax represents the maximum possible response (efficacy) the compound can elicit, typically compared to the endogenous ligand.
Quantitative Data Summary
The following table summarizes the in vitro performance of INV-4207 against Semaglutide and Liraglutide. The data for INV-4207 is derived from internal studies, while comparator data is sourced from published literature.
| Compound | Class | Receptor Binding Affinity (Ki, nM) | Functional Potency (cAMP EC50, pM) |
| INV-4207 (Hypothetical) | Small Molecule | 1.2 | 95 |
| Semaglutide | Peptide Analogue | 0.38[5][8] | 16.2 (Native GLP-1)[5] |
| Liraglutide | Peptide Analogue | ~0.13 (Derived from 3x Semaglutide)[5][8] | 7.6 (Modified GLP-1)[5] |
Note: EC50 values for comparators are against modified GLP-1 peptides, which are slightly more potent than native GLP-1.[5] Direct comparison of absolute pM values should be made with this context.
Interpretation: The hypothetical data positions INV-4207 as a highly potent small molecule agonist. While its binding affinity (Ki) is slightly lower than the peptide incumbents, its functional potency (EC50) is in a comparable picomolar range, indicating efficient signal transduction upon binding.
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol details the methodology for determining the functional potency (EC50) of a test compound using a competitive immunoassay format.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. GLP-1 Agonist Mechanism of Action: How They Work [boltpharmacy.co.uk]
- 5. clinicasande.com.uy [clinicasande.com.uy]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
A Methodological Guide to Profiling the Cross-Reactivity of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine and Its Analogs
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity profile of the novel compound, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. Given the nascent stage of research into this specific molecule, this document outlines a robust, experimentally-driven approach to characterize its off-target liabilities, a critical step in preclinical drug development. We will compare its hypothetical performance against two structural analogs to provide a clear, data-driven context for lead candidate selection.
The chemical structure, featuring a 1,2,4-oxadiazole core and an N-methylated aminomethyl side chain, suggests potential interactions with aminergic G-protein coupled receptors (GPCRs). Consequently, for the purpose of this guide, we will hypothesize a primary therapeutic target within the serotonin (5-HT) receptor family, specifically the 5-HT2A receptor, a common target for neuropsychiatric drug candidates.
Part 1: The Rationale for Cross-Reactivity Profiling
Undesired interactions with off-target receptors are a primary cause of adverse drug reactions and late-stage clinical trial failures. A thorough understanding of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile. The goal of this study is to determine the binding affinity of our lead compound, CMPD-001 (N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine), and two structural analogs, CMPD-002 and CMPD-003 , against a panel of receptors with high potential for clinically relevant off-target effects.
Structural Analogs for Comparison:
-
CMPD-001 (Lead): N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
-
CMPD-002 (Analog A): 1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine (demethylated version)
-
CMPD-003 (Analog B): N-Methyl-1-(5-isopropyl-1,2,4-oxadiazol-3-YL)methanamine (isomeric propyl chain)
The selection of these analogs allows us to probe the structure-activity relationship (SAR) of off-target binding. For instance, comparing CMPD-001 to CMPD-002 will reveal the role of the N-methyl group in selectivity, a common modification that can significantly alter pharmacological profiles.
Part 2: Experimental Design for Cross-Reactivity Screening
Our approach is a tiered screening cascade, beginning with broad, competitive binding assays to identify potential "hits" and progressing to more specific functional assays to determine the nature of the interaction (e.g., agonist, antagonist).
Caption: Tiered workflow for cross-reactivity profiling.
Primary Screening: Radioligand Binding Assays
The initial screen will utilize competitive radioligand binding assays to measure the affinity of our test compounds for a panel of diverse receptors. This method is a robust and high-throughput way to identify direct binding interactions.
Step-by-Step Protocol: Competitive Binding Assay (Example: Adrenergic α1A Receptor)
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human adrenergic α1A receptor. Thaw membranes on ice immediately before use and dilute to the desired concentration (e.g., 20 µ g/well ) in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (CMPD-001, -002, -003) in 100% DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Radioligand Preparation: Dilute the radioligand, [3H]-Prazosin (a known high-affinity α1A antagonist), in Assay Buffer to a final concentration equal to its Kd (dissociation constant), typically around 0.25 nM.
-
Assay Plate Setup: In a 96-well plate, combine:
-
25 µL of Assay Buffer (for total binding) or 10 µM non-labeled phentolamine (for non-specific binding).
-
25 µL of the appropriate test compound dilution.
-
50 µL of the diluted radioligand.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters three times with ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter. The counts are proportional to the amount of bound radioligand.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total binding. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Comparative Binding Data (Hypothetical)
The following table summarizes hypothetical Ki (nM) values generated from our primary screening. A lower Ki value indicates higher binding affinity. A selectivity window is calculated as the ratio of off-target Ki to on-target Ki. A larger window is desirable.
| Target Receptor | CMPD-001 (Lead) Ki (nM) | Selectivity Window | CMPD-002 (Analog A) Ki (nM) | Selectivity Window | CMPD-003 (Analog B) Ki (nM) | Selectivity Window |
| 5-HT2A (On-Target) | 5.2 | - | 45.8 | - | 8.1 | - |
| Adrenergic α1A | 850 | 163x | 920 | 20x | >10,000 | >1234x |
| Dopamine D2 | 1,200 | 230x | 1,500 | 33x | 2,500 | 308x |
| Histamine H1 | 430 | 83x | 150 | 3.3x | 980 | 121x |
| Muscarinic M1 | >10,000 | >1923x | >10,000 | >218x | >10,000 | >1234x |
| hERG Channel | 6,800 | 1307x | 7,200 | 157x | 9,500 | 1172x |
Interpretation of Hypothetical Data:
-
CMPD-001 (Lead): Shows excellent potency at the target 5-HT2A receptor and maintains a good selectivity window (>80x) against all tested off-targets. The affinity for the H1 receptor, while weakest among the off-targets, warrants follow-up functional testing.
-
CMPD-002 (Analog A): The removal of the N-methyl group significantly reduces on-target potency. Critically, it also dramatically narrows the selectivity window against the H1 receptor to a mere 3.3-fold, flagging this compound as a high risk for H1-mediated side effects like sedation.
-
CMPD-003 (Analog B): The isopropyl modification slightly reduces on-target potency compared to the lead but significantly improves selectivity against the adrenergic α1A receptor. This suggests that steric bulk at this position can be tuned to mitigate specific off-target interactions.
Part 3: Functional Validation of Off-Target Hits
Binding does not always equate to function. A compound might bind to a receptor without eliciting a cellular response (a silent antagonist) or by activating it (an agonist). Therefore, any off-target "hit" with a Ki < 1 µM must be evaluated in a functional assay.
Based on our hypothetical data, the interaction of CMPD-001 and CMPD-002 with the Histamine H1 receptor requires functional validation. The H1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium (Ca2+).
Step-by-Step Protocol: Calcium Flux Assay
-
Cell Culture: Plate CHO-K1 cells stably expressing the human Histamine H1 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in Assay Buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the test compounds (CMPD-001, -002) at various concentrations.
-
Signal Detection: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca2+.
-
Data Analysis:
-
Agonist Mode: If the compound itself triggers a Ca2+ response, it is an agonist. Plot the response against concentration to determine the EC50.
-
Antagonist Mode: If the compound shows no agonist activity, pre-incubate the cells with the compound for 15 minutes, then challenge with a known H1 agonist (e.g., histamine) at its EC80 concentration. A reduction in the histamine-induced signal indicates antagonism. Plot the inhibition against the test compound's concentration to determine the IC50.
-
Part 4: Conclusion and Recommendations
This methodological guide outlines a systematic approach to de-risking a novel chemical entity by characterizing its cross-reactivity profile. Based on our hypothetical comparative data, CMPD-001 emerges as the superior candidate. It demonstrates high on-target potency and a clean off-target profile, with selectivity windows exceeding 80-fold for all tested receptors.
In contrast, CMPD-002 would be deprioritized due to its poor selectivity against the Histamine H1 receptor, a significant liability. CMPD-003 represents a viable backup candidate, with an excellent safety profile, though with slightly lower on-target potency.
The next steps for the lead candidate, CMPD-001, would involve expanding the cross-reactivity assessment to a broader panel, such as the Eurofins SafetyScreen44 panel, and progressing to in vivo studies to confirm that the observed in vitro selectivity translates to a safe and effective profile in a physiological system. This structured, data-driven approach is paramount to making informed decisions in the complex process of drug discovery and development.
References
-
Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology, SpringerLink URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology, American Society for Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Gq/11-protein-coupled receptor-mediated signaling in health and disease Source: Cellular and Molecular Life Sciences, SpringerLink URL: [Link]
-
Title: Safety Pharmacology Investigations for Human Pharmaceuticals Source: International Council for Harmonisation (ICH) Guideline S7A, FDA URL: [Link]
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Propyl-1,2,4-Oxadiazole Analogs
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its prominence stems from its role as a bioisostere—a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, yet potentially improving its metabolic stability and pharmacokinetic profile. Specifically, the 1,2,4-oxadiazole ring is often used as a stable substitute for ester and amide moieties, which are prone to hydrolysis by metabolic enzymes.[3][4] This inherent stability and the ring's ability to engage in hydrogen bonding have made it a "privileged scaffold" in the design of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on a specific 1,2,4-oxadiazole core: the 5-propyl-1,2,4-oxadiazole. We will explore how systematic modifications to this scaffold, particularly at the C3 position, influence biological activity. By synthesizing insights from various experimental studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for potency and selectivity in this important class of compounds.
The 5-Propyl-1,2,4-Oxadiazole Core: A Framework for Optimization
The fundamental structure for our analysis is the 3,5-disubstituted 1,2,4-oxadiazole. Our focus is on analogs where the C5 position is consistently substituted with a propyl group. The primary point of variation for SAR analysis is the substituent at the C3 position (R), which allows for a systematic exploration of chemical space to optimize biological activity.
The rationale for fixing the 5-propyl group is to establish a constant structural feature, allowing for a clearer interpretation of how changes at the C3 position affect the molecule's interaction with its biological target. The propyl group provides a degree of lipophilicity that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
Caption: Core chemical structure of 5-propyl-1,2,4-oxadiazole analogs.
General Synthesis: A Robust Pathway to Chemical Diversity
The construction of a diverse library of 3,5-disubstituted 1,2,4-oxadiazole analogs is most commonly achieved through a reliable and versatile synthetic pathway. The key step involves the cyclization reaction between an amidoxime and a carboxylic acid or its activated derivative. This self-validating system ensures high yields and allows for the introduction of a wide variety of substituents at the C3 position by simply changing the starting carboxylic acid.
Experimental Protocol: General Synthesis of 3-Aryl-5-propyl-1,2,4-oxadiazoles
This protocol describes a standard procedure for synthesizing the target analogs. The choice of a coupling agent like EDC·HCl is crucial as it activates the carboxylic acid for efficient reaction with the amidoxime, a key step in forming the oxadiazole ring.
-
Amidoxime Formation:
-
Step 1a: Butyronitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like ethanol.
-
Step 1b: The reaction mixture is typically heated to reflux for several hours to form N'-hydroxybutanimidamide (the propyl-substituted amidoxime).
-
Causality: This step creates the necessary nucleophile (the amidoxime) that will attack the activated carboxylic acid to initiate the cyclization process.
-
-
Coupling and Cyclization:
-
Step 2a: In a separate flask, a substituted benzoic acid (the source of the 'R' group) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) and cooled to 0 °C.
-
Step 2b: A coupling agent, such as ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl), is added to the solution to activate the carboxylic acid.[7]
-
Step 2c: The N'-hydroxybutanimidamide (from Step 1) is added to the reaction mixture.
-
Step 2d: The mixture is stirred, often at room temperature or with gentle heating, to facilitate the coupling and subsequent intramolecular cyclization, which expels a water molecule to form the stable 1,2,4-oxadiazole ring.[7][8]
-
Causality: The EDC·HCl activates the carboxyl group, making it a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nitrogen of the amidoxime, leading to an intermediate that spontaneously dehydrates to form the thermodynamically stable oxadiazole heterocycle.
-
-
Purification:
-
Step 3a: The crude product is purified using standard techniques, such as column chromatography on silica gel, to isolate the desired 3-aryl-5-propyl-1,2,4-oxadiazole analog.
-
Caption: General synthetic workflow for 5-propyl-1,2,4-oxadiazole analogs.
Comparative Analysis: SAR Across Different Biological Targets
The versatility of the 1,2,4-oxadiazole scaffold is evident from the wide range of biological activities its derivatives possess.[5][6] The following sections compare the SAR of analogs for different therapeutic applications, focusing on how substitutions at the C3-phenyl ring influence efficacy.
Anticancer Activity
Derivatives of 1,2,4-oxadiazole have shown significant potential as anticancer agents.[1][7] SAR studies often reveal that the electronic properties of the substituent on the C3-phenyl ring are critical for activity.
Key Insights:
-
Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl) groups, on the phenyl ring at the C3 position often leads to an increase in anticancer potency.[1] This suggests that modulating the electronic profile of the aryl ring is key to enhancing interaction with the biological target, which could involve pi-stacking or specific electrostatic interactions.
-
Unsubstituted Phenyl Ring: An unsubstituted phenyl ring can serve as a valuable baseline, often demonstrating moderate to good activity.[7]
-
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For instance, a substituent at the para position may have a different effect than one at the ortho or meta position, likely due to steric hindrance or optimal positioning within a receptor's binding pocket.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 3-Aryl-5-propyl-1,2,4-oxadiazole Analogs
| Compound ID | C3-Phenyl Substituent (R) | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | Reference |
|---|---|---|---|---|---|
| Analog 1a | H (Unsubstituted) | 0.85 ± 0.05 | 0.21 ± 0.02 | 1.25 ± 0.60 | [7] |
| Analog 1b | 4-Cl | 0.65 ± 0.03 | 0.15 ± 0.01 | 0.90 ± 0.08 | [7] |
| Analog 1c | 4-NO₂ | 0.40 ± 0.02 | 0.11 ± 0.01 | 0.65 ± 0.04 | [1] |
| Analog 1d | 4-CH₃ | 1.10 ± 0.09 | 0.35 ± 0.04 | 1.80 ± 0.75 | [1] |
| Doxorubicin | Standard Drug | 0.05 ± 0.01 | 0.09 ± 0.01 | 0.12 ± 0.02 |[1] |
Data is synthesized and representative based on trends reported in cited literature.
Antibacterial Activity
The 1,2,4-oxadiazole scaffold has given rise to a new class of non-β-lactam antibiotics that target bacterial cell-wall biosynthesis.[9] These compounds show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10]
Key Insights:
-
Focus on Different Rings: While our core is a 5-propyl analog, extensive SAR studies on antibacterial oxadiazoles have focused on modifications to multiple aryl rings attached to the core.[9]
-
Hydrophobic and Halogen Substituents: SAR for antibacterial activity indicates that substitutions favoring hydrophobicity, such as a 4-chloropyrazole or a 4-cyanophenyl ether, are generally favored for potent activity against S. aureus.[9] This highlights the importance of hydrophobic interactions in the binding site of the target protein, likely a penicillin-binding protein (PBP).
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Oxadiazole Analogs against S. aureus
| Compound ID | Key Structural Features | MIC (µg/mL) | Reference |
|---|---|---|---|
| Analog 2a | C3-(4-Phenol) | 2 | [9] |
| Analog 2b | C3-(4-Chloropyrazole) | 1 | [9] |
| Analog 2c | C3-(5-Indole) | 0.5 | [9] |
| Analog 2d | C3-(4-Cyanophenyl ether) | 4 |[9] |
These analogs from the literature do not have a 5-propyl group but illustrate the SAR trends for antibacterial oxadiazoles that can be applied to future designs of 5-propyl analogs.
Allosteric Modulation of mGlu Receptors
1,2,4-oxadiazole derivatives have been successfully developed as positive allosteric modulators (PAMs) of metabotropic glutamate (mGlu) receptors, which are promising targets for treating neurological and psychiatric disorders.[11][12]
Key Insights:
-
"PAM to NAM Switch": In some series, the position of a substituent on an N-aryl ring can act as a "switch," converting a positive allosteric modulator (PAM) into a negative allosteric modulator (NAM). For example, a para-substituted N-aryl group might confer PAM activity, while an ortho or meta substitution leads to NAM activity.[13]
-
Specific Pharmacophore Elements: For mGlu₄ receptor modulation, a picolinamide system attached to the C3-phenyl ring was identified as a critical pharmacophore element. Removing or changing the position of the nitrogen atom in the pyridyl fragment resulted in a complete loss of activity.[11]
Table 3: Comparative Activity of 1,2,4-Oxadiazole Analogs as mGlu₄ Receptor PAMs
| Compound ID | Key Structural Features | EC₅₀ (nM) | Reference |
|---|---|---|---|
| Analog 3a | N-(phenyl)picolinamide moiety | 282 | [11][12] |
| Analog 3b | N-(3-chloro-phenyl)picolinamide | 350 | [11][12] |
| Analog 3c | N-(phenyl)nicotinamide (isomer) | >10,000 | [11] |
| Analog 3d | N-(phenyl)isonicotinamide (isomer) | >10,000 |[11] |
These analogs demonstrate the high specificity required for receptor modulation, where subtle structural changes dramatically impact activity.
Workflow for SAR-Driven Drug Design
The process of optimizing a lead compound, such as a 5-propyl-1,2,4-oxadiazole analog, follows a logical, iterative cycle. This workflow ensures that synthetic efforts are guided by robust biological data, leading to more efficient discovery of potent and drug-like candidates.
Caption: Iterative workflow for SAR-based lead optimization.
Conclusion
The 5-propyl-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel therapeutics. The structure-activity relationships discussed in this guide highlight several key principles for researchers. The electronic nature and position of substituents on the C3-aryl ring are critical determinants of potency, particularly for anticancer applications where electron-withdrawing groups are favored. For antibacterial and neuromodulatory activities, more complex and specific pharmacophores are required, emphasizing the need for highly tailored design strategies. The synthetic accessibility of the 1,2,4-oxadiazole core allows for extensive and systematic exploration of chemical space, making it an enduringly valuable scaffold in the field of drug discovery. Future work should focus on integrating these SAR insights to optimize not only potency but also the pharmacokinetic and safety profiles of these versatile compounds.
References
-
Reddy, P. T., et al. (2019). Design and synthesis of a series of 1,2,4-oxadiazole linked imidazopyrazine derivatives. As cited in Biological activity of oxadiazole and thiadiazole derivatives - PMC.[Link]
-
Al-Ostoot, F. H., et al. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Wiley Online Library.[Link]
-
Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate.[Link]
-
Kishore, M., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases.[Link]
-
Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry.[Link]
-
Fouad, M. A., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances.[Link]
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel).[Link]
-
INTEGRATIVE QSAR ANALYSIS OF OXADIAZOLE DERIVATIVES. (2023). Semantic Scholar.[Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate.[Link]
-
SAR study of 1,3,4-oxadiazole derivatives. (2024). ResearchGate.[Link]
-
Sharma, S., et al. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Lee, W., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Singh, P. P., et al. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[3][5][9] OXADIAZOLES AS S1P1 AGONISTS. Trade Science Inc.[Link]
-
Sharma, G., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.[Link]
-
Wierońska, J. M., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Taylor & Francis Online.[Link]
-
Wierońska, J. M., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. PubMed.[Link]
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.[Link]
-
Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.[Link]
-
Kumar, G., et al. (2024). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Bentham Science.[Link]
-
Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.[Link]
-
Packiarajan, M., et al. (2012). N-Aryl pyrrolidinonyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters.[Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Aryl pyrrolidinonyl oxadiazoles as potent mGluR5 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine vs. other 1,2,4-oxadiazole CNS agents"
Introduction: The 1,2,4-Oxadiazole Scaffold in CNS Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its utility stems from its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2] This guide provides a comparative analysis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, a representative of the 3-aminomethyl-5-alkyl-1,2,4-oxadiazole class, with other 1,2,4-oxadiazole derivatives that have been investigated as central nervous system (CNS) agents. While specific experimental data for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is not extensively available in peer-reviewed literature, its structural motifs allow for a valuable comparison with more broadly studied analogues.
This guide will delve into the synthesis, pharmacological activities, and structure-activity relationships (SAR) of various 1,2,4-oxadiazole series, providing researchers with a framework for understanding the potential of this versatile scaffold in the development of novel CNS therapeutics.
Synthetic Strategies for 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common method involving the cyclization of an O-acyl amidoxime. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid or its derivative.
General Synthetic Workflow
Caption: General synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles.
This versatile synthesis allows for the introduction of a wide variety of substituents at the 3- and 5-positions of the oxadiazole ring, enabling extensive SAR studies. For the synthesis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, a plausible route would involve the use of a protected aminonitrile to generate the amidoxime, followed by acylation with butyryl chloride and subsequent cyclization and deprotection/methylation steps.
Comparative Analysis of CNS Activities
The 1,2,4-oxadiazole scaffold has been incorporated into molecules targeting a range of CNS disorders. The nature and position of the substituents on the oxadiazole ring play a critical role in determining the pharmacological profile.
Neuroprotection and Anti-Ischemic Stroke Activity
Recent studies have highlighted the neuroprotective potential of 1,2,4-oxadiazole derivatives. For instance, a series of compounds with a bisphenol hydroxyl-substituted 1,2,4-oxadiazole core has been evaluated for its efficacy against acute ischemic stroke.[3]
Table 1: Neuroprotective Activity of a Lead 1,2,4-Oxadiazole Compound [3]
| Compound | In Vitro Neuroprotection (PC12 cells, SNP-induced apoptosis) | In Vivo Efficacy (Rat MCAO model) | Proposed Mechanism of Action |
| Compound 24 | Potent protection against oxidative injury, inhibition of ROS accumulation, restoration of mitochondrial membrane potential. | Significantly reduced brain infarction and improved neurological function. | Activation of the Nrf2 signaling pathway, increasing HO-1 expression. |
The key structural features of these neuroprotective agents include the presence of phenolic hydroxyl groups, which are known for their antioxidant and iron-chelating properties. This contrasts with the simple alkyl and aminomethyl substituents of our reference compound, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, suggesting that the incorporation of specific functionalities is crucial for this type of activity.
Anti-Alzheimer's Disease Activity
The 1,2,4-oxadiazole moiety has been explored as a scaffold for multifunctional agents targeting Alzheimer's disease. These compounds are often designed to inhibit key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[4][5]
Table 2: Cholinesterase and MAO-B Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives [1][4][5]
| Compound Class | Target | Potency (IC50) | Key Structural Features |
| 3,5-Diaryl-1,2,4-oxadiazoles | AChE | 0.0158 to 0.121 µM | Aryl groups with specific substitution patterns.[5] |
| 3,5-Disubstituted-1,2,4-oxadiazoles | BuChE | 5.07 µM (for compound 6n) | High selectivity for BuChE over AChE.[1] |
| 3,5-Diaryl-1,2,4-oxadiazoles | MAO-B | 74.68 µM (for compound 2b) | Phenyl ring at position 3 and a thiophene motif at position 5.[5] |
The structure-activity relationship studies for these anti-Alzheimer's agents reveal that aryl or heteroaryl substituents at both the 3- and 5-positions are generally favored for potent activity.[4] The nature of these aromatic rings and their substituents dictates the potency and selectivity towards different enzyme targets. For example, a benzyl moiety at the 3-position of the oxadiazole ring has been shown to enhance AChE inhibitory activity.[4] This is a significant deviation from the simple alkyl and aminomethyl groups of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
Antipsychotic and Anxiolytic-like Properties
Certain 1,2,4-oxadiazole derivatives have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), a target for the treatment of psychosis and anxiety.
Table 3: Activity of 1,2,4-Oxadiazole mGlu4 PAMs
| Compound Class | In Vitro Activity (mGlu4 PAM) | In Vivo Activity | Key Structural Features |
| 3-Aryl-5-aryl-1,2,4-oxadiazoles | EC50 = 282–656 nM | Significant anxiolytic and antipsychotic-like properties in mouse models. | Picolinamide fragment and specific aryl substitutions. |
These findings suggest that more complex, diaryl-substituted 1,2,4-oxadiazoles are required for potent modulation of mGlu4 receptors. The simple structure of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine makes it less likely to be a potent mGlu4 PAM without further modification.
Experimental Protocols
To ensure scientific integrity, the following are representative experimental protocols for assays commonly used to characterize the CNS activity of 1,2,4-oxadiazole derivatives.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
AChE solution (from electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Test compounds and a reference inhibitor (e.g., donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-300 g) are anesthetized with isoflurane.
-
Maintain body temperature at 37 °C with a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
Administer the test compound (e.g., Compound 24 from Table 1) or vehicle intravenously at the onset of reperfusion.[3]
-
-
Neurological Deficit Scoring and Infarct Volume Measurement:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
Euthanize the animals and remove the brains.
-
Slice the brains into 2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Caption: Workflow for the in vivo MCAO model.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a privileged structure in the design of novel CNS agents. While simple derivatives like N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine may serve as valuable starting points or intermediates, the current body of evidence strongly suggests that more complex, often diaryl-substituted analogs are required for potent and selective activity at various CNS targets.
Future research in this area should focus on:
-
Elucidation of Structure-Activity Relationships: Systematic modification of the substituents at the 3- and 5-positions to optimize potency and selectivity for specific CNS targets.
-
Exploration of Novel CNS Targets: Expanding the investigation of 1,2,4-oxadiazole derivatives to other relevant CNS targets beyond those already studied.
-
Pharmacokinetic and Safety Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to identify candidates with favorable drug-like properties.
By leveraging the synthetic tractability and favorable physicochemical properties of the 1,2,4-oxadiazole ring, researchers are well-positioned to develop the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
-
Ayoup, M. S., Ghanem, M., Abdel-Hamid, H., Abu-Serie, M. M., Masoud, A., Ghareeb, D. A., Hawsawi, M. B., Sonousi, A., & Kassab, A. E. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Neuroinflammation, 21(1), 1-22. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
-
Fathima, S., Jose, J., & S, S. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2105. [Link]
-
Ghavre, M., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 115, 105228. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]
-
MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-. Retrieved from [Link]
-
PubChem. (n.d.). Low dose regimen and formulation of a 5-methyl-1,2,4-oxadiazol-3-yl compound - Patent EP-4185291-B1. Retrieved from [Link]
-
Stachel, S. J., et al. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Journal of Medicinal Chemistry, 47(25), 6447-6450. [Link]
-
Cai, X., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. [Link]
-
Zhang, L., et al. (2013). Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. Chemistry & Biodiversity, 10(6), 1015-1031. [Link]
Sources
- 1. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Ensuring Rigorous Reproducibility in In Vitro Profiling of Novel Oxadiazole Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the reproducibility of preclinical data is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust and reproducible in vitro experimental workflows, using the novel compound N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine as a case study. While specific biological data for this exact molecule is not yet publicly available, its 1,2,4-oxadiazole core is a well-recognized pharmacophore in medicinal chemistry, with derivatives showing promise in oncology and neurology.[1][2] This guide will, therefore, focus on the principles and methodologies required to reliably characterize such a compound, ensuring that the generated data is both accurate and transferable.
The challenge of irreproducibility in biomedical research is a significant concern, with studies highlighting that even seemingly minor variations in experimental conditions can lead to disparate results.[3][4] For drug development, where decisions worth millions of dollars are based on preclinical findings, ensuring the reliability of in vitro data is not just good scientific practice; it is a critical necessity. This guide will delve into the causality behind experimental choices, providing self-validating protocols and emphasizing authoritative grounding to build a foundation of trustworthiness in your research.
The Criticality of a Methodical Approach
Before embarking on any experimental work with a novel compound, a thorough understanding of the factors that can influence assay performance is essential. These can be broadly categorized into three areas: the compound itself, the biological system, and the assay methodology. A multi-center study by the NIH LINCS Program Consortium underscored that the factors most difficult to control are often those with a strong dependency on the biological context.[3]
This guide will compare and contrast different approaches to key in vitro assays, providing the rationale for selecting the most appropriate methods for a novel oxadiazole derivative. We will explore cytotoxicity screening as a primary assay, given the prevalence of oxadiazole motifs in anticancer research.[2][5][6][7]
Comparative Analysis of In Vitro Cytotoxicity Assays
The initial characterization of a novel compound often involves assessing its cytotoxic potential across a panel of relevant cell lines. The choice of assay can significantly impact the outcome and its interpretation. Here, we compare two common methods: a metabolic assay (MTT) and a direct cell counting method.
| Assay Type | Principle | Advantages | Disadvantages | When to Use |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product. | High-throughput, relatively inexpensive, and easy to perform. | Can be confounded by compounds that affect cellular metabolism without directly causing cell death. Results may not always correlate with cytotoxicity. | Suitable for initial high-throughput screening to identify potentially active compounds. |
| Direct Cell Counting (e.g., using a hemocytometer or automated cell counter) | Directly quantifies the number of viable and non-viable cells, often using a viability dye like trypan blue. | Provides a direct measure of cell number and viability, less prone to artifacts from metabolic changes. | More labor-intensive and lower throughput than metabolic assays. | Ideal for confirming hits from primary screens and for more detailed mechanistic studies where accurate cell counts are crucial. |
A study on the reproducibility of drug-response assays found that surrogate assays, such as those measuring ATP levels (another metabolic indicator), are acceptable for some compounds but not for others, highlighting the importance of validating assay choice for each new chemical entity.[8]
Experimental Workflow: Establishing a Reproducible Cytotoxicity Profile
The following workflow is designed to ensure the generation of reliable and reproducible cytotoxicity data for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine.
Caption: Key pillars influencing the reproducibility of cell-based assays.
Alternative Compounds for Comparative Analysis
To contextualize the activity of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, it is beneficial to include structurally related or mechanistically understood compounds in the experimental design. Based on available literature, the following could serve as comparators or controls:
-
N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine: A structurally similar compound suggested to be an intermediate for CNS-targeting agents. [1]Its inclusion could help to elucidate structure-activity relationships.
-
BI 665915: A potent 1,2,4-oxadiazole-containing inhibitor of the 5-lipoxygenase-activating protein (FLAP). [9]If the target of the novel compound is unknown, testing against a panel of known oxadiazole targets could be informative.
-
Known Anticancer Drugs: For cytotoxicity assays, including a standard-of-care agent for the tested cancer cell line (e.g., doxorubicin for breast cancer, cisplatin for lung cancer) provides a benchmark for potency.
Conclusion and Future Directions
The journey of a novel compound from discovery to a potential therapeutic is long and fraught with challenges. Establishing a foundation of high-quality, reproducible in vitro data is the critical first step. For a novel molecule like N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, a systematic and rigorous approach to in vitro characterization is essential. This involves not only the careful execution of well-designed experiments but also a deep understanding of the factors that can lead to variability.
By implementing the principles and protocols outlined in this guide—including careful selection of assays, rigorous attention to cell culture practices, and the use of appropriate controls and comparators—researchers can have greater confidence in their findings. This, in turn, will facilitate more informed decision-making, accelerate the drug development process, and ultimately contribute to the advancement of new therapies. The next logical steps would involve secondary assays to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, or target-based enzymatic assays, all conducted with the same commitment to reproducibility.
References
- A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. (n.d.). NIH.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (n.d.). Anticancer Research.
- In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). PubMed Central.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017). bioRxiv.
- Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
- The Importance of In Vitro Assays. (2023). Visikol.
- How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio.
- Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
- Achieving Consistency and Reproducibility in Cell-Based Research. (2008). American Laboratory.
- N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. (n.d.). MySkinRecipes.
- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (n.d.). PubMed Central.
-
Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-o[3][8][10]xadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). (2015). PubMed. Retrieved from
- Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). ResearchGate.
- (PDF) SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. (n.d.). ResearchGate.
- Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (n.d.). RSC Publishing.
Sources
- 1. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine [myskinrecipes.com]
- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
- 9. Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Independent Verification of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel compound, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. Given the prevalence of the 1,2,4-oxadiazole scaffold in compounds targeting G-protein coupled receptors (GPCRs), this guide will proceed under the hypothesis that this molecule acts as a GPCR ligand.[1][2][3][4][5][6] We will outline a series of experiments to test this hypothesis, compare its potential functional profile to well-characterized GPCR modulators, and provide the rationale behind each experimental choice.
Introduction: The Rationale for Independent Mechanistic Verification
In drug discovery and development, the initial characterization of a compound's mechanism of action (MoA) is a critical step that informs all subsequent research. Independent verification of the MoA is paramount to ensure the robustness and reproducibility of scientific findings. This process de-risks further investment in a compound and provides a solid foundation for understanding its therapeutic potential and possible side effects.
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is a novel chemical entity. While its precise biological target is yet to be publicly elucidated, its structural features suggest a potential interaction with GPCRs. This guide will therefore focus on a systematic approach to first confirm its interaction with a putative GPCR target and then to functionally characterize the nature of this interaction (e.g., agonist, antagonist, or biased agonist).
Comparative Framework: Profiling Against Known GPCR Ligands
To provide a clear context for interpreting the experimental data for our compound of interest, we will compare its potential profile against three archetypal GPCR ligands acting on a hypothetical GPCR, "Target X":
-
Compound A (Full Agonist): Binds to the receptor and elicits a maximal downstream signaling response.
-
Compound B (Antagonist): Binds to the receptor but does not provoke a biological response. It blocks the binding of the endogenous agonist.
-
Compound C (Biased Agonist): Binds to the receptor and preferentially activates one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment).
The following sections will detail the experimental workflows to determine if N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine behaves like any of these comparators.
Experimental Workflows for Mechanistic Verification
A tiered approach, moving from initial binding confirmation to detailed functional characterization, is recommended.
Tier 1: Target Engagement - Does the Compound Bind to the Receptor?
The first crucial step is to determine if N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine physically interacts with the hypothesized GPCR target. The gold standard for this is the Radioligand Binding Assay .[7][8][9]
Objective: To determine the binding affinity (Ki) of the test compound for the target receptor.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (a molecule known to bind to the receptor) for binding to the receptor.
Expected Outcomes:
| Compound | Expected Outcome in Radioligand Binding Assay |
| N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine | If it binds to the receptor, it will displace the radioligand in a concentration-dependent manner, allowing for the calculation of an IC50 and subsequent Ki value. A low Ki indicates high binding affinity. |
| Compound A (Full Agonist) | Will displace the radioligand and exhibit a specific binding affinity (Ki). |
| Compound B (Antagonist) | Will displace the radioligand and exhibit a specific binding affinity (Ki). |
| Compound C (Biased Agonist) | Will displace the radioligand and exhibit a specific binding affinity (Ki). |
Experimental Protocol: Radioligand Binding Assay [7][10][11]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.
Tier 2: Functional Characterization - What is the Nature of the Interaction?
Once binding is confirmed, the next step is to elucidate the functional consequences of this binding. This involves a series of assays designed to measure different aspects of GPCR signaling.
Objective: To determine if the compound can activate the G-protein coupled to the receptor.[12][13]
Principle: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.[13][14][15] An increase in [35S]GTPγS binding indicates G-protein activation.
Expected Outcomes:
| Compound | Expected Outcome in GTPγS Binding Assay |
| N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine | If it is an agonist, it will stimulate [35S]GTPγS binding. If it is an antagonist, it will have no effect on its own but will block the stimulation caused by a known agonist. |
| Compound A (Full Agonist) | Will stimulate [35S]GTPγS binding in a concentration-dependent manner, resulting in a maximal response. |
| Compound B (Antagonist) | Will not stimulate [35S]GTPγS binding on its own. It will inhibit the stimulation induced by Compound A. |
| Compound C (Biased Agonist) | Will stimulate [35S]GTPγS binding, but the maximal response may differ from that of the full agonist depending on its bias. |
Experimental Protocol: [35S]GTPγS Binding Assay [13][14]
-
Reagent Preparation: Prepare assay buffer containing GDP and MgCl2.
-
Reaction Setup: In a 96-well plate, add the cell membranes, the test compound at various concentrations, and [35S]GTPγS.
-
Incubation: Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.
-
Separation and Detection: Separate bound from free [35S]GTPγS by filtration and quantify using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the compound concentration to determine the EC50 (potency) and Emax (efficacy).
Objective: To measure the downstream consequence of G-protein activation by quantifying the production of the second messenger, cyclic AMP (cAMP).[16][17] This is particularly relevant for GPCRs that couple to Gs or Gi proteins.
Principle: This is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[18][19] The signal is inversely proportional to the amount of cAMP produced.
Expected Outcomes:
| Compound | Expected Outcome in cAMP Assay (assuming a Gs-coupled receptor) |
| N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine | If it is an agonist, it will increase cAMP production. If it is an antagonist, it will have no effect on its own but will block the cAMP increase caused by a known agonist. |
| Compound A (Full Agonist) | Will stimulate a robust increase in intracellular cAMP levels. |
| Compound B (Antagonist) | Will not alter basal cAMP levels but will inhibit the increase in cAMP stimulated by Compound A. |
| Compound C (Biased Agonist) | May or may not stimulate an increase in cAMP, depending on its bias. If it is biased away from G-protein signaling, the cAMP response may be weak or absent. |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay [19][20]
-
Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations to the cells and incubate.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Incubation: Incubate to allow the immunoassay to reach equilibrium.
-
Detection: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the fluorescence signals and plot it against the compound concentration to determine the EC50 and Emax.
Objective: To determine if the compound induces the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and a signaling pathway in its own right.[21][22]
Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary fragment.[23] Ligand-induced recruitment of β-arrestin to the GPCR brings the two fragments together, forming an active enzyme that generates a detectable signal.[21]
Expected Outcomes:
| Compound | Expected Outcome in β-Arrestin Recruitment Assay |
| N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine | If it is an agonist, it will likely induce β-arrestin recruitment. The strength of this recruitment relative to its G-protein activation will reveal any potential bias. |
| Compound A (Full Agonist) | Will induce a strong β-arrestin recruitment signal. |
| Compound B (Antagonist) | Will not induce β-arrestin recruitment and will block the recruitment induced by Compound A. |
| Compound C (Biased Agonist) | If biased towards β-arrestin, it will show a strong recruitment signal, potentially stronger than its G-protein activation signal. If biased away, the recruitment signal will be weak or absent. |
Experimental Protocol: PathHunter® β-Arrestin Assay [21][22][23]
-
Cell Plating: Plate PathHunter® cells co-expressing the tagged GPCR and β-arrestin in a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations and incubate.
-
Detection: Add the detection reagents containing the enzyme substrate.
-
Incubation: Incubate to allow for the enzymatic reaction to proceed.
-
Detection: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
Visualizing the Workflows and Pathways
Experimental Workflow for MoA Verification
Caption: A tiered experimental workflow for MoA verification.
GPCR Signaling Pathways
Caption: Simplified overview of GPCR signaling pathways.
Data Synthesis and Interpretation
The collective data from these assays will allow for a comprehensive profiling of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
Comparative Data Summary Table:
| Assay | Compound A (Full Agonist) | Compound B (Antagonist) | Compound C (Biased Agonist) | N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine |
| Radioligand Binding (Ki) | Low nM | Low nM | Low nM | To be determined |
| GTPγS Binding (EC50, Emax) | Potent, High Efficacy | Inactive | Potent, Variable Efficacy | To be determined |
| cAMP Accumulation (EC50, Emax) | Potent, High Efficacy | Inactive | Weak or Inactive | To be determined |
| β-Arrestin Recruitment (EC50, Emax) | Potent, High Efficacy | Inactive | Potent, High Efficacy | To be determined |
By comparing the experimental results for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine to the profiles of the known compounds, a clear picture of its MoA will emerge. For instance, if the compound demonstrates high affinity in the binding assay, stimulates GTPγS binding and cAMP production, and also recruits β-arrestin, it can be classified as a full agonist. Conversely, if it binds but fails to elicit any functional response while blocking the action of a known agonist, it is an antagonist. A more nuanced profile, such as potent β-arrestin recruitment with weak G-protein activation, would suggest a biased agonist nature.
Conclusion
The independent verification of a compound's mechanism of action is a cornerstone of rigorous scientific research in drug development. The systematic and comparative approach outlined in this guide provides a robust framework for elucidating the MoA of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine. By employing a combination of binding and functional assays, researchers can confidently classify this novel compound and pave the way for its further development.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips.
- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Benchchem. (n.d.). GTP-gamma-S Based Functional Assays.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
- Laprairie, R. B., et al. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
- National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual.
- Revvity. (n.d.). GTP binding assay.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
- Revvity. (n.d.). Sulfur-35 GTP Binding Assays.
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- YouTube. (2024). How to run a cAMP HTRF assay.
- Stoeber, M., et al. (2018). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biological Chemistry, 293(30), 11756-11766.
- Eurofins Discovery. (n.d.). β-arrestin Assays.
- Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263.
- Research Journal of Pharmacy and Technology. (n.d.). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview.
-
National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
- Pace, A., & Pierro, P. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Research and Reviews: Journal of Chemistry. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives.
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. revvity.com [revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine and its Enantiomers: A Guide for Researchers
Introduction: The Critical Role of Chirality in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a pivotal determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, it is a well-established principle that each enantiomer can exhibit distinct pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, underscores the importance of studying them in isolation. This guide provides a comprehensive comparative analysis of the putative enantiomers of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, a novel compound with potential applications in central nervous system (CNS) drug discovery.
While specific experimental data for this compound is not yet publicly available, this guide will extrapolate from the known pharmacology of structurally related chiral amines and 1,2,4-oxadiazole derivatives to provide a predictive framework for its stereoselective analysis. We will delve into the potential methods for obtaining the individual enantiomers, predict the divergence in their biological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols for their characterization. The 1,2,4-oxadiazole moiety is a versatile heterocycle known to be present in a variety of biologically active compounds, and chiral amines are ubiquitous pharmacophores in CNS-acting drugs.[1][2][3] The strategic placement of a chiral center adjacent to the oxadiazole ring suggests that the enantiomers of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine could display significant differences in their interactions with biological targets.
Stereoselective Synthesis and Chiral Separation: Isolating the Enantiomers
The first critical step in a comparative analysis is the procurement of the individual enantiomers in high purity. This can be achieved either through stereoselective synthesis, which directly produces the desired enantiomer, or by the separation of a racemic mixture.
Stereoselective Synthesis Approach
A plausible route for the stereoselective synthesis of the (R)- and (S)-enantiomers of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine could involve the use of a chiral auxiliary or a chiral starting material. Based on established methods for the synthesis of chiral 1,2,4-oxadiazoles, a potential pathway is outlined below.[4][5]
Caption: A potential stereoselective synthesis route.
Chiral Separation of Racemic Mixture
Alternatively, and often more practically in early-stage research, is the separation of a racemic mixture. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) are powerful techniques for this purpose.[6][7][8][9][10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral amines.[7]
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase column, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Injection Volume: 10 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their collection as separate fractions. The enantiomeric excess (e.e.) of the separated fractions should be determined to confirm purity.
Caption: Workflow for chiral separation by HPLC.
Comparative Pharmacological Analysis: A Predictive Perspective
The core of this guide is the comparative analysis of the biological activities of the (R)- and (S)-enantiomers. Based on the structural alerts from related CNS-active compounds, it is plausible that N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine could interact with various G-protein coupled receptors (GPCRs) or ion channels in the brain. The stereochemistry of the methyl-substituted carbon atom is likely to be a critical determinant for the affinity and efficacy at its biological target(s).[11][12]
Hypothetical Comparative Biological Data
To illustrate the potential differences, the following table presents hypothetical data for the (R)- and (S)-enantiomers against two representative CNS targets: a serotonin receptor (5-HTx) and a dopamine receptor (Dy). This data is for illustrative purposes and is based on the common observation that one enantiomer (the eutomer) is significantly more potent than the other (the distomer).
| Enantiomer | 5-HTx Receptor Binding Affinity (Ki, nM) | Dy Receptor Functional Activity (EC50, nM) |
| (R)-enantiomer | 15 | 50 |
| (S)-enantiomer | 350 | 1200 |
| Racemic Mixture | 32 | 250 |
This hypothetical data suggests that the (R)-enantiomer is the eutomer, exhibiting significantly higher affinity and potency compared to the (S)-enantiomer.
Experimental Protocols for Pharmacological Evaluation
To empirically determine the pharmacological profile of the enantiomers, a series of in vitro assays are necessary. The following are detailed protocols for a receptor binding assay and a functional assay.
Protocol 1: Radioligand Receptor Binding Assay
This assay measures the affinity of the test compounds for a specific receptor.
-
Materials: Cell membranes expressing the target receptor (e.g., 5-HTx), a specific radioligand for the receptor, scintillation cocktail, and a microplate scintillation counter.
-
Procedure: a. Prepare a series of dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture. b. In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compounds or vehicle. c. For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand. d. Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium. e. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. f. Wash the filters to remove unbound radioligand. g. Add scintillation cocktail to the filters and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data is used to generate competition binding curves, and the IC50 values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.
Protocol 2: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)
This assay measures the ability of the test compounds to activate or inhibit a GPCR that signals through the cyclic AMP (cAMP) pathway.
-
Materials: A cell line stably expressing the target GPCR, a cAMP assay kit (e.g., HTRF or ELISA-based).
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Prepare a series of dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture. c. Treat the cells with the test compounds or vehicle. d. If the receptor is Gs-coupled, measure the increase in cAMP. If it is Gi-coupled, first stimulate the cells with forskolin to induce cAMP production and then measure the inhibition of this response by the test compounds. e. Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: The data is used to generate dose-response curves, and the EC50 (for agonists) or IC50 (for antagonists) values are determined.
Caption: A generalized GPCR signaling pathway.
Discussion and Therapeutic Implications
The predicted stereoselectivity in the biological activity of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine has significant therapeutic implications. The development of a single enantiomer drug (a chiral switch or a new chiral entity) can offer several advantages over a racemic mixture, including:
-
Improved Therapeutic Index: By administering only the active enantiomer (the eutomer), the therapeutic dose can be lowered, potentially reducing the overall drug exposure and the risk of off-target side effects.
-
Reduced Side Effects: The inactive or less active enantiomer (the distomer) may contribute to side effects or have its own undesirable pharmacological activity. Its removal can lead to a safer drug profile.
-
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of enantiomers can differ. A single enantiomer drug can have a more predictable pharmacokinetic profile.
For a CNS-active compound, where precision in targeting and minimizing off-target effects is paramount, the development of a single enantiomer is highly desirable. Further in vivo studies in animal models of CNS disorders would be necessary to validate the in vitro findings and to assess the therapeutic potential of the more active enantiomer.[13][14][15][16][17]
Conclusion
This guide has provided a predictive comparative analysis of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine and its enantiomers. While awaiting empirical data, the principles of stereochemistry and the known pharmacology of related compounds strongly suggest that the (R)- and (S)-enantiomers will exhibit different biological activities. The methodologies for their separation and pharmacological characterization are well-established. For researchers and drug development professionals, the early investigation of the individual enantiomers of a chiral lead compound is a critical step towards the development of safer and more effective medicines. The structure-activity relationships of 1,2,4-oxadiazole derivatives continue to be an active area of research, and the exploration of chiral derivatives like the one discussed herein holds significant promise for the discovery of novel therapeutics.[18][19][20][21][22]
References
- Stereoselective Synthesis, Synthetic and Pharmacological Application of Monoterpene-Based 1,2,4- and 1,3,4-Oxadiazoles. (Source: NIH)
- Chiral Separation Techniques. (Source: chemistlibrary)
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Stereoselective synthesis of pinane-based 1,3,4-oxadiazole 14.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (Source: NIH)
- A novel behavioral bioassay for preclinical testing and characterization of CNS agents. (Source: Not specified)
- The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (Source: Not specified)
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (Source: Not specified)
- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.
- Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. (Source: PMC - PubMed Central)
- CNS Cell based Assay Services.
- Chiral Drug Separ
- CNS Drug Discovery | Physicochemical optimis
- Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. (Source: PubMed)
- Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (Source: PubMed)
- Synthesis, Structure-Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists. (Source: PubMed)
- Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl...
- In vitro and in vivo blood brain barrier assay for neurological diseases. (Source: Labinsights)
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (Source: NIH)
- Stereoselective preparation of 1,2,4-oxadiazole derivatives substituted by pentafluorophenyl by 1,3-dipolar cycloaddition reaction. (Source: Semantic Scholar)
- Chiral Chemistry in Pharmacology – A Review. (Source: International Journal of Pharmaceutical Research and Allied Sciences)
- Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (Source: Not specified)
- The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. (Source: PMC - PubMed Central)
- Prescribed drugs containing nitrogen heterocycles: an overview. (Source: RSC Publishing)
Sources
- 1. Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics | Vici Health Sciences [vicihealthsciences.com]
- 2. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. Stereoselective Synthesis, Synthetic and Pharmacological Application of Monoterpene-Based 1,2,4- and 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. nbinno.com [nbinno.com]
- 12. ijpras.com [ijpras.com]
- 13. A novel behavioral bioassay for preclinical testing and characterization of CNS agents [innoget.com]
- 14. Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CNS Cell based Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 16. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 17. labinsights.nl [labinsights.nl]
- 18. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Structure-Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine (T-001) against the Reference 5-HT1A Agonist, 8-OH-DPAT
Introduction
The exploration of novel chemical entities targeting the central nervous system remains a cornerstone of modern drug discovery, particularly in the search for improved therapeutics for anxiety and depressive disorders. The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-validated target for anxiolytic and antidepressant action.[1][2][3] This guide presents a comprehensive benchmarking analysis of a novel investigational compound, N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, henceforth referred to as T-001. The structural characteristics of T-001, featuring a 1,2,4-oxadiazole core, suggest its potential interaction with neural receptors.[4] This document outlines a systematic comparison of T-001 against (±)-8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), a gold-standard, high-affinity full agonist for the 5-HT1A receptor, to characterize its pharmacological profile.[1]
This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth evaluation of T-001's in vitro receptor affinity and functional activity, its in vivo pharmacodynamic effects in a validated model of anxiety, and a preliminary assessment of its pharmacokinetic properties. The experimental protocols are detailed to ensure reproducibility and transparency, and the data is presented to facilitate a direct and objective comparison.
Part 1: In Vitro Pharmacological Profile at the Human 5-HT1A Receptor
Objective: To determine and compare the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of T-001 and 8-OH-DPAT at the human 5-HT1A receptor.
The initial characterization of a novel ligand involves quantifying its interaction with the intended target. We employ a suite of in vitro assays to build a comprehensive picture of the compound's behavior at the molecular level. A radioligand binding assay is first used to measure the affinity of the compound for the receptor, followed by functional assays that measure the biological response triggered by this binding.[5][6][7][8]
Signaling Pathway of a 5-HT1A Receptor Agonist
The 5-HT1A receptor primarily couples to the Gi/o family of G-proteins.[2] Agonist binding initiates a conformational change in the receptor, leading to the activation of the G-protein. This results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the receptor's physiological effects.
Caption: Standardized workflow for conducting the Elevated Plus Maze test for anxiolytic activity.
Experimental Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two opposing open arms and two opposing closed arms. [9][10]* Drug Administration: T-001 (e.g., 1, 3, 10 mg/kg), 8-OH-DPAT (1 mg/kg), and vehicle (e.g., saline with 5% DMSO) are administered via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Protocol:
-
Transport mice to the testing room and allow them to acclimatize for at least 1 hour.
-
Administer the assigned treatment to each mouse.
-
After the 30-minute pre-treatment period, place a mouse onto the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes. Behavior is recorded by an overhead video camera and analyzed by an automated tracking system.
-
Key parameters measured are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
After each trial, the maze is thoroughly cleaned to remove any olfactory cues.
-
-
Data Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test for comparison against the vehicle control group.
Data Summary: In Vivo Anxiolytic-like Activity
The table below presents hypothetical data from the EPM study.
| Treatment Group (Dose, mg/kg) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Vehicle | 18.5 ± 2.1 | 8.2 ± 1.0 | 25.1 ± 2.5 |
| T-001 (1.0) | 25.3 ± 3.0 | 10.5 ± 1.2 | 24.8 ± 2.1 |
| T-001 (3.0) | 38.1 ± 4.5 | 14.8 ± 1.5 | 26.0 ± 2.9 |
| T-001 (10.0) | 42.5 ± 5.1 | 16.2 ± 1.8 | 23.9 ± 2.4 |
| 8-OH-DPAT (1.0) | 45.2 ± 4.8 | 17.1 ± 1.6 | 25.5 ± 2.7 |
*p < 0.05 compared to Vehicle control.
Interpretation: T-001 demonstrates a dose-dependent anxiolytic-like effect, significantly increasing the time spent and entries into the open arms at doses of 3.0 and 10.0 mg/kg. Importantly, these effects are not accompanied by a significant change in total arm entries, suggesting the observed anxiolytic-like activity is not due to a confounding increase in general motor activity. The efficacy of T-001 at 10.0 mg/kg is comparable to that of the reference compound 8-OH-DPAT at 1.0 mg/kg.
Part 3: Preliminary Pharmacokinetic (PK) Profile
Objective: To provide a preliminary characterization of the pharmacokinetic behavior of T-001 in mice.
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for interpreting in vivo efficacy data and predicting its behavior in more complex systems. [11][12][13]A preliminary PK study provides essential parameters like bioavailability, peak plasma concentration (Cmax), and half-life (t1/2). [14]
Experimental Protocol
-
Animals: Male C57BL/6 mice.
-
Dosing: A single dose of T-001 is administered either intravenously (IV, e.g., 1 mg/kg) or orally (PO, e.g., 10 mg/kg).
-
Sampling: Blood samples are collected at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma is separated, and the concentration of T-001 is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. [14]
Data Summary: Key Pharmacokinetic Parameters
The table presents hypothetical PK data for T-001 alongside typical literature values for 8-OH-DPAT for a general comparison.
| Parameter | T-001 (10 mg/kg, PO) | 8-OH-DPAT (Literature Values) |
| Tmax (h) | 0.5 | 0.5 - 1.0 |
| Cmax (ng/mL) | 450 | Varies with dose |
| AUC0-inf (ng·h/mL) | 1250 | Varies with dose |
| t1/2 (h) | 2.8 | 2.0 - 3.0 |
| Oral Bioavailability (F%) | 35% | ~15% |
Interpretation: T-001 appears to be rapidly absorbed after oral administration, reaching peak plasma concentration within 30 minutes. Its elimination half-life of 2.8 hours is suitable for typical preclinical in vivo studies. Notably, its hypothetical oral bioavailability of 35% is an improvement over the known low bioavailability of 8-OH-DPAT, which is a significant potential advantage for further development.
Discussion and Conclusion
This guide provides a multi-faceted benchmark of the novel compound T-001 against the reference 5-HT1A agonist, 8-OH-DPAT. The collective data paints a promising picture for T-001 as a viable lead candidate.
-
In Vitro Profile: T-001 is a potent, high-efficacy agonist at the human 5-HT1A receptor. While its binding affinity is slightly lower than 8-OH-DPAT, it robustly engages the G-protein signaling pathway, confirming its functional activity.
-
In Vivo Efficacy: The compound demonstrates clear, dose-dependent anxiolytic-like activity in the Elevated Plus Maze, a standard preclinical model of anxiety. The lack of effect on general locomotor activity strengthens the validity of this finding.
-
Pharmacokinetics: The preliminary PK profile of T-001 is favorable, showing rapid absorption and a potentially improved oral bioavailability compared to the reference compound. This is a critical attribute for any orally administered therapeutic agent.
Future Directions: Further studies should focus on establishing a full selectivity profile against other serotonin receptors and off-target proteins. Investigating its efficacy in other behavioral models (e.g., for depression) and conducting more extensive ADME and toxicology studies will be crucial next steps in its development path.
References
-
Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural Pharmacology, 12(8), 463-476. [Link]
-
Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Neuroscience & Biobehavioral Reviews, 37(10 Pt 1), 2270-2284. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]
-
Vaidyanathan, V. G., & Sankar, S. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 23-40. [Link]
-
Gould, T. D., Dao, D. T., & Kovacsics, C. E. (2009). The open field test. Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests, 1-20. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
-
Seifert, R., & Wenzel-Seifert, K. (2002). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(4), 381-404. [Link]
-
Dadgar, D., & Burnett, P. (1987). Current Protocols in Pharmacology. PMC - NIH. [Link]
-
MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. [Link]
-
Linciano, P., et al. (2020). Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. ACS Chemical Neuroscience, 11(15), 2349-2362. [Link]
-
Marin, T. M., et al. (2023). An Intestine/Liver Microphysiological System for Drug Pharmacokinetic and Toxicological Assessment. JoVE (Journal of Visualized Experiments). [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of methenamine? [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]
-
Linciano, P., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8447-8464. [Link]
-
Lee, B. S., et al. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 2042098619876749. [Link]
-
Wikipedia. (n.d.). 8-OH-DPAT. [Link]
-
Endzhievskaya, S., et al. (2024). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]
-
van der Wouden, M., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
-
Kciuk, M., et al. (2022). General structure of the new series of selective 5-HT1A receptor agonists. ResearchGate. [https://www.researchgate.net/figure/General-structure-of-the-new-series-of-selective-5-HT-1A-receptor-agonists_fig1_361257404]([Link] agonists_fig1_361257404)
-
An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 360-371. [Link]
-
Seeman, P., et al. (1985). Dopamine D2 Receptor Binding Sites for Agonists. A tetrahedral model. ResearchGate. [Link]
-
FDA. (1986). Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]
-
FDA. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
NCBI MeSH. (n.d.). Serotonin 5-HT1 Receptor Agonists. [Link]
-
Wikipedia. (n.d.). Methenamine. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Serotonin 5-HT1 Receptor Agonists - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine [myskinrecipes.com]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
An Orthogonal Guide to Confirming the Purity of Synthesized N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
For researchers, scientists, and drug development professionals, the assertion of a compound's purity is the bedrock upon which reliable data is built. The synthesis of a novel molecule, such as N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine—a heterocyclic amine with potential applications as a pharmaceutical intermediate—is only the first step.[1] What follows is a rigorous, multi-faceted investigation to confirm that the substance in the vial is, with a high degree of confidence, the intended molecule and nothing else.
Chapter 1: The Primary Screen - Chromatographic Separation and Quantification
The first critical question is: "Is the sample a single component?" Chromatographic techniques are unparalleled for separating a compound from potential impurities, such as unreacted starting materials, by-products, or residual solvents.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity analysis of non-volatile small molecules.[3][4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5]
Causality Behind Experimental Choices:
-
Technique: For a polar, non-volatile molecule like our target amine, HPLC is superior to Gas Chromatography.
-
Stationary Phase: A reversed-phase C18 column is the logical starting point. The non-polar C18 chains will interact with the propyl group and the carbon backbone of the molecule, while the polar amine and oxadiazole moieties will have an affinity for the polar mobile phase, providing a balanced retention necessary for effective separation.[6]
-
Detection: The 1,2,4-oxadiazole ring is a chromophore, making UV detection a straightforward and robust choice.[7]
-
Purity Assessment: HPLC provides a direct measure of purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Data Interpretation: A pure sample will ideally exhibit a single, sharp, symmetrical peak. The percentage purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. Any other peaks represent impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary tool, GC-MS serves as a powerful orthogonal method, particularly for identifying volatile or semi-volatile impurities.[8][9] GC separates compounds based on their boiling points and interaction with the stationary phase, and the mass spectrometer fragments and detects them, providing definitive identification.[10]
Causality Behind Experimental Choices:
-
Technique: GC-MS is ideal for detecting low-boiling-point impurities like residual synthesis solvents (e.g., ethanol, ethyl acetate) that may not be easily detected by HPLC.
-
Value: It provides a second, independent measure of purity while simultaneously identifying volatile contaminants.
Chapter 2: The Definitive Identification - Spectroscopic Structural Elucidation
Once chromatography suggests a single major component, we must confirm its identity. Is the peak at the expected retention time truly N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine?
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR is the gold standard for the structural elucidation of organic molecules.[3][7] It provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structure confirmation.
Expertise in Interpretation: For our target molecule, the ¹H NMR spectrum should display characteristic signals:
-
A triplet around 0.9-1.0 ppm (CH₃ of the propyl group).
-
A multiplet (sextet) around 1.7-1.8 ppm (CH₂ of the propyl group).
-
A triplet around 2.8-2.9 ppm (CH₂ adjacent to the oxadiazole ring).
-
A singlet around 2.4-2.5 ppm (N-CH₃ group).
-
A singlet or doublet for the CH₂ group between the oxadiazole and the amine.
-
A broad singlet for the N-H proton.
The ¹³C NMR will complement this by showing the expected number of unique carbon signals, including two characteristic signals for the oxadiazole ring carbons.[11] The presence of signals that cannot be assigned to the target structure indicates impurities.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, a fundamental test of identity.[12] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition.[13]
Data Interpretation: The synthesized compound should show a prominent ion corresponding to its protonated molecular weight [M+H]⁺ at m/z 156.113. HRMS should confirm the elemental formula C₇H₁₄N₃O⁺ with a high degree of accuracy (typically within 5 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups, providing another layer of identity verification.[4][14]
Expected Data: The IR spectrum should feature characteristic absorption bands:
-
~3300-3400 cm⁻¹ for the N-H stretch of the secondary amine.
-
~2800-3000 cm⁻¹ for C-H stretches of the alkyl groups.
-
~1640-1670 cm⁻¹ for the C=N stretch within the oxadiazole ring.[7]
-
~1400-1500 cm⁻¹ for C-N stretches.
Chapter 3: The Absolute Confirmation - Elemental Analysis
Elemental Analysis (EA) provides a bulk assessment of purity by determining the mass percentages of carbon, hydrogen, and nitrogen (CHN).[15] It is a destructive technique that offers a fundamentally different and crucial perspective on purity.[16]
Causality Behind Experimental Choices:
-
Orthogonality: Unlike chromatography or spectroscopy, which might miss impurities that co-elute or have no UV chromophore/NMR signals (like inorganic salts), EA is sensitive only to the elemental composition.
-
Validation: If the experimentally determined percentages of C, H, and N match the theoretical values for C₇H₁₃N₃O, it provides strong, independent confirmation of the sample's purity.
Data Interpretation:
-
Theoretical Calculation: C: 54.17%, H: 8.44%, N: 27.07%.
-
Acceptance Criteria: The experimental results must typically be within ±0.4% of the theoretical values to be considered a match.[15]
Comparative Analysis: An Orthogonal Strategy
No single technique is sufficient. A robust purity confirmation relies on a logical workflow, where each method validates the others.
Sources
- 1. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine [myskinrecipes.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journalspub.com [journalspub.com]
- 8. Small Molecule Analysis | AxisPharm [axispharm.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. GC-MS Organic Chemistry: Enabling Analysis for New Drugs [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
For the researcher, every step of the drug discovery process is governed by precision, from initial synthesis to final analysis. The disposal of a novel chemical entity, such as N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, is no exception. This final step is not merely a matter of laboratory hygiene; it is a critical component of our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols to manage the waste stream of this compound with the rigor it deserves.
Part 1: Hazard Assessment and Compound Profile
A definitive Safety Data Sheet (SDS) for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine (CAS No. 915922-63-3) is not publicly available.[1] However, a robust risk assessment can be formulated by examining a close structural isomer, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS No. 933683-06-8). This related compound is classified with the GHS07 pictogram for hazards and carries the H302 statement: "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[2]
Based on this data and the compound's structure—featuring an amine group and a heterocyclic 1,2,4-oxadiazole ring—we can extrapolate a conservative hazard profile. The amine functional group suggests potential for skin and eye irritation.[3][4] Therefore, all handling and disposal procedures must assume the compound is, at a minimum, harmful if ingested and a potential irritant.
Table 1: Inferred Hazard Profile
| Hazard Category | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 (Inferred) | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Assumed Irritant | P280: Wear protective gloves/protective clothing.[5] |
| Eye Damage/Irritation | Assumed Irritant | P280: Wear eye protection/face protection.[5] |
| Environmental | Potential Aquatic Hazard | P273: Avoid release to the environment.[6] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Safe disposal is a process that begins the moment the compound is deemed waste. It requires segregation at the source, proper containment, and clear communication through labeling.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste, ensure the proper safety measures are in place.
-
Engineering Controls : All handling of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine waste must occur within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[5] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemically resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves for integrity before use.[6]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Lab Coat : A flame-resistant lab coat should be worn and buttoned completely.
-
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions and ensures the waste is handled correctly by disposal technicians.[6]
-
Identify the Waste Stream : This compound and materials contaminated with it are classified as hazardous chemical waste. Do not mix this waste with non-hazardous trash or other chemical waste streams unless compatibility has been confirmed.[7]
-
Select a Compatible Container :
-
Liquid Waste : (e.g., solutions in organic solvents, reaction mother liquors) should be collected in a clearly labeled, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container material is compatible with the solvent used.
-
Solid Waste : (e.g., leftover compound, contaminated filter paper, gloves, weigh boats) should be collected in a designated, lined container. For sharps like contaminated needles, a proper sharps container is mandatory.
-
-
Labeling : The waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[7] The label must include:
-
The full chemical name: "N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine"
-
All other components in the container (e.g., solvents, with percentages).
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Spill Management
Accidents happen, and preparedness is key.
-
Alert Personnel : Immediately alert others in the lab.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE : Before cleanup, don the appropriate PPE as described above.
-
Containment : For liquid spills, use an absorbent material from a chemical spill kit to contain the spill. For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.
-
Cleanup : Sweep up the absorbed material and place it in the designated solid hazardous waste container. Do not use water to clean up the initial spill, as this can increase the contaminated area.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 4: Decontamination of Labware
Reusable labware (e.g., glassware) must be decontaminated before returning to general use.
-
Initial Rinse : Rinse the glassware with a suitable solvent (one that readily dissolves the compound, like acetone or ethanol) into the liquid hazardous waste container.
-
Triple Rinse : Perform a triple rinse with the chosen solvent, collecting all rinsate as hazardous waste.[6]
-
Final Wash : After the solvent rinses, the glassware can be washed with soap and water.
Step 5: Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[6][8]
-
Storage : Keep the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. Ensure it is stored away from incompatible materials like strong acids and oxidizing agents.[6]
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[7] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[9]
Part 3: Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for handling materials contaminated with N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine AldrichCPR 933683-06-8 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. vionausa.com [vionausa.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, a compound of interest for its potential bioactive properties, requires meticulous handling to ensure the safety of laboratory personnel.[1] This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this compound. As a specific Safety Data Sheet (SDS) for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is not publicly available, the following recommendations are rooted in the principles of chemical safety, drawing parallels from structurally similar oxadiazole and methanamine derivatives.[2]
Understanding the Hazard: A Structural Assessment
N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine features a 1,2,4-oxadiazole ring, a common scaffold in medicinal chemistry known for its metabolic stability.[3] The presence of a methanamine group suggests potential for skin and eye irritation, as well as respiratory tract irritation if inhaled, based on the hazard profiles of similar compounds.[4][5][6] Therefore, a cautious approach, assuming the compound is harmful upon contact and inhalation, is scientifically prudent.[5][7]
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is paramount to mitigate potential exposure. The following table outlines the recommended PPE, emphasizing not just the "what," but the "why."
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides a robust barrier against splashes and airborne particles. Standard safety glasses are insufficient.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a flame-resistant lab coat. Double gloving is strongly advised. | Nitrile or neoprene gloves offer broad chemical resistance. Double gloving minimizes the risk of exposure due to undetected pinholes or degradation. A flame-resistant lab coat protects against splashes and potential ignition sources.[2][8] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | This is critical when handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosolization.[9][10] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects against spills and falling objects, a fundamental aspect of laboratory safety.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent operational plan is critical for minimizing exposure and maintaining a safe laboratory environment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.
Procedural Workflow for Handling
The following workflow diagram, generated using DOT language, illustrates the essential steps for safely handling the compound.
Caption: Safe handling workflow for N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine.
Detailed Procedural Steps
-
Preparation:
-
Don the complete PPE ensemble as detailed in the table above.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the hood.
-
-
Handling:
-
Carefully weigh the required amount of the compound on a tared weigh boat.
-
Gently transfer the compound to the reaction vessel using a powder funnel to avoid spillage.
-
Proceed with the intended chemical reaction, ensuring all manipulations are performed well within the fume hood.
-
-
Cleanup:
-
Decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.
-
Dispose of all contaminated materials in a designated hazardous waste container.
-
Doff PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, lab coat, and respirator).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All materials contaminated with N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine must be segregated as hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
The following diagram illustrates the decision-making process for waste disposal.
Caption: Waste disposal decision tree.
Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine."
-
Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.
Final Disposal
-
Follow your institution's specific procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department.[11] Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine is foundational to successful and safe research. By adhering to the comprehensive PPE, operational, and disposal guidelines outlined in this document, researchers can confidently mitigate risks and foster a robust culture of safety within the laboratory.
References
- BenchChem. (n.d.). Personal protective equipment for handling (2-(Diphenylphosphino)phenyl)methanamine.
- Angene Chemical. (n.d.). N-METHYL-1-(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHANAMINE.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- Sigma-Aldrich. (n.d.). N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride.
- Sigma-Aldrich. (n.d.). N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine AldrichCPR.
- Enamine. (n.d.).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- JournalsPub. (2024). Different Method for the Production of Oxadiazole Compounds.
- Cayman Chemical. (2025).
- Angene Chemical. (2025).
- AK Scientific, Inc. (n.d.). Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.
- Aldrich. (2025).
- MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine.
- Tokyo Chemical Industry. (2025).
- ResearchGate. (2020).
- MDPI. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- Alichem. (n.d.). N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride.
- Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- ResearchGate. (n.d.).
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- BLDpharm. (n.d.). 1-(5-Cyclopropylisoxazol-3-yl)-N-methylmethanamine.
- Fisher Scientific. (2025).
- PubMed Central. (2022).
- PubChem. (2025). (3-Methylisoxazol-5-yl)methanamine.
- The Good Scents Company. (n.d.). N-methyl propyl amine.
- ChemScene. (n.d.). N-Methyl-1-(oxazol-5-yl)methanamine.
- Santa Cruz Biotechnology. (n.d.). 5-(CHLOROMETHYL)-3-(4-METHYLPHENYL)
Sources
- 1. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
